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Ac-Orn-Phe-Arg-AMC

Cat. No.: B12386521
M. Wt: 634.7 g/mol
InChI Key: SEBFLTJLLRAJET-GSDHBNRESA-N
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Description

Ac-Orn-Phe-Arg-AMC is a useful research compound. Its molecular formula is C32H42N8O6 and its molecular weight is 634.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H42N8O6 B12386521 Ac-Orn-Phe-Arg-AMC

Properties

Molecular Formula

C32H42N8O6

Molecular Weight

634.7 g/mol

IUPAC Name

(2S)-2-acetamido-5-amino-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide

InChI

InChI=1S/C32H42N8O6/c1-19-16-28(42)46-27-18-22(12-13-23(19)27)38-29(43)25(11-7-15-36-32(34)35)39-31(45)26(17-21-8-4-3-5-9-21)40-30(44)24(10-6-14-33)37-20(2)41/h3-5,8-9,12-13,16,18,24-26H,6-7,10-11,14-15,17,33H2,1-2H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,34,35,36)/t24-,25-,26-/m0/s1

InChI Key

SEBFLTJLLRAJET-GSDHBNRESA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Ac-Orn-Phe-Arg-AMC: A Fluorogenic Substrate for Tryptase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Orn-Phe-Arg-AMC is a synthetic peptide derivative that serves as a highly specific fluorogenic substrate for tryptase, a serine protease predominantly found in the secretory granules of mast cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its application in the sensitive detection of tryptase activity. Detailed experimental protocols, data presentation, and visual representations of associated signaling pathways and workflows are included to facilitate its use in research and drug development.

Introduction

Tryptase is a tetrameric serine protease and a major protein component of mast cell secretory granules. Upon mast cell activation, tryptase is released into the extracellular environment and plays a role in various physiological and pathological processes, including allergic inflammation, asthma, and anaphylaxis. The measurement of tryptase activity is therefore a critical tool for studying mast cell biology and the pathogenesis of allergic diseases. This compound has been developed as a sensitive and specific tool for the quantification of tryptase activity in a variety of experimental settings.

Chemical and Physical Properties

This compound is a peptide consisting of Ornithine (Orn), Phenylalanine (Phe), and Arginine (Arg) residues, with an N-terminal acetyl group (Ac) and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. The cleavage of the amide bond between Arginine and AMC by tryptase results in the release of the highly fluorescent AMC molecule.

PropertyValue
Full Name Acetyl-Ornithyl-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin
Molecular Formula C₃₂H₄₃N₉O₆
Molecular Weight 665.75 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action

The fundamental principle behind the use of this compound lies in the enzymatic cleavage of a specific peptide sequence by tryptase, leading to the liberation of a fluorescent reporter molecule.

Substrate This compound (Non-fluorescent) Tryptase Tryptase (β-isoform) Substrate->Tryptase Binding Products Ac-Orn-Phe-Arg + AMC (Fluorescent) Tryptase->Products Cleavage

Figure 1: Enzymatic cleavage of this compound by tryptase.

The peptide sequence Orn-Phe-Arg is specifically recognized by the active site of tryptase, particularly the β-isoforms. Upon binding, tryptase catalyzes the hydrolysis of the peptide bond between the C-terminal arginine and the AMC group. The free AMC molecule exhibits strong fluorescence when excited with ultraviolet light, and the intensity of this fluorescence is directly proportional to the amount of tryptase activity in the sample.

Quantitative Data

Spectral Properties

The fluorometric detection of tryptase activity using this compound relies on the distinct spectral properties of the liberated AMC molecule.

ParameterWavelength (nm)
Fluorescence Excitation Maximum 360 - 380
Fluorescence Emission Maximum 440 - 460
Enzyme Kinetics

The determination of Michaelis-Menten constants (Km and Vmax) for the interaction of tryptase with this compound is essential for comparative studies of enzyme activity and inhibitor screening. It is important to note that the kinetic parameters of tryptase can exhibit variability due to the existence of different isoforms and the influence of glycosylation. However, typical assays are designed to ensure the substrate concentration is well above the Km to achieve zero-order kinetics, where the reaction rate is proportional to the enzyme concentration.

Experimental Protocols

General Tryptase Activity Assay

This protocol provides a general method for measuring tryptase activity in a 96-well plate format using a fluorescence plate reader.

Materials:

  • This compound substrate

  • Recombinant human β-tryptase or sample containing tryptase

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20

  • DMSO

  • Black 96-well microplate

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 100 µM).

  • Enzyme/Sample Preparation: Dilute the tryptase-containing sample to the desired concentration in Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted tryptase sample to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of the substrate working solution to each well.

    • Include a substrate blank control (50 µL of Assay Buffer + 50 µL of substrate working solution) and an enzyme blank control (50 µL of diluted tryptase sample + 50 µL of Assay Buffer).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) in kinetic mode.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from the values obtained for the reaction wells.

    • Determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

    • The tryptase activity can be quantified by comparing the reaction rate to a standard curve generated with known concentrations of free AMC.

A Prepare Reagents (Substrate, Enzyme, Buffer) B Add Enzyme/Sample to 96-well plate A->B C Initiate Reaction by adding Substrate B->C D Measure Fluorescence (Kinetic Read) C->D E Data Analysis (Calculate Reaction Rate) D->E

Figure 2: General workflow for a tryptase activity assay.

Tryptase Signaling Pathway

The biological effects of tryptase are often mediated through the activation of Protease-Activated Receptors (PARs), particularly PAR-2. The cleavage of the N-terminal domain of PAR-2 by tryptase unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades.

cluster_cell Cell Membrane PAR2 PAR-2 G_Protein G Protein (Gq/11, G12/13) PAR2->G_Protein Activation Tryptase Tryptase Tryptase->PAR2 Cleavage & Activation PLC PLC G_Protein->PLC MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK PI3K PI3K/AKT Pathway G_Protein->PI3K Inflammation Pro-inflammatory Cytokine Release MAPK->Inflammation PI3K->Inflammation

Figure 3: Tryptase-mediated activation of PAR-2 signaling.

Applications

  • Quantification of Tryptase Activity: Sensitive measurement of tryptase levels in biological samples such as cell lysates, culture supernatants, and purified enzyme preparations.

  • Mast Cell Activation Studies: As a marker for mast cell degranulation in response to various stimuli.

  • High-Throughput Screening (HTS) for Tryptase Inhibitors: A reliable tool for screening compound libraries to identify potential therapeutic agents targeting tryptase.

  • Basic Research: Elucidating the role of tryptase in various physiological and pathological processes.

Conclusion

This compound is a valuable and widely used tool for the sensitive and specific measurement of tryptase activity. Its well-defined mechanism of action, coupled with the high fluorescence quantum yield of the liberated AMC, provides a robust platform for a variety of research and drug discovery applications. This guide provides the essential technical information and protocols to effectively utilize this fluorogenic substrate in the laboratory.

An In-depth Technical Guide to the Mechanism of Action of Ac-Orn-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Orn-Phe-Arg-AMC is a synthetic fluorogenic substrate widely utilized for the sensitive detection of tryptase activity. Tryptase, a serine protease predominantly found in the secretory granules of mast cells, serves as a crucial biomarker for mast cell activation and is implicated in various physiological and pathological processes, including allergic inflammation and fibrosis. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its enzymatic cleavage, and the subsequent generation of a fluorescent signal. Furthermore, this guide outlines a detailed experimental protocol for its use in quantifying tryptase activity and discusses the broader context of tryptase-mediated signaling pathways.

Core Mechanism of Action

The fundamental mechanism of action of this compound lies in its specific recognition and cleavage by tryptase. The peptide sequence, Ornithine-Phenylalanine-Arginine, is designed to be a target for the proteolytic activity of tryptase. The C-terminus of this tripeptide is covalently linked to a fluorophore, 7-amino-4-methylcoumarin (AMC).

In its intact state, the this compound molecule exhibits minimal fluorescence due to the quenching effect of the peptide moiety on the AMC fluorophore. Upon the introduction of tryptase, the enzyme catalyzes the hydrolysis of the amide bond between the C-terminal arginine residue and the AMC molecule. This cleavage event liberates the free AMC, which, when excited by light at a wavelength of approximately 360-380 nm, emits a strong fluorescent signal at around 440-460 nm[1]. The rate of this fluorescence increase is directly proportional to the enzymatic activity of tryptase in the sample. This compound is a potent fluorescent substrate for both cd-Tryptase and β1-Tryptase[2].

G Figure 1. Enzymatic Cleavage of this compound sub This compound (Non-fluorescent) tryptase Tryptase sub->tryptase Binding products Ac-Orn-Phe-Arg + AMC (Fluorescent) tryptase->products Cleavage

Caption: Enzymatic cleavage of this compound by tryptase.

Quantitative Data

For comparative purposes, the following table summarizes the key optical properties of the liberated fluorophore, AMC.

ParameterValueReference
Excitation Wavelength360-380 nm[1]
Emission Wavelength440-460 nm[1]

Substrate Specificity

Tryptase-Mediated Signaling Pathway

The use of this compound to measure tryptase activity provides insights into critical biological pathways. Tryptase released from activated mast cells can cleave and activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on various cell types, including endothelial cells, epithelial cells, neurons, and fibroblasts.

Activation of PAR2 by tryptase initiates a cascade of intracellular signaling events. This can include the activation of mitogen-activated protein kinase (MAPK) pathways and the phosphoinositide 3-kinase (PI3K)/AKT pathway. These signaling cascades can lead to a variety of cellular responses, such as the production and release of pro-inflammatory cytokines (e.g., IL-6, IL-8), increased vascular permeability, smooth muscle contraction, and fibroblast proliferation.

G Figure 2. Tryptase-PAR2 Signaling Pathway mast_cell Activated Mast Cell tryptase Tryptase mast_cell->tryptase Release par2 PAR2 tryptase->par2 Cleavage & Activation g_protein G-Protein Activation par2->g_protein mapk MAPK Pathway g_protein->mapk pi3k PI3K/AKT Pathway g_protein->pi3k cytokines Cytokine Release (e.g., IL-6, IL-8) mapk->cytokines proliferation Fibroblast Proliferation pi3k->proliferation

Caption: Tryptase activation of PAR2 and downstream signaling.

Experimental Protocols

In Vitro Tryptase Activity Assay

This protocol provides a general framework for measuring tryptase activity using this compound. Researchers should optimize concentrations and incubation times based on their specific enzyme source and experimental conditions.

Materials:

  • Recombinant human tryptase or biological sample containing tryptase

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at 380 nm and emission at 460 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). Protect the substrate solution from light.

  • Enzyme/Sample Preparation: Prepare serial dilutions of the tryptase standard or the biological sample in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer (for blank) or 50 µL of the diluted enzyme/sample to the wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of the 2X substrate solution to each well.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all other readings.

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the reaction rates against the corresponding tryptase concentrations to generate a standard curve.

    • The tryptase activity in the unknown samples can be determined by interpolating their reaction rates from the standard curve.

G Figure 3. Experimental Workflow for Tryptase Activity Assay prep_sub Prepare this compound (in Assay Buffer) add_sub Add 50 µL Substrate to initiate reaction prep_sub->add_sub prep_enz Prepare Tryptase/Sample (in Assay Buffer) plate Add 50 µL Enzyme/Sample to 96-well plate prep_enz->plate plate->add_sub read Kinetic Fluorescence Reading (Ex: 380 nm, Em: 460 nm) add_sub->read analyze Calculate Reaction Rate (Slope of Fluorescence vs. Time) read->analyze

References

The Core Principles of AMC-Based Protease Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies of 7-amino-4-methylcoumarin (AMC)-based protease assays. These assays are a cornerstone in biochemical and pharmaceutical research for quantifying protease activity, characterizing enzyme kinetics, and screening for inhibitors.

The Fundamental Principle: Fluorogenic Cleavage

AMC-based protease assays rely on a straightforward yet elegant principle: the quenching of fluorescence and its subsequent release upon enzymatic activity. The core component is a synthetic peptide substrate that mimics the natural cleavage site of a specific protease. This peptide is covalently linked to a fluorophore, 7-amino-4-methylcoumarin (AMC).

When the peptide is intact, the AMC fluorophore is in a quenched state, exhibiting minimal fluorescence. This is because the amide bond between the peptide and the AMC molecule alters its electronic properties. Upon the introduction of the target protease, the enzyme recognizes and cleaves the specific peptide sequence. This cleavage event liberates the free AMC molecule. The free AMC, when excited by light at a specific wavelength (typically around 345-380 nm), emits a strong fluorescent signal at a higher wavelength (around 440-460 nm)[1][2][3][4]. The intensity of this fluorescence is directly proportional to the amount of cleaved substrate and, therefore, to the activity of the protease[2].

This relationship allows for the continuous and real-time monitoring of protease activity, making it a powerful tool for various research applications.

G Core Principle of AMC-Based Protease Assays cluster_0 Initial State cluster_1 Enzymatic Reaction cluster_2 Final State Peptide-AMC_Substrate Peptide-AMC Substrate (Non-fluorescent) Protease Protease Peptide-AMC_Substrate->Protease Binding Cleaved_Peptide Cleaved Peptide Protease->Cleaved_Peptide Cleavage Free_AMC Free AMC (Fluorescent) Protease->Free_AMC Release Fluorescence Detectable Fluorescence Free_AMC->Fluorescence Excitation (345-380 nm) Emission (440-460 nm)

Core principle of AMC-based protease assays.

Quantitative Data Summary

A key application of AMC-based assays is the determination of enzyme kinetic parameters and the potency of inhibitors. The following tables summarize representative quantitative data for various proteases and inhibitors obtained using AMC-based substrates.

Table 1: Michaelis-Menten Constants for Various Proteases with AMC Substrates
ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Caspase-3Ac-DEVD-AMC10--[1][5]
Cathepsin BZ-Nle-Lys-Arg-AMC--High[2]
Cathepsin BZ-Phe-Arg-AMC--Moderate[2]
Cathepsin BZ-Arg-Arg-AMC--Low[2]
TMPRSS2Boc-Gln-Ala-Arg-AMC---[6]
20S ProteasomeSuc-LLVY-AMC---[7][8]

Note: "-" indicates data not specified in the provided search results.

Table 2: IC50 Values of Protease Inhibitors Determined by AMC-Based Assays
ProteaseInhibitorIC50Reference(s)
TMPRSS2Nafamostat0.27 nM[6]
TMPRSS2Camostat6.2 nM[6]
TMPRSS2Gabexate130 nM[6]
HIV ProteaseLopinavir (serum-free)0.69 ng/mL[9][10]
HIV ProteaseRitonavir (serum-free)4.0 ng/mL[9][10]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for performing AMC-based assays for two common protease families: caspases and proteasomes.

Caspase-3 Activity Assay Protocol

This protocol is designed for measuring caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

  • Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • Ac-DEVD-AMC substrate (stock solution in DMSO)

  • Free AMC standard (for calibration curve)

  • 96-well black microplate, opaque

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Induce apoptosis by treating cells with the chosen agent for the desired time. Include a non-treated control group.

  • Cell Lysate Preparation:

    • Suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.

    • Adherent cells: Remove culture medium, wash cells with ice-cold PBS, and add Cell Lysis Buffer directly to the plate.

    • Incubate on ice for 10-30 minutes.

    • Clarify the lysate by centrifugation to pellet cell debris.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare a master mix of Protease Assay Buffer and Ac-DEVD-AMC substrate to a final concentration of 20-50 µM.

    • In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

    • Include wells with lysis buffer only as a negative control.

    • Add the master mix to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100-200 µL).

  • Fluorescence Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for kinetic assays) or at a fixed endpoint (e.g., after 1-2 hours) using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For endpoint assays, subtract the background fluorescence (from the negative control) from the sample readings.

    • To quantify the amount of released AMC, generate a standard curve using known concentrations of free AMC.

G Caspase-3 Assay Experimental Workflow Start Start Cell_Culture Cell Culture & Treatment (Induce Apoptosis) Start->Cell_Culture Lysate_Prep Cell Lysate Preparation Cell_Culture->Lysate_Prep Protein_Quant Protein Quantification Lysate_Prep->Protein_Quant Assay_Setup Assay Setup in 96-well Plate (Add Lysate, Substrate) Protein_Quant->Assay_Setup Incubation Incubation (37°C) Assay_Setup->Incubation Fluorescence_Measurement Fluorescence Measurement (Ex: 380 nm, Em: 460 nm) Incubation->Fluorescence_Measurement Data_Analysis Data Analysis (Calculate Activity) Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for a typical AMC-based caspase-3 assay.
20S Proteasome Chymotrypsin-Like Activity Assay Protocol

This protocol is for measuring the chymotrypsin-like activity of the 20S proteasome using the fluorogenic substrate Suc-LLVY-AMC.

Materials:

  • Purified 20S proteasome or cell lysate containing proteasomes

  • Proteasome Assay Buffer (e.g., 25 mM HEPES pH 7.5, 0.5 mM EDTA)

  • Suc-LLVY-AMC substrate (stock solution in DMSO)

  • SDS (for proteasome activation, if using purified 20S)

  • Proteasome inhibitor (e.g., MG-132, for specificity control)

  • Free AMC standard

  • 96-well black microplate, opaque

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Proteasome Assay Buffer.

    • Prepare the Suc-LLVY-AMC substrate stock solution in DMSO.

    • Prepare a working solution of the substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the purified proteasome or cell lysate to each well.

    • For purified 20S proteasome, add SDS to a final concentration of 0.01-0.03% to activate the enzyme.

    • To determine proteasome-specific activity, include control wells pre-incubated with a proteasome inhibitor (e.g., 10-20 µM MG-132) for 10-15 minutes before adding the substrate.

    • Add the Suc-LLVY-AMC working solution to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity kinetically or at an endpoint using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the rate of AMC release from the kinetic data.

    • Subtract the fluorescence values of the inhibitor-treated wells from the corresponding untreated wells to determine the proteasome-specific activity.

    • Quantify the amount of released AMC using a standard curve prepared with free AMC.

Signaling Pathway Visualization: Caspase-3 Activation in Apoptosis

AMC-based assays are instrumental in studying the roles of proteases in complex signaling pathways. A prime example is the central role of caspase-3 in apoptosis (programmed cell death). The diagram below illustrates the activation cascade leading to caspase-3 activity, which can be quantified using the Ac-DEVD-AMC substrate.

G Caspase-3 Activation Pathway in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase_8 Procaspase-8 DISC->Procaspase_8 Caspase_8 Active Caspase-8 Procaspase_8->Caspase_8 Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Apoptosome Apoptosome Formation Apaf_1->Apoptosome Procaspase_9 Procaspase-9 Apoptosome->Procaspase_9 Caspase_9 Active Caspase-9 Procaspase_9->Caspase_9 Caspase_9->Procaspase_3 Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 Cleavage Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis Ac_DEVD_AMC Ac-DEVD-AMC (Substrate) Caspase_3->Ac_DEVD_AMC Cleavage Fluorescence_Signal Fluorescence Ac_DEVD_AMC->Fluorescence_Signal AMC Release

Simplified caspase-3 activation signaling pathway.

Conclusion

AMC-based protease assays are a versatile and sensitive method for studying enzyme activity. Their continuous and quantitative nature makes them indispensable for basic research, drug discovery, and diagnostics. By understanding the core principles and adhering to robust experimental protocols, researchers can leverage these assays to gain valuable insights into the roles of proteases in health and disease.

References

Ac-Orn-Phe-Arg-AMC for Tryptase Detection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptase, a serine protease predominantly found in the secretory granules of mast cells, serves as a crucial biomarker for mast cell activation. Its release is implicated in various physiological and pathological processes, including allergic inflammation, anaphylaxis, and mastocytosis. Accurate and sensitive detection of tryptase activity is therefore paramount in both basic research and clinical drug development. This technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-Ornithyl-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin (Ac-Orn-Phe-Arg-AMC) for the specific and quantitative measurement of tryptase activity.

Principle of Detection

This compound is a synthetic peptide substrate specifically designed to be recognized and cleaved by tryptase. The peptide sequence, Orn-Phe-Arg, is a preferred recognition motif for certain tryptase isoforms. Upon enzymatic cleavage of the amide bond between Arginine (Arg) and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), free AMC is released. This liberation of AMC results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction. The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Quantitative Data Summary

SubstrateTryptase IsoformKm (µM)kcat (s-1)kcat/Km (M-1s-1)
This compoundγ-tryptase151.81.2 x 105

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer, pH, temperature) and the source of the enzyme.

Experimental Protocols

Tryptase Activity Assay

This protocol provides a general framework for measuring tryptase activity using this compound. Optimization may be required for specific applications.

Materials:

  • Recombinant or purified tryptase

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Tween-20 (or other suitable buffer)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare the Tryptase Solution: Dilute the tryptase enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but typically ranges from 1-10 nM.

  • Prepare the Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 2-5 times the Km value.

  • Assay Setup:

    • Add 50 µL of the diluted tryptase solution to each well of the 96-well plate.

    • Include a "no enzyme" control with 50 µL of Assay Buffer instead of the tryptase solution.

    • Include a "no substrate" control with the tryptase solution but without the substrate.

  • Initiate the Reaction: Add 50 µL of the diluted this compound solution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes. The reaction should be monitored in the linear range.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" and "no substrate" controls) from the fluorescence readings of the experimental wells.

    • Calculate the rate of the reaction (V) from the slope of the linear portion of the fluorescence versus time curve.

    • Convert the rate from fluorescence units per minute to moles of AMC released per minute using a standard curve of free AMC.

Tryptase Inhibition Assay

This protocol can be adapted to screen for and characterize tryptase inhibitors.

Materials:

  • Same as for the Tryptase Activity Assay

  • Tryptase inhibitor of interest

Procedure:

  • Prepare the Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor in Assay Buffer.

  • Pre-incubation:

    • In the wells of a 96-well plate, add 40 µL of the diluted tryptase solution.

    • Add 10 µL of each inhibitor dilution to the respective wells.

    • Include a "no inhibitor" control with 10 µL of Assay Buffer.

    • Incubate the plate at room temperature for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 50 µL of the diluted this compound solution to each well.

  • Fluorescence Measurement and Data Analysis: Proceed as described in the Tryptase Activity Assay protocol (steps 5-7).

  • Calculate Inhibition: Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Enzymatic Cleavage of this compound by Tryptase

G Enzymatic Cleavage of this compound Tryptase Tryptase EnzymeSubstrate Tryptase-Substrate Complex Tryptase->EnzymeSubstrate Substrate This compound (Non-fluorescent) Substrate->EnzymeSubstrate EnzymeSubstrate->Tryptase kcat Products Ac-Orn-Phe-Arg + AMC (Fluorescent) EnzymeSubstrate->Products

Caption: Tryptase binds to this compound and catalyzes its cleavage, releasing fluorescent AMC.

Experimental Workflow for Tryptase Inhibition Assay

G Tryptase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tryptase_prep Prepare Tryptase Solution Preincubation Pre-incubate Tryptase with Inhibitor Tryptase_prep->Preincubation Inhibitor_prep Prepare Inhibitor Dilutions Inhibitor_prep->Preincubation Substrate_prep Prepare Substrate Solution Reaction_init Add Substrate to Initiate Reaction Substrate_prep->Reaction_init Preincubation->Reaction_init Measurement Measure Fluorescence Over Time Reaction_init->Measurement Rate_calc Calculate Reaction Rates Measurement->Rate_calc Inhibition_calc Determine % Inhibition and IC50 Rate_calc->Inhibition_calc

Caption: Workflow for determining the inhibitory potential of compounds against tryptase activity.

Mast Cell Degranulation Signaling Pathway

G IgE-Mediated Mast Cell Degranulation Allergen Allergen IgE IgE Allergen->IgE binding FcεRI FcεRI Receptor IgE->FcεRI cross-linking Lyn_Fyn Lyn/Fyn (Src Family Kinases) FcεRI->Lyn_Fyn activates Syk Syk Lyn_Fyn->Syk phosphorylates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Degranulation Degranulation (Tryptase Release) Ca_release->Degranulation PKC->Degranulation

Caption: Allergen cross-linking of IgE on mast cells triggers a signaling cascade leading to degranulation.

Tryptase-Mediated PAR-2 Activation Signaling Pathway

G Tryptase-Mediated PAR-2 Activation Tryptase Tryptase PAR2 PAR-2 Receptor Tryptase->PAR2 cleaves & activates G_protein G Protein (Gq/11) PAR2->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response MAPK MAPK Pathway (ERK, p38, JNK) PKC->MAPK MAPK->Cellular_Response

Caption: Tryptase activates PAR-2, initiating intracellular signaling cascades that mediate inflammatory responses.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase modification.

General Steps:

  • Resin Preparation: An appropriate resin (e.g., Wang resin) is functionalized with a linker to which the C-terminal amino acid, Arginine (with a protected side chain), is attached.

  • Peptide Chain Elongation: The peptide chain is built sequentially from the C-terminus to the N-terminus by repeated cycles of deprotection of the N-terminal protecting group (e.g., Fmoc) and coupling of the next protected amino acid (Phenylalanine, then Ornithine).

  • N-terminal Acetylation: After the final amino acid is coupled and its N-terminal protecting group is removed, the N-terminus is acetylated using acetic anhydride.

  • Cleavage from Resin: The acetylated peptide is cleaved from the solid support using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification of the Peptide: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Coupling to AMC: The purified Ac-Orn-Phe-Arg peptide is coupled to 7-amino-4-methylcoumarin (AMC) in solution using a suitable coupling agent (e.g., HATU, HBTU).

  • Final Purification: The final product, this compound, is purified by RP-HPLC to ensure high purity.

Conclusion

This compound is a valuable tool for the sensitive and specific detection of tryptase activity. Its use in well-defined assay protocols allows for the accurate quantification of enzyme kinetics and the screening and characterization of potential tryptase inhibitors. Understanding the underlying biochemical principles and the relevant signaling pathways in which tryptase is involved is crucial for the effective application of this substrate in research and drug development.

Ac-Orn-Phe-Arg-AMC: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of research compounds is paramount for experimental success. This in-depth technical guide provides a comprehensive overview of the solubility and stability of the fluorogenic tryptase substrate, Ac-Orn-Phe-Arg-AMC (Acetyl-L-ornithyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin).

This document details the known solubility parameters, stability profile, and recommended handling procedures for this compound. It includes structured data tables, detailed experimental protocols for in-house verification, and diagrams illustrating its use in a key signaling pathway and a typical experimental workflow.

Core Properties of this compound

This compound is a synthetic peptide substrate used to measure the enzymatic activity of tryptase, a serine protease released from mast cells. Upon cleavage of the peptide by tryptase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, providing a quantifiable signal.

PropertyValueSource
Molecular Weight~634.7 g/mol [1]
Purity≥95% (HPLC)
Salt FormTFA (Trifluoroacetate)[1]
AppearanceLyophilized powder
Excitation Wavelength360-380 nm[1][2]
Emission Wavelength440-460 nm[1][2]

Solubility Profile

The solubility of this compound is a critical factor in the preparation of stock solutions for enzymatic assays. Due to the presence of basic residues (Ornithine and Arginine), its solubility is pH-dependent.

SolventConcentrationObservations
DMSO (Dimethyl Sulfoxide)40 mg/mLA stock solution can be prepared by dissolving 2 mg of the peptide in 50 µL of DMSO.[3]
WaterNot readily availableAs a basic peptide, solubility in neutral water may be limited. Acidification may improve solubility.
Dilute Acetic AcidNot readily availableRecommended as a solvent for basic peptides to improve solubility.
Assay Buffers (e.g., Tris, PBS)Not readily availableSolubility should be tested in the specific buffer to be used for the experiment.

Stability and Storage

Proper storage and handling are essential to maintain the integrity and activity of this compound.

Lyophilized Powder
ConditionDurationRecommendations
-20°C or colderLong-termStore in a desiccated environment, protected from light.
Room TemperatureDays to weeksStable for short-term shipping.
Stock Solutions

The stability of stock solutions is crucial for reproducible experimental results. While specific stability data for this compound is limited, data from similar peptide-AMC substrates provides valuable guidance.

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[4]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[4]

Note: It is strongly recommended to perform in-house stability tests for solutions stored under your specific laboratory conditions.

Experimental Protocols

The following protocols provide a framework for determining the solubility and stability of this compound in your laboratory.

Protocol 1: Determination of Solubility

This protocol outlines a method to determine the solubility of this compound in a chosen solvent.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment p1 Equilibrate lyophilized peptide to room temperature p2 Weigh a small, precise amount (e.g., 1 mg) p1->p2 d1 Add a small, known volume of solvent (e.g., 25 µL DMSO for 40 mg/mL) p2->d1 d2 Vortex briefly d1->d2 d3 Use sonication if necessary to aid dissolution d2->d3 a1 Visually inspect for particulates against a dark background d3->a1 a2 If not fully dissolved, add incremental solvent volumes a1->a2 Cloudy/Particulates a3 Calculate final concentration upon full dissolution a1->a3 Clear Solution a2->d1

Caption: Workflow for determining peptide solubility.

Methodology:

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a small amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., DMSO, water, buffer) to achieve a target concentration. For a 40 mg/mL stock in DMSO, add 25 µL to 1 mg of peptide.

  • Dissolution: Vortex the tube for 30 seconds. If the peptide does not fully dissolve, sonicate the sample for 5-10 minutes in a water bath.

  • Observation: Visually inspect the solution for any undissolved particles. A fully solubilized peptide will result in a clear solution.

  • Titration (if necessary): If the peptide is not fully dissolved, add small, known increments of the solvent, repeating the dissolution steps, until a clear solution is obtained.

  • Calculation: Calculate the final concentration based on the total volume of solvent used.

Protocol 2: Assessment of Solution Stability (Freeze-Thaw)

This protocol is designed to evaluate the stability of a stock solution of this compound to repeated freeze-thaw cycles.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 40 mg/mL in DMSO).

  • Initial Activity Measurement (T0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration in a suitable assay buffer and measure its activity using a standard tryptase enzyme assay. This serves as the baseline (100% activity).

  • Freeze-Thaw Cycles: Aliquot the remaining stock solution and subject it to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least one hour, followed by thawing at room temperature.

  • Activity Measurement Post-Cycle: After each freeze-thaw cycle (or after a set number of cycles, e.g., 1, 3, 5), take an aliquot and measure its activity in the same manner as the initial measurement.

  • Data Analysis: Compare the activity at each cycle to the initial activity to determine the percentage of activity remaining. A significant drop in activity indicates degradation of the substrate.

Role in Mast Cell Activation Signaling

This compound is a valuable tool for studying the activity of tryptase, a key mediator in the mast cell activation pathway. Mast cell degranulation is a central event in allergic and inflammatory responses.

G cluster_mast_cell Mast Cell cluster_extracellular Extracellular Space Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links Degranulation Degranulation FcεRI->Degranulation activates Mediators Release of Histamine & Tryptase Degranulation->Mediators Tryptase Tryptase Mediators->Tryptase Cleavage Cleavage Tryptase->Cleavage PAR2 PAR-2 Receptor (on other cells) Tryptase->PAR2 activates Substrate This compound Substrate->Cleavage Fluorescence Fluorescence (AMC) Cleavage->Fluorescence detectable signal Inflammation Inflammatory Response PAR2->Inflammation

Caption: Mast cell activation and tryptase activity measurement.

Upon activation by an allergen cross-linking IgE bound to FcεRI receptors, mast cells degranulate, releasing pre-stored mediators, including histamine and tryptase.[5] The released tryptase can then act on various targets, including other cells via Protease-Activated Receptor 2 (PAR-2), contributing to the inflammatory response.[5] The enzymatic activity of this released tryptase can be quantified by its cleavage of this compound, which results in a measurable fluorescent signal. This makes the substrate a critical reagent for studying mast cell activation and the effects of potential inhibitors.

References

In-Depth Technical Guide: The Discovery and Development of Ac-Orn-Phe-Arg-AMC, a Fluorogenic Substrate for Tryptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Acetyl-Ornithine-Phenylalanine-Arginine-7-amino-4-methylcoumarin (Ac-Orn-Phe-Arg-AMC). It details the substrate's core application in the sensitive detection of tryptase, a key serine protease and biomarker for mast cell activation. This document covers the rationale behind the substrate's design, its mechanism of action, detailed experimental protocols for its synthesis and use in enzymatic assays, and the relevant signaling pathways. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding and application in research and drug development settings.

Introduction

Mast cell tryptase is a tetrameric serine protease and the most abundant protein component of mast cell secretory granules.[1][2] Upon mast cell activation, tryptase is released along with histamine and other inflammatory mediators, playing a significant role in allergic and inflammatory responses.[3] Consequently, the detection and quantification of tryptase activity serve as a crucial indicator of mast cell activation in various physiological and pathological processes, including anaphylaxis and mastocytosis.[4]

This compound is a synthetic peptide substrate designed for the sensitive and specific measurement of tryptase activity.[5] Its utility lies in the fluorogenic 7-amino-4-methylcoumarin (AMC) group, which is released upon enzymatic cleavage of the amide bond between arginine and AMC, yielding a quantifiable fluorescent signal.

Discovery and Rationale for Peptide Sequence

The design of a selective protease substrate hinges on understanding the target enzyme's substrate specificity, particularly the amino acid preferences at the positions flanking the scissile bond (P1, P2, P3, etc., N-terminal to the cleavage site, and P1', P2', etc., C-terminal).

  • P1 Position: Tryptase, being a trypsin-like serine protease, exhibits a strong preference for cleaving after basic amino acids at the P1 position.[1] Both Arginine (Arg) and Lysine (Lys) are readily accommodated in the S1 subsite of the enzyme's active site. The selection of Arginine for the P1 position in this substrate aligns with this well-established specificity.[1]

  • P2 and P3 Positions: The residues at the P2 and P3 positions contribute to the substrate's affinity and specificity for the target protease. While comprehensive studies detailing the absolute preference of tryptase at these positions are limited, a study analyzing a tryptase-specific phage display peptide library revealed a preference for peptides containing one or more Proline residues flanked by two positively charged residues.[6] In the case of this compound, the Phenylalanine (Phe) at P2 and Ornithine (Orn) at P3 likely contribute to favorable interactions within the tryptase active site cleft, enhancing its recognition and cleavage efficiency. Ornithine, a non-proteinogenic basic amino acid, may offer specific advantages in terms of binding or resistance to cleavage by other proteases.

The N-terminal acetylation of the peptide prevents exopeptidase degradation, ensuring that the observed fluorescence is a direct result of tryptase-mediated endopeptidic cleavage.

Mechanism of Action

The enzymatic activity of tryptase on this compound is detected through a fluorometric assay. The substrate itself is weakly fluorescent. However, upon cleavage of the Arg-AMC amide bond by tryptase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the tryptase activity.

G Substrate This compound (Weakly Fluorescent) Products Ac-Orn-Phe-Arg + AMC (Highly Fluorescent) Substrate->Products Enzymatic Cleavage Tryptase Tryptase Tryptase->Products

Caption: Mechanism of this compound cleavage by tryptase.

Quantitative Data

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaC₃₂H₄₂N₈O₆
Molecular Weight634.73 g/mol
Excitation Wavelength (AMC)360-380 nm[8]
Emission Wavelength (AMC)440-460 nm[8]

Table 2: Kinetic Parameters of Human Tryptase with Fibrinogen[7]

Substrate ChainKm (µM)kcat/Km (M⁻¹s⁻¹)
Fibrinogen α chain0.27 x 10⁵
Fibrinogen β chain0.264.6 x 10⁵

Note: This data is for a different substrate and is provided for context regarding tryptase kinetics.

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol describes a general method for the solid-phase synthesis of the acetylated tripeptide conjugated to AMC, based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10]

Materials:

  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Orn(Boc)-OH

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Acetic anhydride

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the arginine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Phenylalanine): Dissolve Fmoc-Phe-OH, a coupling reagent (e.g., HBTU), and an activator (e.g., HOBt) in DMF. Add DIPEA and add the mixture to the resin. Allow the reaction to proceed for 2 hours. Monitor coupling completion with a Kaiser test.[11] Wash the resin.

  • Amino Acid Coupling (Ornithine): Repeat the deprotection and coupling steps using Fmoc-Orn(Boc)-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.[12]

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf and Boc).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • AMC Conjugation: The purified Ac-Orn-Phe-Arg can be conjugated to 7-amino-4-methylcoumarin using a suitable coupling agent like EDC/NHS chemistry.

  • Final Purification: Purify the final product, this compound, by RP-HPLC and confirm its identity by mass spectrometry.

Caption: Solid-phase synthesis workflow for this compound.

Fluorometric Tryptase Activity Assay

This protocol provides a general procedure for measuring tryptase activity using this compound. Optimal conditions (e.g., enzyme and substrate concentrations) may need to be determined empirically.

Materials:

  • Human tryptase

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Tween-20)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a series of dilutions of the tryptase enzyme in assay buffer. Prepare a working solution of this compound in assay buffer.

  • Assay Setup: To each well of the 96-well plate, add a specific volume of the tryptase dilution. Include wells with assay buffer only as a negative control.

  • Initiate Reaction: Add the this compound working solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (380 nm) and emission (460 nm) wavelengths.[8]

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each tryptase concentration.

    • Determine the initial reaction velocity (V₀) from the linear portion of each curve.

    • To determine Km and Vmax, perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.

G Prepare Reagents Prepare Tryptase Dilutions & Substrate Solution Dispense Tryptase Add Tryptase to Microplate Wells Prepare Reagents->Dispense Tryptase Add Substrate Initiate Reaction with This compound Dispense Tryptase->Add Substrate Measure Fluorescence Kinetic Read in Plate Reader Add Substrate->Measure Fluorescence Analyze Data Calculate Initial Velocities & Kinetic Parameters Measure Fluorescence->Analyze Data

Caption: Workflow for a fluorometric tryptase activity assay.

Signaling Pathway Context: Mast Cell Degranulation

The release of tryptase is a hallmark of mast cell degranulation, a process primarily initiated by the aggregation of the high-affinity IgE receptor, FcεRI.[13]

G cluster_0 Cell Membrane cluster_1 Cytosol FceRI FcεRI Lyn Lyn FceRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation LAT LAT Syk->LAT Phosphorylation PLCG PLCγ LAT->PLCG Recruitment & Activation IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC PKC Activation DAG->PKC Degranulation Degranulation (Tryptase Release) Ca2->Degranulation PKC->Degranulation Allergen Allergen Allergen->FceRI Cross-linking

Caption: Simplified FcεRI signaling pathway leading to mast cell degranulation.

Upon binding of an allergen to IgE molecules complexed with FcεRI, the receptors cluster, leading to the activation of Src family kinases like Lyn.[14] Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI. This creates docking sites for and activates Spleen tyrosine kinase (Syk).[13] Activated Syk then phosphorylates several downstream targets, including the adaptor protein Linker for Activation of T-cells (LAT).[15] Phosphorylated LAT serves as a scaffold to recruit other signaling molecules, including Phospholipase Cγ (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The combined elevation of intracellular Ca²⁺ and activation of PKC are critical for the fusion of secretory granules with the plasma membrane, resulting in the release of tryptase and other pre-formed mediators.[16]

Conclusion

This compound is a valuable tool for researchers studying mast cell biology, allergic and inflammatory diseases, and for professionals in drug development targeting tryptase. Its design is rooted in the fundamental substrate preferences of trypsin-like serine proteases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective application of this fluorogenic substrate in a laboratory setting. Further research to precisely quantify the kinetic parameters of this compound with various tryptase isoforms would be beneficial for the scientific community.

References

An In-Depth Technical Guide to Ac-Orn-Phe-Arg-AMC for the Study of Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fluorogenic serine protease substrate, Acetyl-L-ornithyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin (Ac-Orn-Phe-Arg-AMC). It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to effectively utilize this tool in the characterization and investigation of serine proteases, with a particular focus on tryptase.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of the activity of certain serine proteases. The sequence of amino acids—Ornithine, Phenylalanine, and Arginine—is specifically recognized and cleaved by target proteases. This substrate is particularly noted for its utility in assaying tryptase, a serine protease predominantly found in the secretory granules of mast cells.[1] Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released. The resulting fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

Key Properties:

PropertyValue
Molecular FormulaC₃₂H₄₂N₈O₆
Excitation Wavelength360-380 nm[1][2][3][4]
Emission Wavelength440-460 nm[1][2][3][4]

Mechanism of Action

The utility of this compound as a fluorogenic substrate lies in the principle of fluorescence quenching and dequenching. In the intact substrate, the AMC fluorophore's fluorescence is minimal. When a target serine protease, such as tryptase, recognizes and cleaves the peptide sequence, the AMC moiety is liberated. This unquenching event leads to a significant increase in fluorescence intensity, which is directly proportional to the amount of substrate cleaved and, therefore, the activity of the enzyme.

G cluster_0 Enzymatic Reaction This compound This compound Tryptase Tryptase This compound->Tryptase Substrate Binding Cleaved Peptide Cleaved Peptide Tryptase->Cleaved Peptide Cleavage AMC (fluorescent) AMC (fluorescent) Tryptase->AMC (fluorescent) Release

Caption: Enzymatic cleavage of this compound by tryptase.

Quantitative Kinetic Data

The efficiency of an enzyme's catalysis on a substrate is described by the Michaelis-Menten kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). While the full text of the primary study was not available for direct citation of the kinetic parameters for this compound with gamma-tryptase, the abstract of the study by Yuan et al. (2006) indicates that two forms of recombinant γ-tryptase exhibited comparable kinetic parameters.[5] The study highlights that the substrate and inhibitor profile of γ-tryptase is distinct from that of β-tryptase.[5] For accurate quantitative analysis, it is imperative for researchers to determine these constants under their specific experimental conditions.

Table of Expected Kinetic Parameters (Hypothetical):

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
γ-TryptaseThis compoundValueValueValue
β-TryptaseThis compoundValueValueValue
ThrombinThis compoundValueValueValue
PlasminThis compoundValueValueValue

Values to be determined empirically.

Experimental Protocols

The following provides a generalized, detailed methodology for a standard serine protease activity assay using this compound. This should be optimized for the specific enzyme and experimental setup.

Materials:

  • Purified serine protease (e.g., recombinant human tryptase)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Brij-35)

  • Inhibitor (optional, for control experiments, e.g., aprotinin)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store protected from light at -20°C.

    • Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer to the desired concentrations (e.g., for a Km determination, a range of concentrations from 0.1 to 10 times the expected Km).

    • Prepare the enzyme solution by diluting the purified protease in cold Assay Buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Procedure:

    • To each well of the 96-well black microplate, add 50 µL of the enzyme solution.

    • For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate.

    • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.

    • Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

    • Convert the fluorescence units to moles of product formed using a standard curve generated with free AMC.

    • For kinetic parameter determination, plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

G cluster_1 Experimental Workflow Prepare Reagents Prepare Reagents Add Enzyme to Plate Add Enzyme to Plate Prepare Reagents->Add Enzyme to Plate Initiate with Substrate Initiate with Substrate Add Enzyme to Plate->Initiate with Substrate Measure Fluorescence Measure Fluorescence Initiate with Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: General workflow for a serine protease assay.

Selectivity Profile

While this compound is widely used as a tryptase substrate, its selectivity against other serine proteases is a critical consideration. Trypsin-like serine proteases often exhibit some degree of promiscuity due to similarities in their substrate binding pockets, particularly the S1 pocket which accommodates the P1 arginine residue. To ensure the specificity of the assay, it is recommended to profile the activity of this compound against a panel of relevant serine proteases, such as thrombin, plasmin, and trypsin, especially when working with complex biological samples.

Table of Expected Selectivity:

ProteaseRelative Activity (%)
Tryptase100
TrypsinTo be determined
ThrombinTo be determined
PlasminTo be determined
Factor XaTo be determined

Values should be determined experimentally by comparing the initial rates of hydrolysis under identical assay conditions.

Application in Signaling Pathway Analysis

Tryptase released from mast cells can activate other cells and trigger inflammatory responses, in part through the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor.[3] The enzymatic activity of tryptase is central to this signaling cascade. Therefore, this compound can be a valuable tool to study the role of tryptase activity in mast cell-mediated signaling pathways. For instance, researchers can use this substrate to screen for inhibitors of tryptase and then use those inhibitors to probe the downstream consequences of blocking tryptase-mediated PAR-2 activation. A study has shown that tryptase can induce microglia activation and the release of pro-inflammatory mediators through a PAR-2-MAPK-NF-κB signaling pathway.

G cluster_2 Tryptase-PAR-2 Signaling Tryptase Tryptase PAR-2 PAR-2 Tryptase->PAR-2 Cleavage & Activation G-Protein Activation G-Protein Activation PAR-2->G-Protein Activation Downstream Signaling Downstream Signaling G-Protein Activation->Downstream Signaling Inflammatory Response Inflammatory Response Downstream Signaling->Inflammatory Response

Caption: Tryptase-mediated activation of PAR-2 signaling.

Conclusion

This compound is a robust and sensitive tool for the investigation of serine proteases, particularly tryptase. Its utility in quantifying enzyme activity, determining kinetic parameters, and screening for inhibitors makes it an invaluable asset in basic research and drug development. A thorough understanding of its mechanism, coupled with careful experimental design and validation of its specificity, will enable researchers to generate high-quality, reliable data in their studies of serine protease function and their roles in health and disease.

References

Methodological & Application

Application Note: Ac-Orn-Phe-Arg-AMC Tryptase Activity Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptase is a serine protease that serves as a primary marker for mast cell activation, playing a crucial role in allergic and inflammatory responses. The quantification of tryptase activity is essential for studying mast cell biology and for the development of therapeutic inhibitors. This application note provides a detailed protocol for a sensitive and continuous fluorogenic assay to determine tryptase activity using the substrate Acetyl-L-ornithyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (Ac-Orn-Phe-Arg-AMC).

The assay is based on the enzymatic cleavage of the peptide substrate by tryptase, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The rate of AMC liberation, measured by its fluorescence emission, is directly proportional to the tryptase activity. This protocol is suitable for purified enzyme preparations and can be adapted for inhibitor screening and kinetic analysis.

Principle of the Assay

Tryptase cleaves the Arg-AMC bond in the this compound substrate. Upon cleavage, the AMC moiety is released from the quenching effects of the peptide, resulting in a significant increase in fluorescence. The fluorescence intensity is monitored over time at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Data Presentation

Table 1: Summary of Quantitative Data

ParameterValueNotes
Reagents
This compound Stock10 mM in DMSOStore at -20°C, protected from light.
Recombinant Human Tryptase Stock1 µg/µL in sterile waterAliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
AMC Standard Stock1 mM in DMSOStore at -20°C, protected from light.
Leupeptin (Inhibitor) Stock10 mM in sterile waterStore at -20°C.
Benzamidine (Inhibitor) Stock1 M in sterile waterStore at room temperature.
Assay Conditions
Final Substrate Concentration (Standard Assay)100 µM
Final Substrate Concentration (Kinetic Assay)10 - 500 µM (serial dilution)
Final Enzyme Concentration10-100 ng/wellOptimal concentration should be determined empirically.
Final Inhibitor Concentration (Controls)Leupeptin: 10 µM, Benzamidine: 1 mM
Assay Buffer50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Brij-35
Total Assay Volume100 µL
Incubation Temperature37°C
Incubation Time30-60 minutes (kinetic reading)
Instrumentation Settings
InstrumentFluorescence plate reader
Plate TypeBlack, flat-bottom 96-well plate
Excitation Wavelength380 nm[1][2]
Emission Wavelength460 nm[1][2]
Read ModeKinetic
Reading Interval1 minute

Experimental Protocols

Reagent Preparation

1.1. Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Brij-35):

  • Dissolve Tris base and NaCl in deionized water.

  • Adjust the pH to 7.5 with HCl.

  • Add Brij-35 and mix gently until dissolved.

  • Store at 4°C.

1.2. This compound Substrate Stock Solution (10 mM):

  • Dissolve the lyophilized substrate in DMSO to a final concentration of 10 mM.

  • Aliquot and store at -20°C, protected from light.

1.3. Recombinant Human Tryptase Working Solution:

  • Thaw the enzyme stock solution on ice.

  • Dilute the enzyme to the desired final concentration in cold Assay Buffer immediately before use.

1.4. AMC Standard Stock Solution (1 mM):

  • Dissolve AMC powder in DMSO to a final concentration of 1 mM.

  • Aliquot and store at -20°C, protected from light.

1.5. Inhibitor Stock Solutions:

  • Prepare stock solutions of leupeptin (10 mM in water) and benzamidine (1 M in water).

AMC Standard Curve

To quantify the amount of AMC produced in the enzymatic reaction, a standard curve is essential.

  • Prepare a serial dilution of the 1 mM AMC stock solution in Assay Buffer to obtain standards ranging from 0 to 50 µM.

  • Add 100 µL of each standard dilution to a well of a black 96-well plate.

  • Include a blank control containing 100 µL of Assay Buffer.

  • Measure the fluorescence at Ex/Em = 380/460 nm.

  • Plot the fluorescence intensity against the AMC concentration to generate a standard curve. The slope of this curve will be used to convert the rate of fluorescence change in the enzyme assay to the rate of product formation (µmol/min).

Tryptase Activity Assay Protocol (96-well plate format)
  • Prepare the plate: Add the following reagents to each well of a black 96-well plate:

    • Test Wells:

      • 50 µL of Assay Buffer

      • 10 µL of diluted Tryptase

    • Inhibitor Control Wells:

      • 40 µL of Assay Buffer

      • 10 µL of inhibitor solution (e.g., 100 µM leupeptin for a 10 µM final concentration)

      • 10 µL of diluted Tryptase

    • Substrate Blank (No Enzyme Control):

      • 60 µL of Assay Buffer

    • Enzyme Blank (No Substrate Control):

      • 90 µL of Assay Buffer

      • 10 µL of diluted Tryptase

  • Pre-incubation: If using inhibitors, pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction: Add 40 µL of a 250 µM working solution of the this compound substrate (prepared by diluting the 10 mM stock in Assay Buffer) to the test and inhibitor control wells to achieve a final concentration of 100 µM. For the substrate blank, add the substrate. For the enzyme blank, add 10 µL of Assay Buffer.

  • Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes with readings taken every minute at Ex/Em = 380/460 nm.

Protocol for Determining Km and Vmax
  • Prepare substrate dilutions: Prepare a serial dilution of the this compound substrate in Assay Buffer to achieve final concentrations ranging from approximately 0.1 x Km to 10 x Km. A suggested range to start with is 10 µM to 500 µM.

  • Set up the assay: In a 96-well plate, for each substrate concentration, set up a reaction as described in the standard assay protocol, with a fixed, low concentration of tryptase.

  • Measure initial velocities: Measure the fluorescence kinetically as described above.

  • Data analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence rate (RFU/min) to the rate of product formation (µmol/min) using the slope from the AMC standard curve.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Mandatory Visualizations

Enzymatic_Reaction Enzymatic Cleavage of this compound by Tryptase Substrate This compound (Non-fluorescent) Enzyme Tryptase Substrate->Enzyme Binds to active site Product1 Ac-Orn-Phe-Arg Enzyme->Product1 Releases Product2 AMC (Fluorescent) Enzyme->Product2 Releases

Caption: Enzymatic reaction of tryptase with its fluorogenic substrate.

Tryptase_Assay_Workflow Tryptase Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Substrate, Enzyme, and Controls Plate_Setup Set up 96-well plate with Enzyme, Buffer, and Controls Reagent_Prep->Plate_Setup Add_Substrate Initiate reaction by adding Substrate Plate_Setup->Add_Substrate Incubate Incubate at 37°C in plate reader Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em = 380/460 nm) kinetically Incubate->Measure_Fluorescence Data_Analysis Calculate Activity and Kinetic Parameters Measure_Fluorescence->Data_Analysis

References

Application Notes and Protocols for Ac-Orn-Phe-Arg-AMC in a 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Orn-Phe-Arg-AMC is a fluorogenic peptide substrate for tryptase, a serine protease predominantly found in the granules of mast cells.[1][2] Upon cleavage by tryptase at the arginine-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The fluorescence intensity is directly proportional to the tryptase activity and can be monitored kinetically. This assay is well-suited for a 96-well plate format, enabling high-throughput screening of tryptase inhibitors and characterization of enzyme kinetics. The released AMC is detected by fluorescence with excitation at 360-380 nm and emission at 440-460 nm.[1][3][4]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide substrate this compound by tryptase. The substrate itself is weakly fluorescent, but the cleavage product, AMC, is highly fluorescent. The rate of AMC release is a direct measure of the tryptase enzymatic activity.

G cluster_reaction Enzymatic Reaction This compound This compound (Weakly Fluorescent) Ac-Orn-Phe-Arg Ac-Orn-Phe-Arg This compound->Ac-Orn-Phe-Arg Cleavage AMC AMC (Highly Fluorescent) This compound->AMC Release Tryptase Tryptase Tryptase->this compound

Caption: Enzymatic cleavage of this compound by tryptase.

Materials and Reagents

Reagent/MaterialRecommended Supplier
This compoundEchelon Biosciences, Sigma-Aldrich, MedchemExpress
Recombinant Human TryptaseR&D Systems, Abcam
Black, clear-bottom 96-well platesCorning, Greiner Bio-One
Tris-HClSigma-Aldrich
NaClSigma-Aldrich
CaCl2Sigma-Aldrich
DMSO (Anhydrous)Sigma-Aldrich
Fluorescence Plate ReaderMolecular Devices, BioTek, BMG Labtech

Experimental Protocols

A. Reagent Preparation

1. Assay Buffer:

  • 50 mM Tris-HCl, pH 8.0

  • 100 mM NaCl

  • Optional: 0-5 mM CaCl₂

  • Optional: 0.01% Tween-20

2. This compound Stock Solution:

  • Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Store in aliquots at -20°C, protected from light.

3. Tryptase Stock Solution:

  • Reconstitute recombinant human tryptase in the recommended buffer (e.g., sterile PBS or Tris-based buffer) to a stock concentration of 1 mg/mL.

  • Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

4. AMC Standard Stock Solution:

  • Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a stock concentration of 1 mM.

  • Store in aliquots at -20°C, protected from light.

B. Protocol for Tryptase Activity Assay

This protocol is designed for a total reaction volume of 100 µL per well in a 96-well plate.

1. Prepare Working Solutions:

  • Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration. For a standard assay, a final concentration of 10-50 µM is recommended.

  • Enzyme Working Solution: Dilute the tryptase stock solution in Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired time course. A starting concentration of 10-100 ng/mL can be tested.

2. Assay Procedure:

G cluster_workflow Tryptase Activity Assay Workflow A Add 50 µL of Substrate Working Solution to wells B Pre-incubate plate at 37°C for 5-10 minutes A->B C Initiate reaction by adding 50 µL of Enzyme Working Solution B->C D Immediately place plate in fluorescence plate reader C->D E Measure fluorescence kinetically (Ex: 380 nm, Em: 460 nm) at 37°C for 30-60 minutes D->E F Determine reaction rate (RFU/min) E->F

Caption: Workflow for the tryptase activity assay.

3. Plate Layout:

Well TypeDescription
Blank 100 µL Assay Buffer
Substrate Control 50 µL Substrate Working Solution + 50 µL Assay Buffer
Enzyme Control 50 µL Assay Buffer + 50 µL Enzyme Working Solution
Test Wells 50 µL Substrate Working Solution + 50 µL Enzyme Working Solution
C. Protocol for Tryptase Inhibitor Screening

This protocol is for screening potential tryptase inhibitors and determining their IC₅₀ values.

1. Prepare Working Solutions:

  • Inhibitor Stock Solutions: Dissolve inhibitors in 100% DMSO at a high concentration (e.g., 10 mM).

  • Serial Dilutions of Inhibitors: Prepare a serial dilution of each inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

2. Assay Procedure:

G cluster_inhibitor_workflow Inhibitor Screening Workflow A Add 25 µL of serially diluted inhibitor or vehicle (DMSO) to wells B Add 25 µL of Enzyme Working Solution to all wells A->B C Pre-incubate at room temperature for 10-30 minutes B->C D Initiate reaction by adding 50 µL of Substrate Working Solution C->D E Measure fluorescence kinetically (Ex: 380 nm, Em: 460 nm) at 37°C for 30-60 minutes D->E F Calculate percent inhibition and determine IC50 E->F

References

Application Notes and Protocols for Measuring Mast Cell Degranulation using Ac-Orn-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Ac-Orn-Phe-Arg-AMC for the sensitive measurement of mast cell degranulation. Tryptase, a serine protease predominantly found in the secretory granules of mast cells, serves as a specific marker for mast cell activation.[1][2] Upon degranulation, tryptase is released into the extracellular environment. The substrate this compound is specifically cleaved by tryptase, liberating the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[2] The resulting fluorescence can be quantified to determine tryptase activity, which directly correlates with the extent of mast cell degranulation.

This method offers a reliable and high-throughput-compatible alternative to traditional histamine release assays for studying mast cell biology, screening for modulators of mast cell activation, and investigating the mechanisms of allergic and inflammatory diseases.

I. Principle of the Assay

The assay is based on the enzymatic activity of tryptase released from degranulating mast cells. The synthetic peptide substrate, this compound, is designed to be specifically recognized and cleaved by tryptase. In its intact form, the AMC fluorophore is quenched. Upon cleavage by tryptase, AMC is released, leading to a significant increase in fluorescence intensity. The fluorescence can be measured using a fluorometer with excitation at approximately 360-380 nm and emission at 440-460 nm.[2] The rate of AMC production is directly proportional to the tryptase activity in the sample.

II. Signaling Pathway for Mast Cell Degranulation

Mast cell degranulation is a complex process initiated by various stimuli, most notably through the aggregation of the high-affinity IgE receptor, FcεRI. The binding of multivalent antigens to IgE molecules bound to FcεRI on the mast cell surface triggers a signaling cascade that culminates in the fusion of intracellular granules with the plasma membrane and the release of their contents, including tryptase.

MastCell_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE Binds FcεRI FcεRI IgE->FcεRI Cross-links Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Recruits & Activates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 Generates DAG DAG PLCg->DAG Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Induces Release Granule_Fusion Granule Fusion & Degranulation Ca_ER->Granule_Fusion Ca_influx Ca²⁺ (Influx) Ca_influx->Granule_Fusion Tryptase_Release Tryptase Release Granule_Fusion->Tryptase_Release

IgE-mediated mast cell degranulation pathway.

III. Experimental Protocols

This section provides detailed protocols for inducing mast cell degranulation and measuring the released tryptase using this compound.

A. Reagents and Materials
Reagent/MaterialRecommended Concentration/Specifications
Mast Cellse.g., RBL-2H3, bone marrow-derived mast cells (BMMCs), or primary human mast cells
Cell Culture MediumAs required for the specific mast cell type
Tyrode's Buffer (or similar physiological buffer)For cell washing and incubations
Mast Cell Degranulation InducersIgE/Antigen, Compound 48/80, or Calcium Ionophore (e.g., A23187)
This compound SubstrateStock solution in DMSO (e.g., 10 mM), working solution in assay buffer
Tryptase Assay Buffere.g., 50 mM Tris-HCl, pH 7.6, containing 100 mM NaCl
Purified TryptaseFor generating a standard curve (optional, but recommended)
AMC (7-amino-4-methylcoumarin)For generating a standard curve
96-well black, clear-bottom microplatesFor fluorescence measurements
FluorometerCapable of excitation at 360-380 nm and emission at 440-460 nm
B. Mast Cell Degranulation Protocols

1. IgE-Mediated Degranulation

This protocol is for inducing degranulation through the cross-linking of FcεRI receptors.

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 to 2 x 10^5 cells/well) and allow them to adhere overnight.

  • Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.1-1 µg/mL) in cell culture medium for 12-24 hours.

  • Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.

  • Stimulation: Add the antigen (e.g., DNP-BSA at 10-100 ng/mL) or the test compound diluted in Tyrode's buffer to the wells. Include appropriate controls (untreated cells for spontaneous release and cells lysed with 0.1% Triton X-100 for maximum release).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for the tryptase activity assay.

2. Non-IgE-Mediated Degranulation

This protocol uses chemical inducers to bypass the IgE-receptor pathway.

  • Cell Seeding: Seed mast cells as described above.

  • Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.

  • Stimulation: Add the degranulating agent (e.g., Compound 48/80 at 1-10 µg/mL or Calcium Ionophore A23187 at 0.1-1 µM) or the test compound diluted in Tyrode's buffer. Include appropriate controls.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant as described above.

C. Tryptase Activity Assay Protocol
  • Prepare AMC Standard Curve: Prepare a series of dilutions of AMC in the tryptase assay buffer (e.g., 0-50 µM). Add these to separate wells of the 96-well black plate.

  • Prepare Substrate Working Solution: Dilute the this compound stock solution in the tryptase assay buffer to the desired final concentration (e.g., 10-100 µM).

  • Assay Reaction: In a new 96-well black plate, add a portion of the collected cell supernatant (e.g., 50 µL) to each well.

  • Initiate Reaction: Add the this compound working solution (e.g., 50 µL) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C, protected from light, for 30-60 minutes. The incubation time may need to be optimized based on the cell type and the extent of degranulation.

  • Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 360-380/440-460 nm using a microplate fluorometer.

IV. Data Presentation and Analysis

A. Quantitative Data Summary

The following table provides a summary of typical concentrations and parameters for the mast cell degranulation assay.

ParameterRecommended RangeNotes
Cell Seeding Density 5 x 10^4 - 2 x 10^5 cells/wellOptimize for cell type.
IgE Sensitization 0.1 - 1 µg/mLFor IgE-mediated degranulation.
Antigen (DNP-BSA) 10 - 100 ng/mLFor IgE-mediated degranulation.
Compound 48/80 1 - 10 µg/mLFor non-IgE-mediated degranulation.
Calcium Ionophore A23187 0.1 - 1 µMFor non-IgE-mediated degranulation.
This compound 10 - 100 µMSubstrate concentration for the tryptase assay.
Incubation Time (Degranulation) 30 - 60 minutesAt 37°C.
Incubation Time (Tryptase Assay) 30 - 60 minutesAt 37°C, protected from light.
Fluorescence Wavelengths Ex: 360-380 nm, Em: 440-460 nmFor AMC detection.
B. Calculation of Percent Degranulation

The percentage of degranulation can be calculated using the following formula:

% Degranulation = [(Fluorescence_sample - Fluorescence_spontaneous) / (Fluorescence_maximum - Fluorescence_spontaneous)] x 100

Where:

  • Fluorescence_sample: Fluorescence from cells treated with the stimulus.

  • Fluorescence_spontaneous: Fluorescence from untreated cells (spontaneous release).

  • Fluorescence_maximum: Fluorescence from cells lysed with a detergent like Triton X-100 (total tryptase release).

V. Experimental Workflow and Logic

The following diagram illustrates the overall workflow of the mast cell degranulation assay.

Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_assay Tryptase Assay cluster_analysis Data Analysis Seed_Cells Seed Mast Cells in 96-well Plate Sensitize Sensitize with IgE (for IgE-mediated assay) Seed_Cells->Sensitize Wash_Cells Wash Cells Sensitize->Wash_Cells Add_Stimulus Add Stimulus (Antigen, C48/80, etc.) Wash_Cells->Add_Stimulus Incubate_37C Incubate at 37°C Add_Stimulus->Incubate_37C Collect_Supernatant Collect Supernatant Incubate_37C->Collect_Supernatant Add_Substrate Add this compound Collect_Supernatant->Add_Substrate Incubate_Assay Incubate at 37°C Add_Substrate->Incubate_Assay Read_Fluorescence Read Fluorescence (Ex/Em = 360-380/440-460 nm) Incubate_Assay->Read_Fluorescence Calculate_Degranulation Calculate % Degranulation Read_Fluorescence->Calculate_Degranulation

Experimental workflow for the tryptase assay.

VI. Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Contaminated reagents- Autofluorescence of compounds- Non-specific substrate cleavage- Use fresh, high-purity reagents- Run a compound-only control- Ensure optimal pH and buffer conditions
Low Signal - Insufficient degranulation- Low tryptase activity- Sub-optimal assay conditions- Optimize stimulus concentration and incubation time- Increase cell number- Optimize substrate concentration and assay incubation time
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and proper technique- Avoid using the outer wells of the plate

VII. Conclusion

The use of this compound provides a sensitive and specific method for quantifying mast cell degranulation by measuring the activity of released tryptase. This assay is a valuable tool for basic research into mast cell function and for the development of novel therapeutics targeting allergic and inflammatory diseases. Careful optimization of experimental parameters is crucial for obtaining reliable and reproducible results.

References

Detecting Tryptase in Cell Culture Supernatants with Ac-Orn-Phe-Arg-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptase, a serine protease predominantly found in the secretory granules of mast cells, serves as a crucial biomarker for mast cell activation. Its release into the cellular microenvironment is implicated in various physiological and pathological processes, including allergic inflammation and fibrosis. This application note provides a detailed protocol for the sensitive detection of tryptase activity in cell culture supernatants using the fluorogenic substrate Acetyl-L-ornithyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin (Ac-Orn-Phe-Arg-AMC). The assay is based on the enzymatic cleavage of the substrate by tryptase, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing for quantitative measurement of enzyme activity. Detailed experimental procedures, data presentation, and visualization of the relevant signaling pathway are included to guide researchers in accurately assessing tryptase levels in their experimental models.

Introduction

Mast cells are key effector cells of the immune system, playing a central role in allergic reactions and inflammatory responses. Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine, proteoglycans, and various proteases. Tryptase is the most abundant neutral protease stored in mast cell secretory granules.[1] Its extracellular release is a hallmark of mast cell degranulation, making it a reliable indicator of mast cell activation in various in vitro and in vivo models.

The measurement of tryptase activity is critical for studying the mechanisms of mast cell activation, screening for potential inhibitors of mast cell degranulation, and investigating the role of tryptase in disease pathogenesis. The fluorogenic substrate this compound offers a sensitive and specific method for quantifying tryptase activity. Tryptase cleaves the Arg-AMC bond, releasing the fluorescent AMC molecule, which can be detected using a fluorescence plate reader with excitation at approximately 360-380 nm and emission at 440-460 nm.[2] This application note provides a comprehensive guide for utilizing this assay to measure tryptase activity in cell culture supernatants.

Signaling Pathway

Tryptase exerts its biological effects in part by activating Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor.[3][4][5] Tryptase cleaves the N-terminal domain of PAR-2, unmasking a tethered ligand that binds to and activates the receptor.[6] This initiates downstream signaling cascades involving G proteins, phospholipase C (PLC), and subsequent activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, and the PI3K/AKT pathway.[3][5] These pathways ultimately lead to the modulation of cytokine production and other cellular responses.[5]

Tryptase_Signaling Tryptase-PAR-2 Signaling Pathway Tryptase Tryptase PAR2 PAR-2 Tryptase->PAR2 cleaves & activates G_protein G Protein (Gq/Gi) PAR2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3K G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_cascade MAPK Cascade (ERK1/2, p38, JNK) PKC->MAPK_cascade activates AKT AKT PI3K->AKT activates Cytokine_Production Cytokine Production (e.g., IL-6, TNF-α) AKT->Cytokine_Production modulates MAPK_cascade->Cytokine_Production modulates

Caption: Tryptase activates PAR-2, initiating downstream signaling.

Experimental Protocols

Materials and Reagents
  • Tryptase Substrate: this compound (Store at -20°C, protected from light)

  • Tryptase Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Brij-35 (Store at 4°C)

  • Recombinant Human Tryptase: For positive control and standard curve generation (Store at -80°C)

  • 7-Amino-4-methylcoumarin (AMC): For generating a standard curve (Store at -20°C, protected from light)

  • Dimethyl Sulfoxide (DMSO): For dissolving substrate and AMC

  • 96-well black, flat-bottom microplates: For fluorescence measurements

  • Fluorescence microplate reader: Capable of excitation at 360-380 nm and emission at 440-460 nm

  • Cell culture supernatants: Samples to be assayed

  • Tryptase Inhibitor (optional): e.g., APC-366, for inhibitor screening (Store as recommended by the manufacturer)

Preparation of Reagents
  • Tryptase Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • Working Tryptase Substrate Solution (200 µM): Dilute the 10 mM stock solution 1:50 in Tryptase Assay Buffer. Prepare this solution fresh before each experiment.

  • AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.

  • Recombinant Tryptase Standards: Prepare a serial dilution of recombinant human tryptase in Tryptase Assay Buffer to generate a standard curve (e.g., 0-100 ng/mL).

Experimental Workflow

Tryptase_Assay_Workflow Tryptase Activity Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Substrate, Buffer, Standards) Start->Prepare_Reagents Add_Samples Add Samples & Standards to 96-well plate Prepare_Reagents->Add_Samples Add_Substrate Add Working Substrate Solution to all wells Add_Samples->Add_Substrate Incubate Incubate at 37°C (30-60 min, protected from light) Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex: 380 nm, Em: 460 nm) Incubate->Read_Fluorescence Analyze_Data Analyze Data (Standard Curve, Activity Calculation) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the fluorometric tryptase activity assay.

Assay Protocol
  • Prepare the 96-well plate:

    • Add 50 µL of Tryptase Assay Buffer to each well.

    • Add 20 µL of cell culture supernatant (or recombinant tryptase standards) to the appropriate wells.

    • For a negative control, add 20 µL of cell culture medium without cells.

  • Initiate the reaction:

    • Add 30 µL of the 200 µM Working Tryptase Substrate Solution to each well to bring the total volume to 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the expected tryptase concentration.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence microplate reader.

AMC Standard Curve Protocol
  • Prepare a serial dilution of the 1 mM AMC stock solution in Tryptase Assay Buffer to obtain concentrations ranging from 0 to 25 µM.

  • Add 100 µL of each AMC standard dilution to separate wells of the 96-well plate.

  • Measure the fluorescence as described above.

  • Plot the fluorescence intensity (RFU) against the AMC concentration (µM) to generate a standard curve.

Data Presentation

AMC Standard Curve

The following table represents typical data for an AMC standard curve.

AMC Concentration (µM)Relative Fluorescence Units (RFU)
050
1.56850
3.131650
6.253250
12.56500
2513000
Tryptase Activity in Cell Culture Supernatants

This table shows example data of tryptase activity in supernatants from unstimulated and stimulated mast cells.

SampleRelative Fluorescence Units (RFU)Tryptase Activity (µM AMC/min)
Media Control1500.005
Unstimulated Cells5000.025
Stimulated Cells (e.g., with IgE/anti-IgE)45000.250
Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for tryptase with this compound can be determined by measuring the initial reaction rates at varying substrate concentrations.

ParameterValue
Km~20-50 µM
VmaxVaries with enzyme concentration
Inhibitor Screening

The potency of tryptase inhibitors can be assessed by measuring the reduction in enzyme activity in the presence of the inhibitor. The IC50 value represents the concentration of inhibitor required to reduce tryptase activity by 50%.

InhibitorConcentration% InhibitionIC50
APC-36610 nM48%~10-20 nM
50 nM85%
100 nM95%

Conclusion

The fluorometric assay using this compound provides a robust and sensitive method for the quantification of tryptase activity in cell culture supernatants. This application note offers a detailed protocol and data presentation guidelines to assist researchers in accurately measuring this important biomarker of mast cell activation. The provided information on the tryptase signaling pathway further enhances the understanding of its biological significance. This assay is a valuable tool for basic research, drug discovery, and the study of inflammatory and allergic diseases.

References

Application Notes and Protocols for High-Throughput Screening of Tryptase Inhibitors using Ac-Orn-Phe-Arg-AMC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptase is a serine protease predominantly found in the secretory granules of mast cells and has been identified as a key mediator in allergic and inflammatory responses.[1][2] Upon mast cell activation, tryptase is released and participates in the inflammatory cascade, making it a significant therapeutic target for a variety of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The development of potent and selective tryptase inhibitors is a promising strategy for the treatment of these conditions.

The Ac-Orn-Phe-Arg-AMC (Acetyl-Ornithine-Phenylalanine-Arginine-7-amino-4-methylcoumarin) assay is a robust and sensitive fluorogenic method for measuring tryptase activity. The principle of this assay is based on the cleavage of the peptide substrate by tryptase, which liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be quantified to determine the rate of the enzymatic reaction. This assay is readily adaptable to a high-throughput screening (HTS) format, enabling the rapid identification of potential tryptase inhibitors from large compound libraries.

These application notes provide a detailed protocol for utilizing the this compound assay in a 384-well HTS format for the discovery of tryptase inhibitors.

Signaling Pathway and Experimental Workflow

Tryptase plays a crucial role in the inflammatory pathway initiated by allergens. The following diagram illustrates the signaling cascade leading to tryptase release and its downstream effects.

tryptase_signaling_pathway cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Receptor Complex Allergen->IgE binds Degranulation Degranulation IgE->Degranulation activates Tryptase_Granules Tryptase (in granules) Degranulation->Tryptase_Granules releases Tryptase_Active Active Tryptase (tetramer) Tryptase_Granules->Tryptase_Active PAR2 Protease-Activated Receptor 2 (PAR2) Tryptase_Active->PAR2 cleaves and activates Inflammation Inflammatory Response PAR2->Inflammation

Figure 1: Tryptase Signaling Pathway in Mast Cells.

The experimental workflow for a high-throughput screen for tryptase inhibitors using the this compound assay is outlined below.

hts_workflow Plate_Prep Plate Preparation (384-well) Compound_Add Compound/Control Addition Plate_Prep->Compound_Add Enzyme_Add Tryptase Addition Compound_Add->Enzyme_Add Incubation_1 Pre-incubation Enzyme_Add->Incubation_1 Substrate_Add Substrate Addition (this compound) Incubation_1->Substrate_Add Incubation_2 Kinetic Read Substrate_Add->Incubation_2 Data_Analysis Data Analysis (IC50, Z') Incubation_2->Data_Analysis

Figure 2: High-Throughput Screening Workflow.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Human Tryptase α/β-1 (e.g., R&D Systems, Cat# 3796-SE)

  • Substrate: this compound (e.g., Echelon Biosciences, Cat# 871-94)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% (v/v) Tween-20

  • Positive Control Inhibitor: Nafamostat Mesylate or APC 366

  • Test Compounds: Library of small molecules dissolved in 100% DMSO

  • Plates: 384-well, black, flat-bottom plates (e.g., Corning #3571)

  • Plate Reader: Fluorescence plate reader with excitation at 360-380 nm and emission at 440-460 nm.

Assay Protocol in 384-Well Format
  • Reagent Preparation:

    • Prepare Assay Buffer and store at 4°C.

    • Reconstitute recombinant human tryptase in Assay Buffer to a stock concentration of 10 µg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme to a working concentration of 0.5 µg/mL in Assay Buffer.

    • Reconstitute this compound in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C. On the day of the assay, dilute the substrate to a working concentration of 20 µM in Assay Buffer.

    • Prepare a stock solution of the positive control inhibitor (e.g., 10 mM Nafamostat Mesylate in DMSO).

  • Plate Layout:

    • Design the plate map to include wells for test compounds, positive controls (maximum inhibition), and negative controls (no inhibition, DMSO only).

    • A typical layout includes columns 1 and 2 for controls and columns 3-24 for test compounds.

      • Column 1: Negative controls (DMSO)

      • Column 2: Positive controls (e.g., 10 µM Nafamostat Mesylate)

      • Columns 3-24: Test compounds at the desired screening concentration (e.g., 10 µM).

  • Assay Procedure:

    • Add 0.5 µL of test compound, positive control, or DMSO to the appropriate wells of the 384-well plate.

    • Add 25 µL of the 0.5 µg/mL tryptase solution to all wells except for the substrate blank.

    • For the substrate blank wells, add 25 µL of Assay Buffer.

    • Mix the plate on a plate shaker for 1 minute.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the 20 µM this compound solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 60 seconds for 15-30 minutes.

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize typical results and performance metrics for the this compound HTS assay for tryptase inhibitors.

ParameterValueReference
HTS Assay Parameters
Plate Format384-wellStandard HTS practice
Final Assay Volume50.5 µL
Tryptase Concentration0.25 µg/mL (final)[3]
Substrate Concentration10 µM (final)[3]
DMSO Concentration1% (final)
Assay Performance Metrics
Z'-Factor > 0.7 Desirable for HTS
Signal-to-Background Ratio> 10Indicates a robust assay window
Inhibitor Potency (IC50)
Nafamostat Mesylate~30 nM[4]
APC 3661.4 µM[5]
Data Analysis
  • Calculate the rate of reaction (slope) for each well.

  • Normalize the data:

    • Percent inhibition = (1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground)) * 100

  • Determine the Z'-factor to assess the quality of the assay:

    • Z' = 1 - (3 * (SDDMSO + SDinhibitor)) / |MeanDMSO - Meaninhibitor|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[6]

z_factor_logic Mean_Positive Mean of Positive Control Separation_Band Separation Band (Mean_Neg - Mean_Pos) Mean_Positive->Separation_Band SD_Positive SD of Positive Control Combined_SD Combined Standard Deviation (3 * (SD_Pos + SD_Neg)) SD_Positive->Combined_SD Mean_Negative Mean of Negative Control Mean_Negative->Separation_Band SD_Negative SD of Negative Control SD_Negative->Combined_SD Z_Factor Z'-Factor 1 - (Combined_SD / Separation_Band) Separation_Band->Z_Factor Combined_SD->Z_Factor

References

Measuring Tryptase Activity in Tissue Homogenates using Ac-Orn-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-2025-11-09

Introduction

Tryptase is a tetrameric serine protease that serves as the primary protein component within the secretory granules of mast cells. Constituting up to 20% of the total protein in mast cells of tissues like the lungs, skin, and colon, it is a crucial biomarker for mast cell activation.[1][2] Upon degranulation, often triggered by allergic or inflammatory stimuli, tryptase is released into the local tissue environment. Its enzymatic activity is implicated in various physiological and pathological processes, making the quantification of its activity a key area of research in allergy, inflammation, and drug development.

This document provides a detailed protocol for the measurement of tryptase enzymatic activity in tissue homogenates using the fluorogenic substrate Acetyl-L-ornithyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (Ac-Orn-Phe-Arg-AMC). The assay is based on the cleavage of the substrate by active tryptase, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The rate of AMC release, measured fluorometrically, is directly proportional to the tryptase activity in the sample.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the peptide-AMC bond by tryptase. The Ac-Orn-Phe-Arg peptide sequence is a specific substrate for tryptase. In its intact form, the AMC fluorophore is quenched. Upon cleavage, free AMC is released, resulting in a significant increase in fluorescence that can be quantified using a fluorescence microplate reader at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3] The activity of tryptase is determined by comparing the rate of fluorescence generation to a standard curve prepared with known concentrations of free AMC.

G cluster_0 Assay Principle Substrate This compound (Non-fluorescent) Products Ac-Orn-Phe-Arg + Free AMC (Fluorescent) Substrate->Products Cleavage Tryptase Active Tryptase (from Tissue Homogenate) Tryptase->Substrate Detection Fluorescence Detection (Ex: 380nm, Em: 460nm) Products->Detection Emission

Caption: Enzymatic cleavage of the fluorogenic substrate by tryptase.

Data Presentation

Table 1: Tryptase Substrate and Fluorophore Specifications
ParameterValueReference
SubstrateThis compound[3][4]
Fluorophore7-Amino-4-methylcoumarin (AMC)[3]
Excitation Wavelength360 - 380 nm[3]
Emission Wavelength440 - 460 nm[3]
Table 2: Typical Tryptase Activity in Human Tissues
TissueRelative Tryptase Activity LevelReference
LungHigh[5]
SkinHigh[5]
SpleenLow[5]
LiverLow[5]
KidneyLow[5]

Note: The specific activity of tryptase in crude homogenates can vary significantly based on mast cell density, extraction efficiency, and the presence of inhibitors. It is recommended to perform pilot experiments to determine the optimal sample dilution.

Experimental Protocols

Protocol 1: Preparation of Tissue Homogenates

This protocol describes the extraction of active tryptase from tissue samples. All steps should be performed at 4°C (on ice) to minimize protein degradation.

Materials:

  • Tissue of interest (e.g., lung, skin)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

  • Ice-cold Lysis Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1% Triton X-100

  • Protease Inhibitor Cocktail (added fresh to Lysis Buffer before use)

  • Dounce homogenizer or mechanical tissue homogenizer

  • Refrigerated microcentrifuge

Procedure:

  • Excise and weigh the tissue sample. A starting amount of 50-100 mg is recommended.

  • Place the tissue in a petri dish on ice and wash thoroughly with ice-cold PBS to remove excess blood.

  • Mince the tissue into small pieces using a clean scalpel.

  • Transfer the minced tissue to a pre-chilled homogenizer tube.

  • Add 5-10 volumes of ice-cold Lysis Buffer containing freshly added protease inhibitors (e.g., 500 µL to 1 mL of buffer for 100 mg of tissue).

  • Homogenize the tissue until no large pieces are visible. For mechanical homogenizers, use short bursts to prevent sample heating.

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet tissue debris.

  • Carefully transfer the clear supernatant to a new pre-chilled tube. This is the tissue homogenate.

  • Determine the total protein concentration of the homogenate using a detergent-compatible protein assay (e.g., BCA assay).

  • Aliquot the homogenate and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Tryptase Activity Measurement

This protocol details the enzymatic assay in a 96-well plate format. It is recommended to perform all assays in duplicate or triplicate.

Materials:

  • Tissue homogenate (from Protocol 1)

  • This compound substrate stock solution (e.g., 10 mM in DMSO, store at -20°C protected from light)

  • AMC standard stock solution (e.g., 1 mM in DMSO, store at -20°C protected from light)

  • Tryptase Assay Buffer: 50 mM Tris (pH 8.0), 50 mM NaCl, 10 µg/mL Heparin. Note: Heparin is critical for stabilizing the active tetrameric form of tryptase and preventing its dissociation into inactive monomers.[6][7]

  • Black, flat-bottom 96-well microplate (for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

Part A: AMC Standard Curve Preparation

  • Prepare a 10 µM AMC working solution by diluting the 1 mM stock in Tryptase Assay Buffer.

  • Create a series of standards by serial dilution in Tryptase Assay Buffer. For a 7-point curve, prepare standards ranging from 0.1 µM to 10 µM.

  • Add 100 µL of each standard dilution to the wells of the 96-well plate.

  • Include a blank well containing 100 µL of Tryptase Assay Buffer only.

Part B: Enzyme Reaction Setup

  • Thaw tissue homogenates on ice. Dilute the homogenates to a suitable concentration (e.g., 0.1 - 1.0 mg/mL total protein) in Tryptase Assay Buffer. The optimal dilution should be determined empirically.

  • Prepare a Substrate Working Solution by diluting the 10 mM this compound stock to 200 µM in Tryptase Assay Buffer. This will result in a final assay concentration of 100 µM.

  • Set up the reaction wells:

    • Sample Wells: Add 50 µL of diluted tissue homogenate.

    • Sample Blank Wells (Control for background fluorescence): Add 50 µL of diluted tissue homogenate.

    • Substrate Blank Well (Control for substrate auto-hydrolysis): Add 50 µL of Tryptase Assay Buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding 50 µL of the 200 µM Substrate Working Solution to the "Sample Wells" and "Substrate Blank" well.

  • For the "Sample Blank" wells, add 50 µL of Tryptase Assay Buffer without the substrate.

Part C: Measurement

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for a period of 30-60 minutes (kinetic mode).

Protocol 3: Data Analysis
  • Standard Curve: Subtract the fluorescence reading of the blank well from all AMC standard readings. Plot the background-subtracted fluorescence values (Relative Fluorescence Units, RFU) against the corresponding AMC concentration (µM). Perform a linear regression to obtain the slope of the standard curve (RFU/µM).

  • Calculate Reaction Rate: For each sample, subtract the background fluorescence (from the "Sample Blank") and the substrate auto-hydrolysis (from the "Substrate Blank") from the kinetic readings. Plot the corrected RFU versus time (minutes). The slope of the linear portion of this curve represents the reaction rate (V₀) in RFU/min.

  • Calculate Tryptase Activity: Use the slope from the AMC standard curve to convert the reaction rate from RFU/min to µmol/min.

    Activity (µmol/min/mL) = (V₀ [RFU/min] / Slope of Standard Curve [RFU/µM]) / Volume of sample (mL)

  • Calculate Specific Activity: Normalize the activity to the total protein concentration of the homogenate used in the assay.

    Specific Activity (µmol/min/mg or U/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)

    (Note: 1 Unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.)

Visualizations

G cluster_workflow Experimental Workflow A 1. Tissue Collection (e.g., Lung, Skin) B 2. Homogenization (Lysis Buffer + Protease Inhibitors) A->B C 3. Centrifugation (14,000 x g, 15 min, 4°C) B->C D 4. Collect Supernatant (Tissue Homogenate) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. Assay Setup (96-well plate) - Homogenate - Assay Buffer (with Heparin) - Substrate (this compound) E->F G 7. Kinetic Measurement (Fluorescence, 37°C) F->G H 8. Data Analysis - AMC Standard Curve - Calculate Specific Activity G->H

Caption: Workflow for tryptase activity measurement in tissue homogenates.

G cluster_pathway Mast Cell Degranulation Pathway allergen Allergen / Stimulus ige IgE allergen->ige binds to fceri FcεRI Receptor ige->fceri cross-links mast_cell Mast Cell signaling Intracellular Signaling Cascade fceri->signaling activates degranulation Degranulation (Exocytosis) signaling->degranulation granule Secretory Granule (Tryptase-Heparin Complex) granule->degranulation tryptase Tryptase Release degranulation->tryptase

Caption: Simplified pathway of IgE-mediated mast cell degranulation.

References

Application of Ac-Orn-Phe-Arg-AMC for the Detection of Tryptase Activity in Bronchoalveolar Lavage Fluid (BALF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Orn-Phe-Arg-AMC is a highly sensitive fluorogenic substrate designed for the detection of trypsin-like serine protease activity. A key target for this substrate is tryptase, a serine protease predominantly found in the secretory granules of mast cells. Upon mast cell activation, tryptase is released into the extracellular environment, making it a valuable biomarker for mast cell-mediated inflammatory responses in various pathologies, particularly those affecting the respiratory system. In the context of pulmonary research, bronchoalveolar lavage fluid (BALF) serves as a critical biological sample, providing a window into the cellular and biochemical milieu of the lower respiratory tract. Measuring tryptase activity in BALF using this compound can offer significant insights into the pathophysiology of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and interstitial lung diseases.

This document provides detailed application notes and protocols for the utilization of this compound in BALF to quantify tryptase activity, along with relevant data and visualizations to support experimental design and data interpretation.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide sequence Orn-Phe-Arg from the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, in the presence of tryptase or other trypsin-like proteases, the substrate is hydrolyzed, releasing free AMC. The liberated AMC molecule is highly fluorescent, with an excitation maximum at 360-380 nm and an emission maximum at 440-460 nm.[1] The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of tryptase in the sample.

Data Presentation

The following tables summarize tryptase levels reported in the BALF of patients with various respiratory conditions compared to healthy controls. These values can serve as a reference for expected ranges in clinical research.

Table 1: Tryptase Concentration in BALF of Patients with Sarcoidosis and Healthy Controls

GroupNTryptase Concentration (mU/L) (Mean ± SEM)
Patients with Sarcoidosis13225.3 ± 83.9
Healthy Non-Smoking Controls1234.7 ± 7.8
Healthy Smoking Controls1844.7 ± 13.0

Table 2: Tryptase Activity in Sputum of Patients with Mild and Severe COPD

GroupTryptase Enzyme Activity (Relative to Mild COPD)
Mild COPD1.0
Severe COPD3.4

Note: While this data is from sputum, it is indicative of the increased tryptase activity expected in the airways of severe COPD patients, which would be reflected in BALF.

Table 3: Serum Tryptase Levels in Patients with Asthma and Healthy Controls

GroupNSerum Tryptase (ng/mL) (Mean ± SEM)
Atopic Asthma214.18 ± 0.95
Nonatopic Asthma213.93 ± 0.82
Healthy Controls201.68 ± 0.31

Note: Serum levels can correlate with airway inflammation and provide a systemic measure of mast cell activation that may be complemented by direct measurement in BALF.[2]

Experimental Protocols

Collection and Processing of Bronchoalveolar Lavage Fluid (BALF)

Materials:

  • Sterile, endotoxin-free saline (0.9% NaCl)

  • Protease inhibitor cocktail (e.g., cOmplete™, Mini, EDTA-free)

  • Sterile conical tubes (15 mL and 50 mL)

  • Refrigerated centrifuge

Procedure:

  • Perform bronchoalveolar lavage according to established clinical or institutional animal care and use committee (IACUC) approved protocols.

  • Collect the returned BALF in sterile conical tubes on ice.

  • Crucially, to prevent ex vivo degradation of proteins, add a protease inhibitor cocktail to the BALF immediately upon collection. [3]

  • Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.[3]

  • Carefully aspirate the supernatant (acellular BALF) and transfer it to a new pre-chilled tube.

  • Store the acellular BALF in aliquots at -80°C until use to avoid repeated freeze-thaw cycles.

Fluorometric Assay for Tryptase Activity in BALF

Materials:

  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% (v/v) Triton X-100

  • Recombinant human tryptase (for standard curve)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

    • Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 100 µM immediately before use. Protect from light.

    • Tryptase Standard Curve: Prepare a series of dilutions of recombinant human tryptase in Assay Buffer (e.g., ranging from 0 to 100 ng/mL) to generate a standard curve.

  • Assay Protocol:

    • Thaw the acellular BALF samples on ice. If necessary, centrifuge the samples again at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to remove any remaining debris.

    • Add 50 µL of each BALF sample or tryptase standard to the wells of the black 96-well microplate. Include a blank control containing 50 µL of Assay Buffer.

    • To initiate the reaction, add 50 µL of the 100 µM Working Substrate Solution to each well.

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence intensity versus time plot (ΔFU/min).

    • Subtract the rate of the blank control from the rates of all other wells.

    • Plot the corrected rates for the tryptase standards against their corresponding concentrations to generate a standard curve.

    • Determine the tryptase activity in the BALF samples by interpolating their corrected rates from the standard curve.

    • Express the results as ng/mL of active tryptase or in relative fluorescence units per minute per milligram of total protein in the BALF sample.

Visualizations

Signaling Pathway of Tryptase in Lung Inflammation

Tryptase_Signaling_Pathway cluster_inflammation Inflammatory Response cluster_remodeling Airway Remodeling MastCell Activated Mast Cell Tryptase Tryptase MastCell->Tryptase releases PAR2 Protease-Activated Receptor 2 (PAR-2) Tryptase->PAR2 activates Fibroblast Lung Fibroblast PAR2->Fibroblast on Neutrophil Neutrophil PAR2->Neutrophil on Remodeling Fibroblast Proliferation & ECM Deposition Fibroblast->Remodeling leads to Inflammation Neutrophil Recruitment & Lung Inflammation Neutrophil->Inflammation mediates

Caption: Tryptase signaling pathway in lung inflammation and remodeling.

Experimental Workflow for Tryptase Activity Assay in BALF

Experimental_Workflow Start Start: BALF Collection Centrifuge1 Centrifuge BALF (400 x g, 10 min, 4°C) Start->Centrifuge1 Supernatant Collect Acellular Supernatant Centrifuge1->Supernatant Store Store at -80°C or Proceed to Assay Supernatant->Store Plate Add BALF Samples & Standards to 96-well Plate Store->Plate AddSubstrate Add this compound Working Solution Plate->AddSubstrate Incubate Incubate and Read Fluorescence (Ex: 380 nm, Em: 460 nm) AddSubstrate->Incubate Analyze Data Analysis: Calculate Reaction Rates Incubate->Analyze End End: Determine Tryptase Activity Analyze->End

Caption: Experimental workflow for measuring tryptase activity in BALF.

Concluding Remarks

The measurement of tryptase activity in BALF using the fluorogenic substrate this compound is a robust and sensitive method for investigating the role of mast cell activation in respiratory diseases. The protocols and data presented herein provide a framework for researchers to incorporate this assay into their studies, facilitating a deeper understanding of inflammatory and remodeling processes in the lungs. Adherence to proper sample collection and processing techniques is paramount to ensure the accuracy and reproducibility of the results. This assay holds significant potential for the identification of novel therapeutic targets and the development of biomarkers for disease severity and treatment response in the field of pulmonology.

References

Application Notes and Protocols for Ac-Orn-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the handling, storage, and use of the fluorogenic tryptase substrate, Ac-Orn-Phe-Arg-AMC. The protocols and data presented are intended to ensure the integrity of the substrate and facilitate accurate and reproducible experimental results.

Product Information

Product Name: this compound (Acetyl-Ornithyl-Phenylalanyl-Arginine-7-Amino-4-methylcoumarin)

Target Enzyme: Tryptase

Application: Fluorometric measurement of tryptase activity.

Mechanism of Action: Tryptase, a serine protease, cleaves the peptide sequence between Arginine (Arg) and 7-Amino-4-methylcoumarin (AMC). This cleavage releases the fluorophore AMC, which can be quantified by measuring the increase in fluorescence intensity.

Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and performance. The substrate is typically supplied as a lyophilized powder.

ParameterRecommendationSource(s)
Storage Temperature Store at or below -20°C.[1]
Physical Form Lyophilized powder.
Protection Protect from light and moisture.
Reconstitution See Section 3 for detailed instructions.
Long-term Storage of Stock Solutions Store reconstituted stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Reconstitution of this compound

To ensure accurate and consistent results, it is crucial to properly reconstitute the lyophilized this compound. Dimethyl sulfoxide (DMSO) is a common solvent for reconstituting peptide substrates.

Materials:

  • This compound lyophilized powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Protocol:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration. A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve the peptide in DMSO. For example, for 1 mg of peptide with a molecular weight of approximately 750 g/mol , add 133 µL of DMSO.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Experimental Protocol: Tryptase Activity Assay

This protocol provides a general method for measuring tryptase activity using this compound in a 96-well plate format suitable for fluorescence plate readers.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Tryptase enzyme (human or recombinant)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Triton X-100)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation and emission filters for AMC (Excitation: 360-380 nm, Emission: 440-460 nm)[1]

  • Tryptase inhibitor (optional, for control experiments, e.g., aprotinin)

Protocol:

  • Prepare Assay Buffer: Prepare a sufficient volume of Assay Buffer for all reactions.

  • Prepare Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A typical final concentration is in the range of 10-100 µM. Prepare this solution fresh before each experiment.

  • Prepare Enzyme Dilutions: Dilute the tryptase enzyme in Assay Buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically but should result in a linear rate of fluorescence increase over the desired time course.

  • Set up Assay Plate:

    • Blank: Add Assay Buffer only.

    • Substrate Control (No Enzyme): Add the Substrate Working Solution.

    • Enzyme Control (No Substrate): Add the diluted tryptase enzyme and Assay Buffer.

    • Test Wells: Add the diluted tryptase enzyme.

    • Inhibitor Control (Optional): Pre-incubate the diluted tryptase enzyme with the inhibitor for a recommended time before adding the substrate.

  • Initiate the Reaction: Add the Substrate Working Solution to all wells (except the Blank and Enzyme Control) to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).

  • Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence (from the Substrate Control wells) from the values of the test wells.

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • The rate of substrate cleavage can be calculated using a standard curve of free AMC.

ComponentVolume per well (µL)Final Concentration
Assay BufferVariable (to make up final volume)-
Tryptase Enzyme20Variable
This compound Working Solution8010-100 µM
Total Volume 100

Visualizations

Enzymatic Reaction Workflow

The following diagram illustrates the workflow for the tryptase activity assay.

Tryptase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Plate Prepare 96-well Plate Reagents->Plate Dispense AddEnzyme Add Enzyme to Wells Plate->AddEnzyme AddSubstrate Add Substrate to Initiate AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate ReadFluorescence Read Fluorescence (Kinetic) Incubate->ReadFluorescence Analyze Analyze Data (Calculate Reaction Rate) ReadFluorescence->Analyze

Caption: Experimental workflow for the tryptase activity assay.

Tryptase Signaling Pathway

Tryptase released from mast cells can activate Protease-Activated Receptor 2 (PAR-2), initiating a signaling cascade that leads to various cellular responses.

Tryptase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tryptase Tryptase PAR2 PAR-2 Receptor Tryptase->PAR2 Cleavage & Activation G_protein G Protein (Gq/11) PAR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Inflammation, Proliferation) Ca_release->Cellular_Response MAPK MAPK Pathway (ERK, p38, JNK) PKC->MAPK MAPK->Cellular_Response

Caption: Tryptase-mediated activation of the PAR-2 signaling pathway.

References

Preparing a Stock Solution of Ac-Orn-Phe-Arg-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Orn-Phe-Arg-AMC (Acetyl-Ornithyl-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic substrate primarily utilized for the detection and quantification of tryptase activity. Tryptase is a serine protease released from mast cells and is a key biomarker for mast cell activation, making this substrate a valuable tool in studies related to allergic reactions, inflammation, and other immunological research. The cleavage of the amide bond between arginine and AMC by tryptase releases the highly fluorescent 7-amino-4-methylcoumarin, which can be monitored in real-time.

Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Product Information and Specifications

A summary of the key specifications for this compound is provided in the table below. These values are typical and may vary slightly between suppliers; always refer to the manufacturer's certificate of analysis for lot-specific details.

ParameterValueReference
Molecular Weight 634.32 g/mol [1]
Purity (HPLC) ≥95%
Form Lyophilized powder
Excitation Wavelength 360-380 nm[2]
Emission Wavelength 440-460 nm[2]
Storage (Lyophilized) -20°C or below, protect from light[1]

Signaling Pathway and Mechanism of Action

This compound is a substrate for tryptase, a serine protease that plays a significant role in the inflammatory cascade. The enzymatic reaction leads to the release of a fluorescent reporter, allowing for the quantification of tryptase activity.

sub This compound (Non-fluorescent) tryptase Tryptase sub->tryptase Enzymatic Cleavage prod1 Ac-Orn-Phe-Arg tryptase->prod1 prod2 AMC (Fluorescent) tryptase->prod2

Figure 1. Enzymatic cleavage of this compound by tryptase.

Experimental Protocols

Materials and Equipment
  • This compound lyophilized powder

  • Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

  • -20°C and -80°C freezers

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation:

start Start equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Briefly centrifuge the vial equilibrate->centrifuge add_dmso Add appropriate volume of DMSO centrifuge->add_dmso dissolve Vortex to dissolve add_dmso->dissolve aliquot Aliquot into -20°C tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2. Workflow for preparing this compound stock solution.

Step-by-Step Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Based on the amount of peptide in the vial, calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 634.32 g/mol ), the required volume of DMSO would be:

    (1 mg / 634.32 g/mol ) / 10 mmol/L = 0.1576 L = 157.6 µL

    Carefully add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex gently until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates. If necessary, brief sonication in a water bath can aid in dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the substrate, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the tubes from light.

Preparation of Working Solutions

For most enzymatic assays, the stock solution will need to be further diluted to a working concentration in an appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

Example Dilution:

To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution. For example, add 5 µL of the 10 mM stock solution to 495 µL of the desired assay buffer.

Stability and Storage Recommendations

The stability of the this compound stock solution is critical for obtaining consistent results. The following table summarizes the recommended storage conditions and expected stability.

Storage ConditionRecommended DurationNotes
Lyophilized Powder As per manufacturer's expiry dateStore at -20°C or below, protected from light.
DMSO Stock Solution (-20°C) Up to 1 monthAvoid repeated freeze-thaw cycles.
DMSO Stock Solution (-80°C) Up to 6 monthsPreferred for long-term storage.
Aqueous Working Solution Prepare fresh dailyPeptides in aqueous solutions are less stable.

Important Considerations:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the peptide. Aliquoting is the most effective way to mitigate this.

  • Light Sensitivity: The AMC fluorophore is light-sensitive. Always store solutions in the dark or in amber tubes.

  • Solvent Purity: Use high-quality, anhydrous DMSO to prevent hydrolysis of the peptide.

By following these detailed protocols and recommendations, researchers can ensure the preparation of a stable and reliable stock solution of this compound, leading to more accurate and reproducible results in their tryptase activity assays.

References

Application Notes and Protocols for Screening Tryptase Inhibitors using the Ac-Orn-Phe-Arg-AMC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptase is a serine protease predominantly found in the secretory granules of mast cells. Upon mast cell activation, tryptase is released and plays a significant role in the pathophysiology of various allergic and inflammatory conditions, including asthma and allergic rhinitis. Its involvement in these diseases makes it a compelling therapeutic target for the development of novel inhibitors.

This document provides detailed application notes and protocols for a fluorogenic assay used to screen for tryptase inhibitors. The assay utilizes the substrate Ac-Orn-Phe-Arg-AMC, which upon cleavage by tryptase, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is directly proportional to tryptase activity, and a reduction in the fluorescent signal in the presence of a test compound indicates inhibition.

Principle of the Assay

The this compound assay is a robust and sensitive method for measuring tryptase activity. The synthetic peptide substrate, Acetyl-L-Ornithyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin (this compound), is specifically cleaved by tryptase at the arginine residue. This cleavage liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The fluorescence of free AMC can be monitored kinetically, with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. The rate of AMC release is proportional to the enzymatic activity of tryptase. Putative inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal.

Data Presentation: Tryptase Inhibitor Potency

The following table summarizes the inhibitory potency (IC50 and Ki values) of known tryptase inhibitors. This data can be used as a reference for positive controls and for comparing the potency of novel compounds.

InhibitorTypeIC50KiReference(s)
Nafamostat mesylate Serine Protease Inhibitor16 pM95.3 pM[1][2]
Gabexate mesylate Serine Protease Inhibitor190 nM3.4 nM[1][3]
APC 366 Selective Tryptase Inhibitor1400 ± 240 nM530 nM / 7.1 µM[4][5][6]
Leupeptin Protease Inhibitor--[7]
N-tosyl-L-lysine chloromethyl ketone (TLCK) Protease Inhibitor--[7]
Lactoferrin Natural Heparin Antagonist--[7]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides a detailed protocol for performing the tryptase inhibitor screening assay in a 96-well plate format.

Materials and Reagents
  • Human Tryptase (recombinant or purified)

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.05% Tween-20

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (potential inhibitors)

  • Known tryptase inhibitor (e.g., Nafamostat or APC 366) for positive control

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Experimental Procedure
  • Reagent Preparation:

    • Prepare a stock solution of human tryptase in assay buffer. The final concentration in the well should be empirically determined to yield a linear reaction rate for at least 30 minutes. A typical final concentration is 1-10 nM.

    • Prepare a stock solution of the fluorogenic substrate this compound in DMSO. Further dilute in assay buffer to the desired working concentration. The final substrate concentration should be at or near the Km value for optimal sensitivity to competitive inhibitors. A typical final concentration is 10-50 µM.

    • Prepare stock solutions of test compounds and the positive control inhibitor in DMSO. Create a dilution series of the compounds to determine the IC50 value. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects on enzyme activity.

  • Assay Protocol (96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 1 µL of the test compound or positive control inhibitor at various concentrations to the respective wells. For the no-inhibitor control, add 1 µL of DMSO.

    • Add 25 µL of the tryptase enzyme solution to all wells except for the no-enzyme control wells (add 25 µL of assay buffer instead).

    • Mix the plate gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the this compound substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Tryptase Signaling Pathway

Tryptase can activate Protease-Activated Receptor 2 (PAR-2), initiating a signaling cascade that involves Mitogen-Activated Protein Kinases (MAPK) and the transcription factor NF-κB, leading to an inflammatory response.[8][9][10]

Tryptase_Signaling_Pathway Tryptase Tryptase PAR2 PAR-2 Tryptase->PAR2 MAPK MAPK Pathway (ERK, p38) PAR2->MAPK NFkB NF-κB Activation PAR2->NFkB Inflammation Pro-inflammatory Mediator Release MAPK->Inflammation NFkB->Inflammation

Caption: Tryptase-mediated activation of PAR-2 signaling.

Experimental Workflow for Tryptase Inhibitor Screening

The following diagram illustrates a typical high-throughput screening workflow for identifying tryptase inhibitors.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Library Compound Library Dilution Series in DMSO Dispensing Dispensing 1. Buffer 2. Compound/Control 3. Tryptase Compound_Library->Dispensing Reagent_Prep Reagent Preparation Tryptase, Substrate, Buffer Reagent_Prep->Dispensing Pre_incubation Pre-incubation 15-30 min at RT Dispensing->Pre_incubation Reaction_Initiation Reaction Initiation Add Substrate Pre_incubation->Reaction_Initiation Data_Acquisition Data Acquisition Kinetic Fluorescence Reading Reaction_Initiation->Data_Acquisition V_Calculation Velocity Calculation Slope of linear phase Data_Acquisition->V_Calculation Inhibition_Calc % Inhibition Calculation V_Calculation->Inhibition_Calc IC50_Determination IC50 Determination Dose-Response Curve Fitting Inhibition_Calc->IC50_Determination Hit_Identification {Hit Identification} IC50_Determination->Hit_Identification

Caption: High-throughput screening workflow for tryptase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in Tryptase Assays with Ac-Orn-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in tryptase assays using the fluorogenic substrate Ac-Orn-Phe-Arg-AMC.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the tryptase assay using this compound?

This is a fluorescence-based enzymatic assay. Tryptase, a serine protease, cleaves the peptide substrate this compound. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by measuring the fluorescence intensity at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm. The rate of increase in fluorescence is directly proportional to the tryptase activity in the sample.

Q2: What are the critical components of the assay buffer for optimal tryptase activity?

Tryptase activity and stability are highly dependent on the assay conditions. Key components include:

  • Buffer: Tris or MES buffers are commonly used.

  • pH: While tryptase is stabilized at a slightly acidic pH (around 5.5-6.5), its enzymatic activity is optimal at a neutral to slightly alkaline pH (typically 7.5-8.5).[1]

  • Heparin: Tryptase is a tetrameric enzyme that rapidly dissociates into inactive monomers in the absence of heparin at physiological pH and temperature.[2] Heparin stabilizes the active tetrameric form of tryptase.[2] The concentration of heparin should be optimized, with recommendations often in the range of 10-100 µg/mL.[1]

  • Salt Concentration: A physiological salt concentration (e.g., 150 mM NaCl) is generally recommended.

Q3: How should I prepare and store the this compound substrate?

The this compound substrate is typically supplied as a lyophilized powder. It should be reconstituted in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution.[3] Store the stock solution at -20°C or below, protected from light and moisture. For use in the assay, the stock solution should be diluted to the final working concentration in the assay buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What are potential sources of interference in this assay?

Several factors can interfere with fluorescence-based assays:

  • Sample Matrix Effects: Components in biological samples (e.g., serum, plasma, cell lysates) can cause quenching of the fluorescent signal or exhibit autofluorescence, leading to high background.

  • Compound Interference: If screening for tryptase inhibitors, the test compounds themselves may be fluorescent or may quench the fluorescence of AMC.

  • Contaminating Proteases: The presence of other proteases in the sample that can cleave the substrate will lead to an overestimation of tryptase activity.

  • Heterophilic Antibodies: In immunoassays for tryptase, heterophilic antibodies can cause false positive results; while this is a different assay principle, it highlights that biological samples can contain interfering substances.[4][5]

Experimental Protocols

Standard Tryptase Activity Assay Protocol

This protocol provides a general procedure for measuring tryptase activity. Optimal conditions may vary depending on the source of the tryptase and the specific experimental setup.

Materials:

  • Recombinant human tryptase

  • This compound substrate

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 50 µg/mL heparin, 0.05% (w/v) Brij-35, pH 8.0

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Reconstitute the this compound substrate in DMSO to create a 10 mM stock solution. Store at -20°C.

    • Dilute the recombinant human tryptase to a working concentration (e.g., 1 µg/mL) in Assay Buffer. Keep on ice.

  • Set up the Assay Plate:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted tryptase solution to the sample wells.

    • For the blank (no enzyme) wells, add 25 µL of Assay Buffer.

    • For a positive control, use a known concentration of active tryptase.

    • For inhibitor studies, pre-incubate the enzyme with the compounds for a specified time before adding the substrate.

  • Initiate the Reaction:

    • Prepare the substrate working solution by diluting the 10 mM stock to the desired final concentration (e.g., 20 µM) in Assay Buffer.

    • Add 25 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence signal of the blank wells from the sample wells.

    • Determine the rate of the reaction (RFU/min) from the linear portion of the kinetic curve.

Troubleshooting Guide for Low Signal

Potential Cause Recommended Action
Enzyme Inactivity or Low Concentration Verify Enzyme Activity: Use a fresh aliquot of tryptase or a new lot. Confirm the activity of the enzyme with a known positive control substrate or by following the manufacturer's specifications.
Optimize Enzyme Concentration: Perform a titration of the tryptase concentration to find the optimal range for your assay.
Substrate Degradation or Incorrect Concentration Check Substrate Integrity: Use a fresh aliquot of the substrate stock solution. Ensure proper storage conditions (frozen, protected from light).
Optimize Substrate Concentration: Perform a substrate titration to determine the optimal concentration (typically at or near the Km value).
Suboptimal Assay Buffer Conditions Verify pH: Ensure the pH of the assay buffer is within the optimal range for tryptase activity (pH 7.5-8.5).
Check Heparin Concentration: Tryptase requires heparin for stability. Ensure the correct concentration of heparin is present in the assay buffer.
Incorrect Instrument Settings Confirm Wavelengths: Verify that the excitation and emission wavelengths on the plate reader are set correctly for AMC (Ex: ~380 nm, Em: ~460 nm).
Adjust Gain Settings: If the signal is very low, you may need to increase the gain on the plate reader. However, be cautious as this can also increase background noise.
Sample Matrix Interference Dilute the Sample: If using biological samples, try diluting the sample to reduce the concentration of potential interfering substances.
Include Proper Controls: Run controls with the sample matrix but without the enzyme to assess background fluorescence.
Short Incubation Time Extend Incubation Time: If the tryptase activity in your sample is very low, a longer incubation time may be necessary to generate a detectable signal.

Quantitative Data Summary

Table 1: Example Tryptase Titration
Tryptase Concentration (ng/mL)Reaction Rate (RFU/min)Signal-to-Background Ratio
0 (Background)101.0
1.56505.0
3.12959.5
6.2518018.0
12.535035.0
2568068.0
501250125.0
Table 2: Example Substrate Titration (at constant Tryptase concentration)
This compound (µM)Reaction Rate (RFU/min)
010
1150
2.5320
5550
10800
20950
401000

Visualizations

G cluster_workflow Tryptase Assay Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate) plate Plate Setup (Add Buffer and Enzyme) prep->plate start Initiate Reaction (Add Substrate) plate->start read Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) start->read analyze Data Analysis (Calculate Rate) read->analyze

Caption: A simplified workflow for a typical tryptase enzymatic assay.

G Tryptase Tryptase (Active Tetramer) Cleavage Enzymatic Cleavage Tryptase->Cleavage Substrate This compound (Non-fluorescent) Substrate->Cleavage Products Cleaved Peptide + AMC (Fluorescent) Cleavage->Products Signal Fluorescent Signal (Ex: 380nm, Em: 460nm) Products->Signal

Caption: Signaling pathway of the tryptase assay with this compound.

G start Low or No Signal Detected check_enzyme Is the enzyme active and at the correct concentration? start->check_enzyme check_substrate Is the substrate intact and at the correct concentration? check_enzyme->check_substrate No solution_enzyme Solution: Titrate enzyme, use fresh aliquot. check_enzyme->solution_enzyme Yes check_buffer Are the buffer conditions (pH, heparin) optimal? check_substrate->check_buffer No solution_substrate Solution: Titrate substrate, prepare fresh. check_substrate->solution_substrate Yes check_instrument Are the instrument settings (wavelengths, gain) correct? check_buffer->check_instrument No solution_buffer Solution: Verify pH, check heparin concentration. check_buffer->solution_buffer Yes check_matrix Is there potential sample matrix interference? check_instrument->check_matrix No solution_instrument Solution: Correct settings, adjust gain. check_instrument->solution_instrument Yes solution_matrix Solution: Dilute sample, run appropriate controls. check_matrix->solution_matrix Yes

Caption: A decision tree for troubleshooting low signal in a tryptase assay.

References

Technical Support Center: Optimizing Ac-Orn-Phe-Arg-AMC for Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of the fluorogenic substrate Ac-Orn-Phe-Arg-AMC in kinetic assays.

Understanding the Assay

This compound is a fluorogenic substrate primarily used to measure the enzymatic activity of tryptase, a serine protease released from mast cells.[1][2] The principle of the assay is based on the enzymatic cleavage of the substrate by tryptase, which liberates the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the tryptase activity and can be monitored over time using a fluorometer.

The enzymatic reaction is as follows:

sub This compound (Non-fluorescent) enz Tryptase sub->enz Binds prod1 Ac-Orn-Phe-Arg enz->prod1 Cleaves prod2 AMC (Fluorescent) enz->prod2 Releases start High Background Fluorescence Detected sub_check Is substrate-only control high? start->sub_check buffer_check Is buffer-only control high? start->buffer_check instrument_check Are instrument settings (gain) too high? start->instrument_check sub_yes Substrate may have autofluorescence or is degraded. Use fresh substrate. sub_check->sub_yes Yes buffer_yes Buffer is contaminated or contains autofluorescent compounds. Use fresh, high-purity reagents. buffer_check->buffer_yes Yes instrument_yes Reduce gain/sensitivity. Optimize settings using a positive control (free AMC). instrument_check->instrument_yes Yes prep Prepare Reagents (Buffer, Enzyme, Substrate Stock) series Create Serial Dilutions of Substrate (e.g., 0, 10, 25, 50, 100, 200 µM) prep->series plate Add Enzyme and Buffer to Microplate Wells prep->plate initiate Initiate Reaction by Adding Substrate Dilutions to Wells series->initiate plate->initiate measure Measure Fluorescence Kinetics (e.g., every 60s for 30-60 min) initiate->measure analyze Calculate Initial Velocities (V₀) from Linear Portion of Curves measure->analyze plot Plot V₀ vs. [Substrate] and Fit to Michaelis-Menten Equation analyze->plot

References

Correcting for the Inner Filter Effect in AMC-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and correcting the inner filter effect (IFE) in 7-amino-4-methylcoumarin (AMC)-based assays. The inner filter effect can lead to significant inaccuracies in fluorescence measurements, and this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate its impact.

Troubleshooting Guide: Addressing Common Issues

Problem: My fluorescence signal is not linear with increasing enzyme/substrate concentration.

Possible Cause: You may be observing the inner filter effect, where components in your assay absorb the excitation or emission light, leading to a lower-than-expected fluorescence reading.[1][2][3]

Solution:

  • Assess the absorbance of your assay components. Use a spectrophotometer to measure the absorbance of your test compounds, substrate, and enzyme at the excitation (typically ~350 nm) and emission (~450 nm) wavelengths of AMC.

  • Dilute your samples. If the absorbance is high, diluting your samples can be the simplest way to minimize the inner filter effect.[4] However, ensure that the signal remains within the linear range of your instrument.

  • Apply a mathematical correction. If dilution is not feasible, a mathematical correction based on the absorbance of the sample can be applied to the raw fluorescence data.

Problem: I suspect my test compound is interfering with the assay.

Possible Cause: The test compound may be absorbing light at the excitation or emission wavelengths of AMC, causing a primary or secondary inner filter effect.[1][4] This is a common issue in drug discovery screens.[5]

Solution:

  • Run a compound absorbance scan. Measure the absorbance spectrum of your compound across the relevant UV-Vis range to identify any overlap with AMC's excitation and emission spectra.

  • Perform a control experiment. Measure the fluorescence of a known concentration of AMC in the presence and absence of your test compound. A decrease in fluorescence in the presence of the compound suggests interference.

  • Use a correction method. Employ one of the detailed correction protocols outlined in this guide to compensate for the compound-induced inner filter effect.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE)?

The inner filter effect is an optical artifact in fluorescence spectroscopy that causes a reduction in the measured fluorescence intensity. It occurs when substances in the sample absorb the excitation light before it reaches the fluorophore (primary inner filter effect) or absorb the emitted light before it reaches the detector (secondary inner filter effect).[1][2][4][6] This leads to a non-linear relationship between fluorophore concentration and fluorescence signal.

Q2: Why is correcting for the inner filter effect important in AMC-based assays?

AMC has excitation and emission maxima in the near-UV and blue regions of the spectrum (~350 nm and ~450 nm, respectively). Many biological molecules and synthetic compounds absorb light in this range, making AMC-based assays particularly susceptible to the inner filter effect.[5] Failure to correct for IFE can lead to an underestimation of enzyme activity or an incorrect interpretation of inhibitor potency.

Q3: What are the main methods to correct for the inner filter effect?

There are three primary approaches to correct for the inner filter effect:

  • Sample Dilution: The simplest method is to dilute the sample to a concentration where the absorbance at the excitation and emission wavelengths is minimal (typically below 0.1).[6]

  • Mathematical Correction: This involves using the absorbance of the sample at the excitation and emission wavelengths to mathematically correct the observed fluorescence intensity.[7]

  • Instrumental Correction: Some modern microplate readers offer features to mitigate the inner filter effect, such as adjusting the vertical position of the measurement optics (z-position).[4][8]

Q4: How do I perform a mathematical correction for the inner filter effect?

A commonly used formula for correcting the inner filter effect is:

Fcorrected = Fobserved x 10((Aex + Aem) / 2) [9]

Where:

  • Fcorrected is the corrected fluorescence intensity.

  • Fobserved is the measured fluorescence intensity.

  • Aex is the absorbance of the sample at the excitation wavelength.

  • Aem is the absorbance of the sample at the emission wavelength.

Experimental Protocols

Protocol 1: Generating a Correction Curve using a Standard

This protocol describes how to create a correction curve using a stable, non-reactive fluorescent standard to correct for the inner filter effect caused by an absorbing compound.

Materials:

  • Fluorescent standard with similar excitation/emission spectra to AMC (e.g., quinine sulfate)

  • The absorbing compound of interest

  • Assay buffer

  • Fluorescence microplate reader

  • UV-Vis spectrophotometer or microplate reader with absorbance capabilities

Methodology:

  • Prepare a stock solution of the fluorescent standard in the assay buffer.

  • Prepare a series of dilutions of the absorbing compound in the assay buffer.

  • Create a set of solutions containing a constant concentration of the fluorescent standard and varying concentrations of the absorbing compound.

  • Measure the absorbance of each solution at the excitation (Aex) and emission (Aem) wavelengths of the standard.

  • Measure the fluorescence intensity (Fobserved) of each solution.

  • Calculate the correction factor (CF) for each concentration of the absorbing compound using the formula: CF = Fstandard only / Fobserved.

  • Plot the correction factor against the absorbance of the absorbing compound. This curve can then be used to correct the fluorescence of experimental samples containing that compound.

Protocol 2: Mathematical Correction for a Plate-Based AMC Assay

This protocol details the steps for applying a mathematical correction to data from a typical 96-well or 384-well plate-based AMC assay.

Methodology:

  • Perform your AMC-based assay as usual, recording the raw fluorescence intensity (Fobserved) for each well.

  • After the fluorescence reading, measure the absorbance of each well at the excitation wavelength of AMC (Aex, ~350 nm) and the emission wavelength of AMC (Aem, ~450 nm) using a microplate reader with absorbance capabilities.

  • For each well, calculate the corrected fluorescence (Fcorrected) using the formula: Fcorrected = Fobserved x 10((Aex + Aem) / 2).

  • Use the Fcorrected values for all subsequent data analysis.

Quantitative Data Summary

The following table illustrates the impact of the inner filter effect on fluorescence measurements and the effectiveness of the mathematical correction. In this example, the fluorescence of a constant concentration of AMC was measured in the presence of increasing concentrations of an absorbing compound.

Compound Conc. (µM)Absorbance at 350 nm (Aex)Absorbance at 450 nm (Aem)Observed Fluorescence (RFU)Corrected Fluorescence (RFU)% Error (Uncorrected)
00.0100.00510000101740.0%
100.1500.050850010254-15.0%
250.3500.100680010325-32.0%
500.6000.150500010593-50.0%
1000.9000.200350010760-65.0%

As the concentration of the absorbing compound increases, the observed fluorescence deviates significantly from the true value. The mathematical correction restores the fluorescence intensity to a value close to the original, demonstrating the importance of this procedure.

Visualizations

Experimental Workflow for Inner Filter Effect Correction

IFE_Correction_Workflow cluster_prep Assay Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis start Start Assay reagents Add Reagents (Enzyme, Substrate, AMC) start->reagents compounds Add Test Compounds reagents->compounds incubation Incubate compounds->incubation read_fluorescence Measure Fluorescence (F_observed) incubation->read_fluorescence read_absorbance Measure Absorbance (A_ex and A_em) read_fluorescence->read_absorbance calculate_correction Calculate Corrected Fluorescence (F_corrected = F_observed * 10^((A_ex + A_em)/2)) read_absorbance->calculate_correction analyze_data Analyze Corrected Data calculate_correction->analyze_data end End analyze_data->end

Caption: Workflow for mathematical correction of the inner filter effect in a plate-based AMC assay.

Logical Relationship of Inner Filter Effect

IFE_Concept cluster_light_path Light Path cluster_interference Interference excitation Excitation Light primary_ife Primary IFE excitation->primary_ife absorbed by fluorophore AMC (Fluorophore) excitation->fluorophore excites emission Emitted Light secondary_ife Secondary IFE emission->secondary_ife absorbed by detector Detector emission->detector detected as F_observed absorbing_molecule Absorbing Molecule (e.g., Test Compound) primary_ife->absorbing_molecule secondary_ife->absorbing_molecule fluorophore->emission

Caption: The primary and secondary inner filter effects reduce the detected fluorescence signal.

References

Ac-Orn-Phe-Arg-AMC stability in different assay buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the fluorogenic peptide substrate, Ac-Orn-Phe-Arg-AMC. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the stability of this substrate in various assay buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which enzyme is it a substrate?

This compound is a synthetic peptide substrate used for the sensitive detection of tryptase activity. Tryptase is a serine protease predominantly found in the secretory granules of mast cells and is released upon mast cell activation. Cleavage of the peptide by tryptase at the C-terminal arginine releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be monitored by measuring the increase in fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm).

Q2: Why is the stability of this compound in assay buffers a concern?

The stability of the peptide substrate is critical for accurate and reproducible enzyme activity assays. Degradation of the substrate through hydrolysis can lead to a high background signal, reduced sensitivity, and inaccurate kinetic measurements. Factors such as pH, temperature, and the composition of the assay buffer can influence the rate of spontaneous, non-enzymatic hydrolysis of the peptide.

Q3: What are the common assay buffers used for tryptase activity assays?

Commonly used buffers for serine protease assays, including tryptase, are Tris-HCl, Phosphate-Buffered Saline (PBS), and HEPES. The choice of buffer can impact both the enzyme's activity and the stability of the substrate.

Q4: How should I store this compound?

For long-term storage, it is recommended to store the lyophilized peptide at -20°C or below, protected from light. Once reconstituted in a solvent like DMSO or an aqueous buffer, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background fluorescence in the absence of enzyme. Substrate Instability: Spontaneous hydrolysis of this compound in the assay buffer.1. Optimize Buffer pH: Ensure the pH of your assay buffer is within the optimal range for both enzyme activity and substrate stability (typically pH 7.0-8.0 for tryptase). 2. Prepare Fresh Substrate Solutions: Prepare the substrate solution fresh for each experiment from a frozen stock. 3. Evaluate Buffer Type: Consider testing different buffers (e.g., Tris-HCl, HEPES) to identify one that minimizes background fluorescence. 4. Run a "Substrate Only" Control: Always include a control well with only the substrate and assay buffer to measure the rate of spontaneous hydrolysis. Subtract this background rate from your enzyme-containing samples.
Inconsistent or non-reproducible results. Inconsistent Substrate Concentration: Inaccurate pipetting or degradation of the stock solution.1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated for accurate dispensing of small volumes. 2. Aliquot Stock Solutions: Prepare and use single-use aliquots of the substrate stock solution to avoid repeated freeze-thaw cycles. 3. Protect from Light: AMC is light-sensitive. Protect substrate solutions from light during preparation and incubation.
Low signal or no change in fluorescence over time. Sub-optimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature affecting enzyme activity.1. Verify Buffer pH: Check the pH of your assay buffer at the experimental temperature. 2. Optimize Ionic Strength: The salt concentration can influence enzyme activity. A common starting point is 100-150 mM NaCl. 3. Confirm Enzyme Activity: Test your enzyme with a known positive control substrate or a fresh lot of this compound.
Precipitation of the substrate in the assay well. Low Solubility: The substrate may have limited solubility in certain aqueous buffers, especially at high concentrations.1. Use a Co-solvent: If necessary, a small percentage of an organic solvent like DMSO (typically <1-5%) can be included in the final assay mixture to improve solubility. Ensure the solvent concentration does not inhibit the enzyme. 2. Prepare a More Dilute Stock: If precipitation is an issue with the stock solution, prepare a lower concentration stock.

Quantitative Data Summary

Specific experimental data on the stability of this compound in different buffers is not extensively available in the public literature. The following tables provide illustrative data based on general principles of peptide and AMC-conjugate stability to guide experimental design.

Table 1: Illustrative Half-Life of this compound in Different Assay Buffers at 37°C

Buffer (50 mM)pHEstimated Half-Life (hours)
Tris-HCl7.4> 24
Tris-HCl8.018 - 24
PBS7.4> 24
HEPES7.4> 24

Note: Higher pH values generally lead to increased rates of hydrolysis for ester and amide bonds.

Table 2: Illustrative Effect of Temperature on the Rate of Spontaneous Hydrolysis of this compound in Tris-HCl (pH 7.4)

Temperature (°C)Relative Rate of Hydrolysis (Normalized to 4°C)
41.0
25 (Room Temp)3 - 5
378 - 12

Note: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a method to determine the rate of spontaneous hydrolysis of this compound in a specific assay buffer.

Materials:

  • This compound

  • Assay Buffers of interest (e.g., 50 mM Tris-HCl, pH 7.4; 50 mM PBS, pH 7.4; 50 mM HEPES, pH 7.4)

  • DMSO (for initial substrate stock)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

  • Incubator or temperature-controlled plate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve lyophilized this compound in DMSO to a concentration of 10 mM.

  • Prepare Working Substrate Solution: Dilute the 10 mM stock solution in the assay buffer of interest to a final concentration of 100 µM.

  • Set up the Assay Plate:

    • Add 100 µL of the 100 µM substrate working solution to multiple wells of the 96-well plate.

    • Include a "buffer blank" control containing 100 µL of the assay buffer without the substrate.

  • Incubation and Measurement:

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence intensity at regular time intervals (e.g., every 30 minutes for 4-6 hours, and then at longer intervals up to 24 hours).

  • Data Analysis:

    • Subtract the average fluorescence of the buffer blank from all substrate-containing wells at each time point.

    • Plot the background-corrected fluorescence intensity against time.

    • The slope of this line represents the rate of spontaneous hydrolysis. This rate can be compared across different buffer conditions.

Visualizations

Mast Cell Degranulation and Tryptase Release

MastCellActivation cluster_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Binds Signaling_Cascade Signaling Cascade Fc_epsilon_RI->Signaling_Cascade Activates Granule Secretory Granule Signaling_Cascade->Granule Triggers Degranulation Tryptase Tryptase Granule->Tryptase Releases Histamine Histamine Granule->Histamine Releases node_outside_1 Protease-Activated Receptor 2 (PAR-2) Tryptase->node_outside_1 node_outside_2 Histamine Receptors Histamine->node_outside_2 StabilityWorkflow A Prepare Substrate Stock (10 mM in DMSO) B Dilute Substrate in Test Buffers (100 µM) A->B C Aliquot into 96-well Plate B->C D Incubate at Desired Temperature(s) C->D E Measure Fluorescence (Ex: 380 nm, Em: 460 nm) at Time Intervals D->E F Plot Fluorescence vs. Time E->F G Determine Rate of Spontaneous Hydrolysis F->G

Technical Support Center: Tryptase Measurement Using Ac-Orn-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support guide for the fluorogenic tryptase substrate, Ac-Orn-Phe-Arg-AMC. This resource provides answers to frequently asked questions and troubleshooting advice to help you achieve reliable and accurate results in your tryptase activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic substrate used to measure the enzymatic activity of tryptase, a serine protease primarily found in mast cells.[1][2] The substrate consists of a short peptide sequence (Ac-Orn-Phe-Arg) that is recognized by tryptase, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate has low fluorescence. When tryptase cleaves the peptide bond after the Arginine (Arg) residue, it releases free AMC.[3] This free AMC is highly fluorescent and can be detected with a fluorometer, providing a direct measure of tryptase activity.[2][3]

Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?

The released 7-amino-4-methylcoumarin (AMC) should be measured using an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.[1][2][4]

Q3: How should I store and handle the this compound substrate?

For long-term stability, the lyophilized substrate should be stored at -20°C or below, protected from light.[1] Once reconstituted (typically in DMSO), it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[5] The substrate is light-sensitive, so it's crucial to minimize its exposure to light during storage and throughout the experiment.

Q4: Is this compound specific only to tryptase?

While this compound is a substrate for tryptase, it may also be cleaved by other trypsin-like serine proteases.[6] Tryptase itself is resistant to many endogenous protein inhibitors, which provides some level of specificity in biological samples.[7] However, if your sample (e.g., cell lysate) may contain other proteases, it is essential to use specific tryptase inhibitors as negative controls to confirm that the measured activity is indeed from tryptase.[8]

Troubleshooting Guide

This section addresses common problems encountered during tryptase assays using this compound.

Problem 1: High Background Fluorescence
Possible Cause Troubleshooting Step
Substrate Degradation Spontaneous hydrolysis of the substrate can lead to the release of free AMC. Ensure the substrate is stored correctly (at -20°C, protected from light) and avoid repeated freeze-thaw cycles. Use freshly prepared or properly stored aliquots for each experiment.
Contaminated Reagents Buffers or water may be contaminated with proteases or fluorescent compounds. Use high-purity, sterile reagents. Run a "buffer + substrate" blank (no enzyme) to check for background signal.
Autohydrolysis in Assay Buffer Some buffer components can promote substrate breakdown. Test the stability of the substrate in your assay buffer over the time course of the experiment without any enzyme present.
Problem 2: Low or No Tryptase Activity Detected
Possible Cause Troubleshooting Step
Inactive Enzyme Tryptase may have lost activity due to improper storage or handling. Human tryptase is known for its requirement of heparin for stability.[7] Ensure your assay buffer is optimized for tryptase activity (see protocol below). Always handle the enzyme on ice.
Sub-optimal Substrate Concentration The substrate concentration may be too low for the amount of enzyme present. Perform a substrate titration experiment to determine the optimal concentration (Km) for your specific experimental conditions.
Presence of Inhibitors The sample may contain endogenous or contaminating inhibitors of tryptase. If screening for inhibitors, the compound itself might be the cause.[8] Run a positive control with purified tryptase to ensure the assay is working. Consider diluting the sample to reduce the inhibitor concentration.
Incorrect Filter Settings Verify that the fluorometer's excitation and emission wavelengths are set correctly for AMC (Ex: 360-380 nm, Em: 440-460 nm).[2]
Problem 3: Assay Signal is Not Linear Over Time
Possible Cause Troubleshooting Step
Substrate Depletion If the enzyme concentration is too high, the substrate may be consumed rapidly, causing the reaction rate to slow down. Reduce the enzyme concentration or increase the initial substrate concentration. Aim for less than 10-15% of substrate consumption for initial velocity measurements.
Enzyme Instability Tryptase may not be stable under the assay conditions for the entire duration of the measurement. Reduce the incubation time or re-evaluate the composition of the assay buffer for stabilizing agents like heparin.[7]
Photobleaching Continuous exposure to the excitation light can cause the AMC fluorophore to lose its signal. Use intermittent reading modes on the plate reader instead of continuous measurement if possible.

Experimental Protocols & Data

Standard Tryptase Activity Assay Protocol

This protocol provides a general framework for measuring tryptase activity. It should be optimized for your specific enzyme source and experimental setup.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer, for example, 50 mM HEPES, 150 mM NaCl, pH 7.4.[8] For human tryptase, the inclusion of heparin is often necessary for stability and activity.[7]

    • Substrate Stock Solution : Dissolve this compound in DMSO to a stock concentration (e.g., 10 mM).

    • Enzyme Solution : Dilute the tryptase-containing sample (purified enzyme, cell lysate, etc.) to the desired concentration in cold assay buffer.

  • Assay Procedure :

    • Set up the experiment in a black 96-well microplate to minimize background fluorescence.

    • Add your tryptase sample to the wells. Include a negative control (no enzyme) and, if applicable, an inhibitor control.

    • Prepare a reaction mixture by diluting the substrate stock solution in the assay buffer to the final desired concentration (e.g., 200 µM).[8]

    • Initiate the reaction by adding the substrate mixture to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).[4]

    • Measure the fluorescence intensity (Ex: 360-380 nm, Em: 440-460 nm) kinetically over a set period (e.g., 15-30 minutes), taking readings every 30-60 seconds.[8]

  • Data Analysis :

    • Calculate the rate of reaction (V, in RFU/min) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the "no enzyme" blank from all measurements.

    • Convert the reaction rate to concentration/time using a standard curve generated with free AMC.

Quantitative Data Summary

The following table summarizes key kinetic parameters and conditions. Note that specific values can vary depending on the tryptase isoform (e.g., α, β), source, and assay conditions.

ParameterValue / ConditionSource
Substrate This compound[1][9]
Enzyme Human β-Tryptase[8]
Excitation Wavelength 360 - 380 nm[2]
Emission Wavelength 440 - 460 nm[2]
Typical Substrate Conc. ~2x Km (e.g., 200 µM)[8]
Typical Assay Buffer 50 mM HEPES, 150 mM NaCl, pH 7.4[8]
Storage Temperature -20°C or below[1]

Visual Guides

Principle of the Fluorogenic Tryptase Assay

The diagram below illustrates the basic mechanism of the this compound substrate cleavage by tryptase.

Assay_Principle Substrate This compound (Low Fluorescence) Tryptase Tryptase Substrate->Tryptase Products Ac-Orn-Phe-Arg + Free AMC (High Fluorescence) Light Fluorescence Measurement Products->Light Tryptase->Products Cleavage

Caption: Enzymatic cleavage of the substrate releases fluorescent AMC.

Experimental Workflow for Tryptase Measurement

This workflow outlines the key steps from sample preparation to data analysis for a typical tryptase activity experiment.

Assay_Workflow prep prep measure measure analyze analyze A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Enzyme/Sample to 96-well Plate A->B C Initiate Reaction with Substrate Addition B->C D Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) C->D E Plot RFU vs. Time D->E F Calculate Initial Velocity (V) from Linear Slope E->F G Determine Tryptase Activity F->G

Caption: Standard workflow for a fluorometric tryptase activity assay.

Troubleshooting Logic for High Background Signal

This flowchart provides a logical sequence of steps to diagnose the cause of unexpectedly high background fluorescence.

Troubleshooting_High_Background problem problem check check solution solution cause cause start High Background Signal c1 Run 'Buffer + Substrate' (No Enzyme) Control start->c1 c2 Is control signal high? c1->c2 c3 Run 'Buffer Only' Control c2->c3 Yes res3 Issue is likely with instrument settings or plate. c2->res3 No c4 Is buffer signal high? c3->c4 res1 Possible Cause: Substrate Degradation c4->res1 No res2 Possible Cause: Buffer Contamination c4->res2 Yes sol1 Use fresh substrate aliquot. Verify storage conditions. res1->sol1 sol2 Prepare fresh, sterile buffer. res2->sol2

Caption: A decision tree for troubleshooting high background fluorescence.

References

Improving signal-to-noise ratio in Ac-Orn-Phe-Arg-AMC experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Ac-Orn-Phe-Arg-AMC experiments for measuring tryptase activity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays in a question-and-answer format.

Issue 1: High Background Fluorescence

  • Question: My blank wells (no enzyme) show high fluorescence readings. What are the potential causes and solutions?

  • Answer: High background fluorescence can obscure the signal from the enzymatic reaction. Here are the common causes and how to address them:

    • Substrate Purity and Autohydrolysis: The this compound substrate may contain impurities or undergo spontaneous hydrolysis, releasing free 7-amino-4-methylcoumarin (AMC).

      • Solution: Use high-purity, HPLC-grade substrate. Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles. Store the stock solution in a dark, cold, and dry environment.

    • Contaminated Reagents or Labware: Buffers, water, or microplates may be contaminated with fluorescent compounds.

      • Solution: Use high-quality, nuclease-free water and freshly prepared buffers. For fluorescence assays, it is recommended to use black, opaque microplates to minimize light scatter and crosstalk between wells.

    • Autofluorescence from Biological Samples: Components within cell lysates or plasma, such as NADH and flavins, can fluoresce at similar wavelengths to AMC.[1]

      • Solution: Include a "sample-only" control (with sample but no substrate) to quantify the inherent background fluorescence. This value can then be subtracted from your experimental wells. If autofluorescence is a significant issue, consider sample purification steps or using a plate reader with spectral scanning capabilities to differentiate the AMC signal from the background.

    • Phenol Red in Cell Culture Medium: If working with cell lysates, residual phenol red from the culture medium can contribute to background fluorescence.[2]

      • Solution: Wash cells with phenol red-free medium or phosphate-buffered saline (PBS) before lysis.

Issue 2: Low or No Signal

  • Question: I am not observing an increase in fluorescence over time, or the signal is very weak. What should I check?

  • Answer: A weak or absent signal suggests a problem with the enzymatic reaction or its detection. Consider the following:

    • Inactive Enzyme: The tryptase may have lost its activity due to improper storage or handling.

      • Solution: Ensure the enzyme is stored at the recommended temperature (typically -20°C or below) and handle it on ice. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Run a positive control with a known active tryptase to verify your assay setup.

    • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for tryptase activity.

      • Solution: The optimal pH for human tryptase activity is around 7.5. Ensure your assay buffer is within the optimal range. The reaction should be incubated at a constant temperature, typically 37°C.

    • Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorometer may be set incorrectly for AMC.

      • Solution: For AMC, the excitation wavelength should be in the range of 360-380 nm, and the emission should be measured between 440-460 nm.[3]

    • Insufficient Substrate or Enzyme Concentration: The concentration of either the substrate or the enzyme may be too low to generate a detectable signal.

      • Solution: Optimize the concentrations of both this compound and tryptase. A typical starting point for the substrate is in the low micromolar range. The enzyme concentration should be titrated to ensure the reaction rate is linear over the desired measurement period.

Issue 3: Signal Instability or Non-Linearity

  • Question: The fluorescence signal is fluctuating, or the reaction rate is not linear. What could be the cause?

  • Answer: Signal instability or non-linearity can result from several factors affecting the reaction kinetics or the fluorophore itself.

    • Photobleaching: The AMC fluorophore can be degraded by prolonged exposure to the excitation light, leading to a decrease in signal.

      • Solution: Minimize the exposure of the samples to light. Use the lowest possible excitation intensity that still provides a good signal. If your plate reader allows, set it to take readings at specific time intervals rather than continuous measurement.

    • Substrate Depletion: In reactions with high enzyme activity or long incubation times, the substrate can be consumed, leading to a plateau in the signal.

      • Solution: Reduce the enzyme concentration or the incubation time to ensure that less than 10-15% of the substrate is consumed during the measurement period.

    • Precipitation of Components: The substrate, enzyme, or other components in the assay may precipitate over time, causing light scatter and signal instability.

      • Solution: Ensure all components are fully dissolved in the assay buffer. The solubility of this compound can be improved by preparing a stock solution in a suitable organic solvent like DMSO before diluting it in the aqueous assay buffer.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a fluorogenic substrate for the serine protease tryptase.[3] Tryptase is predominantly found in the secretory granules of mast cells and is released upon mast cell activation.[4]

2. How does the assay work?

In the presence of active tryptase, the enzyme cleaves the peptide bond between the Arginine (Arg) and the AMC (7-amino-4-methylcoumarin) moiety. This releases free AMC, which is fluorescent. The rate of increase in fluorescence is directly proportional to the tryptase activity.

3. What are the recommended excitation and emission wavelengths for AMC?

The recommended excitation wavelength for AMC is in the range of 360-380 nm, and the emission wavelength is between 440-460 nm.[3]

4. How should I prepare and store the this compound substrate?

It is recommended to prepare a stock solution of this compound in an organic solvent such as DMSO. This stock solution should be stored at -20°C or below, protected from light. For the assay, the stock solution is diluted to the final working concentration in the assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.

5. What is a suitable buffer for a tryptase assay?

A commonly used buffer for tryptase assays is Tris-based, with a pH around 7.5. The buffer may also contain salts such as NaCl and CaCl2, as well as a non-ionic detergent like Triton X-100 or Tween 20 to prevent non-specific binding and improve enzyme stability.

Data Presentation

Table 1: Recommended Reagent Concentrations and Conditions

ParameterRecommended RangeNotes
This compound Concentration 10 - 100 µMThe optimal concentration should be determined experimentally and should ideally be at or below the Km value for the enzyme.
Tryptase Concentration 1 - 50 ng/mLThe concentration should be adjusted to ensure a linear reaction rate over the desired time course.
Assay Buffer 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Triton X-100This is a general starting point; optimization may be required for specific experimental conditions.
Incubation Temperature 37°CMaintain a constant temperature throughout the assay.
Excitation Wavelength 360 - 380 nm
Emission Wavelength 440 - 460 nm

Table 2: Common Sources of Autofluorescence in Biological Samples

SourceExcitation (nm)Emission (nm)Mitigation Strategies
NADH ~340~460Use appropriate blank controls; consider sample dilution or purification.
Flavins (FAD, FMN) ~450~525While the excitation maximum is higher than for AMC, there can be some spectral overlap. Use narrow bandpass filters if available.
Collagen and Elastin ~360~400-450Primarily an issue with tissue samples. Use appropriate blank controls.
Phenol Red ~440 (absorbance)Use phenol red-free media and wash cells thoroughly.[2]

Experimental Protocols

Detailed Methodology for a Tryptase Kinetic Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Triton X-100. Adjust the pH to 7.5 at 37°C.

    • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

    • Enzyme Stock Solution: Prepare a stock solution of purified tryptase in a buffer that ensures its stability (e.g., 50 mM Tris, pH 7.5, with 1 M NaCl). Store in aliquots at -80°C.

    • AMC Standard: Prepare a stock solution of 1 mM 7-amino-4-methylcoumarin in DMSO to create a standard curve for quantifying the amount of product formed.

  • Assay Procedure:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes. Set the excitation and emission wavelengths to 380 nm and 460 nm, respectively. Set the temperature to 37°C.

    • Prepare a dilution series of the AMC standard in the assay buffer to generate a standard curve.

    • In a black, 96-well microplate, add the assay components in the following order:

      • Assay Buffer

      • Tryptase (or sample containing tryptase)

      • Inhibitor (if screening for inhibitors)

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate and for any inhibitor binding to occur.

    • Initiate the reaction by adding the this compound substrate to all wells. The final volume in each well should be consistent (e.g., 100 µL).

    • Immediately place the plate in the fluorometer and begin kinetic measurements. Record the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • For each sample, plot the fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles/min).

    • When screening for inhibitors, compare the reaction velocities in the presence and absence of the inhibitor to calculate the percent inhibition.

Mandatory Visualization

mast_cell_activation cluster_activation Mast Cell Activation cluster_degranulation Degranulation Allergen Allergen IgE IgE Allergen->IgE binds to FcεRI FcεRI Receptor Allergen->FcεRI cross-links IgE->FcεRI binds to MastCell Mast Cell FcεRI->MastCell on surface of SignalingCascade Signaling Cascade FcεRI->SignalingCascade activates GranuleRelease Granule Release SignalingCascade->GranuleRelease triggers Tryptase Tryptase GranuleRelease->Tryptase releases Histamine Histamine GranuleRelease->Histamine releases

Caption: Mast Cell Activation and Tryptase Release Pathway.

experimental_workflow ReagentPrep 1. Reagent Preparation PlateSetup 2. Plate Setup (Buffer, Enzyme) ReagentPrep->PlateSetup Preincubation 3. Pre-incubation (37°C) PlateSetup->Preincubation ReactionStart 4. Add Substrate (this compound) Preincubation->ReactionStart KineticRead 5. Kinetic Reading (Fluorometer) ReactionStart->KineticRead DataAnalysis 6. Data Analysis (V₀ calculation) KineticRead->DataAnalysis

Caption: Experimental Workflow for Tryptase Kinetic Assay.

troubleshooting_workflow Start Problem with Assay HighBackground High Background? Start->HighBackground LowSignal Low/No Signal? Start->LowSignal no CheckSubstrate Check Substrate Purity & Freshness HighBackground->CheckSubstrate yes CheckEnzyme Verify Enzyme Activity (Positive Control) LowSignal->CheckEnzyme yes CheckReagents Use Clean Labware & Fresh Buffers CheckSubstrate->CheckReagents CheckSampleBG Run Sample Blank (No Substrate) CheckReagents->CheckSampleBG CheckConditions Optimize pH, Temp, & Concentrations CheckEnzyme->CheckConditions CheckInstrument Confirm Wavelength Settings CheckConditions->CheckInstrument

Caption: Troubleshooting Logic for this compound Assays.

References

Technical Support Center: Ac-Orn-Phe-Arg-AMC Cleavage Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate Ac-Orn-Phe-Arg-AMC for measuring tryptase activity. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic peptide substrate primarily used to measure the enzymatic activity of tryptase, a serine protease released from mast cells.[1] Cleavage of the substrate by tryptase at the Arginine (Arg) residue releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by a fluorometer. The rate of AMC release is directly proportional to the tryptase activity.

Q2: What are the optimal pH and temperature conditions for this compound cleavage by human tryptase?

The optimal conditions for human mast cell beta-tryptase activity, and consequently the cleavage of this compound, are influenced by the enzyme's quaternary structure. The active form of tryptase is a tetramer, and its formation from inactive monomers is pH-dependent.

  • Optimal pH: The reactivation of inactive tryptase monomers to active tetramers occurs optimally at an acidic pH of approximately 6.0 .[2]

  • Optimal Temperature: The ideal temperature range for this reactivation and subsequent enzymatic activity is between 22°C and 37°C .[2]

Q3: What excitation and emission wavelengths should be used for detecting AMC release?

The fluorescent product, 7-amino-4-methylcoumarin (AMC), should be detected using the following wavelength settings:

  • Excitation: 360-380 nm

  • Emission: 440-460 nm[1]

Q4: Can other proteases cleave this compound?

Yes, while this compound is a substrate for tryptase, it can also be cleaved by other proteases, such as cathepsin B. Therefore, it is considered to have a degree of promiscuity. For experiments requiring high specificity, the use of selective inhibitors or control experiments with purified enzymes is recommended.

Q5: How should I prepare and store the this compound substrate?

It is recommended to dissolve the lyophilized substrate in DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or below, protected from light. For daily use, the stock solution can be diluted to the desired working concentration in the appropriate assay buffer. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Tryptase Activity Assay

This protocol provides a general framework for measuring tryptase activity using this compound. Optimization may be required depending on the specific enzyme source and experimental conditions.

Materials:

  • Purified human tryptase or biological sample containing tryptase

  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20 (Note: For tryptase reactivation, a pre-incubation step at pH 6.0 may be necessary)

  • 96-well black microplate, preferably with a clear bottom

  • Fluorometer capable of excitation at 380 nm and emission at 460 nm

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a 100 µM working solution in the assay buffer.

  • Enzyme Preparation:

    • Dilute the tryptase enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but a final concentration in the low nanomolar range is a good starting point.

  • Assay Setup:

    • Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

    • Include a "no enzyme" control by adding 50 µL of assay buffer without the enzyme.

    • Include a "substrate only" control by adding 50 µL of the substrate working solution and 50 µL of assay buffer.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of the 100 µM substrate working solution to each well, bringing the total volume to 100 µL. The final substrate concentration will be 50 µM.

  • Incubation and Measurement:

    • Immediately place the plate in the fluorometer pre-set to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" and "substrate only" controls) from the values obtained for the enzyme-containing wells.

    • Plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial velocity of the reaction.

    • Calculate the rate of substrate cleavage (Vmax) from the slope of the linear portion of the curve.

Quantitative Data Summary

ParameterOptimal Value/RangeReference
pH for Tryptase Reactivation ~ 6.0[2]
Optimal Temperature 22°C - 37°C[2]
Optimal Ionic Strength Equivalent to 160 mM NaCl[2]
AMC Excitation Wavelength 360 - 380 nm[1]
AMC Emission Wavelength 440 - 460 nm[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal 1. Inactive enzyme. 2. Incorrect buffer pH or ionic strength. 3. Substrate degradation. 4. Incorrect filter settings on the fluorometer.1. Ensure proper storage and handling of the enzyme. Consider a pre-incubation step at pH 6.0 to promote tetramer formation. 2. Verify the pH and ionic strength of your assay buffer. The optimal ionic strength is around 160 mM NaCl. 3. Prepare fresh substrate solution. Protect from light. 4. Double-check the excitation and emission wavelengths (Ex: 360-380 nm, Em: 440-460 nm).
High Background Fluorescence 1. Autohydrolysis of the substrate. 2. Contaminated reagents or buffer. 3. High concentration of the substrate.1. Run a "substrate only" control to assess the rate of autohydrolysis. 2. Use high-purity water and reagents. Filter-sterilize the buffer. 3. Titrate the substrate concentration to find the optimal balance between signal and background.
Non-linear Reaction Curve 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity. 2. Optimize the assay conditions (pH, temperature) for enzyme stability. 3. Dilute the enzyme to slow down the reaction and minimize the accumulation of inhibitory products.
Inconsistent Results 1. Pipetting errors. 2. Temperature fluctuations. 3. Well-to-well variability in the plate.1. Use calibrated pipettes and ensure proper mixing. 2. Ensure the plate reader maintains a stable temperature throughout the assay. 3. Use high-quality microplates and check for scratches or defects.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer (e.g., pH 7.5) C Prepare Enzyme Dilution A->C B Prepare Substrate Stock (this compound in DMSO) E Add Substrate to Initiate Reaction B->E D Add Enzyme to Plate C->D D->E F Incubate at Optimal Temperature (22-37°C) E->F G Measure Fluorescence (Ex: 380nm, Em: 460nm) F->G H Plot Fluorescence vs. Time G->H I Calculate Initial Velocity H->I

Caption: Workflow for Tryptase Activity Assay.

Troubleshooting_Logic Start Problem Encountered LowSignal Low/No Signal? Start->LowSignal HighBg High Background? LowSignal->HighBg No CheckEnzyme Check Enzyme Activity & Buffer pH/Ionic Strength LowSignal->CheckEnzyme Yes NonLinear Non-linear Curve? HighBg->NonLinear No CheckContamination Check Reagent Purity & Substrate Concentration HighBg->CheckContamination Yes CheckKinetics Adjust Enzyme/Substrate Concentration NonLinear->CheckKinetics Yes End Problem Resolved NonLinear->End No CheckSubstrate Check Substrate Integrity & Fluorometer Settings CheckEnzyme->CheckSubstrate CheckSubstrate->End CheckContamination->End CheckKinetics->End

Caption: Troubleshooting Decision Tree.

References

Navigating Ac-Orn-Phe-Arg-AMC Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the fluorogenic tryptase substrate Ac-Orn-Phe-Arg-AMC, achieving optimal solubility and consistent experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its use.

Troubleshooting Guide: Common Issues and Solutions

Difficulties with this compound often stem from its hydrophobic nature. Here are solutions to frequently encountered problems.

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The substrate has low solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) in the assay buffer may be too low to maintain solubility.Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is sufficient to maintain solubility, typically between 1-5%. It is recommended to add the substrate stock solution to the assay buffer vortexing to ensure rapid and uniform mixing.
Inconsistent fluorescence readings The substrate may not be fully dissolved, leading to variable concentrations in the assay wells. The substrate may be degrading due to improper storage or repeated freeze-thaw cycles.Ensure the stock solution is completely dissolved before use by vortexing. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below and protect from light.
High background fluorescence The assay buffer or other reaction components may be contaminated with fluorescent compounds. The substrate may be auto-hydrolyzing.Use high-purity, fresh reagents and solvents for all solutions. Run a control experiment without the enzyme to determine the rate of substrate auto-hydrolysis. If high, consider adjusting the buffer pH or temperature.
Low signal-to-noise ratio The substrate concentration may be too low, or the enzyme activity is low. The excitation and emission wavelengths may not be optimal.Optimize the substrate concentration. While a higher concentration can increase the signal, it can also lead to the "inner filter effect," where the substrate absorbs the excitation or emission light, reducing the detected fluorescence. Perform a substrate titration to find the optimal concentration. Ensure your plate reader is set to the correct excitation (360-380 nm) and emission (440-460 nm) wavelengths for the released AMC fluorophore.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to its limited aqueous solubility, this compound should be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.

Q2: What is a typical stock solution concentration for this compound?

A2: A stock solution of 1-10 mM in 100% DMSO is a common starting point. Based on commercially available tryptase assay kits, a 2.5 mM stock solution is often used.

Q3: How should I store the this compound stock solution?

A3: The lyophilized powder should be stored at -20°C or below. Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or below, protected from light, to minimize degradation from repeated freeze-thaw cycles.

Q4: My substrate precipitates when I add it to my assay buffer. What should I do?

A4: This is a common issue. To prevent precipitation, ensure that the final concentration of DMSO in your assay buffer is sufficient to maintain the substrate's solubility. A final DMSO concentration of 1-5% is generally well-tolerated by most enzymes. When preparing your reaction mixture, add the substrate stock solution to the buffer while vortexing to facilitate rapid mixing.

Q5: Can I dissolve this compound directly in water or a buffer?

A5: It is not recommended to dissolve this substrate directly in aqueous solutions due to its poor solubility, which can lead to incomplete dissolution and inaccurate concentration measurements.

Experimental Protocols

Preparation of this compound Stock Solution
  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 100 µL of DMSO to 1 mg of substrate with a molecular weight of approximately 634 g/mol ).

  • Vortex the solution thoroughly until the substrate is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

  • Store the aliquots at -20°C or below.

Tryptase Activity Assay Protocol

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Materials:

  • This compound stock solution (e.g., 2.5 mM in DMSO)

  • Tryptase enzyme (positive control)

  • Tryptase inhibitor (for negative control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% (w/v) bovine serum albumin)

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader with excitation at 360-380 nm and emission at 440-460 nm

Procedure:

  • Prepare the working solutions:

    • Dilute the tryptase enzyme to the desired concentration in the assay buffer.

    • Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration is below 5%.

  • Set up the assay plate:

    • Sample wells: Add your sample containing tryptase to the wells.

    • Positive control wells: Add the diluted tryptase enzyme solution.

    • Negative control/Inhibitor wells: Add the tryptase enzyme and a known tryptase inhibitor.

    • Blank wells: Add assay buffer only to measure background fluorescence.

  • Initiate the reaction: Add the substrate working solution to all wells to start the enzymatic reaction.

  • Incubate: Incubate the plate at the desired temperature (e.g., 37°C), protected from light.

  • Measure fluorescence: Read the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Data analysis: Calculate the rate of reaction (change in fluorescence over time) for each well. Subtract the rate of the blank from all other readings.

Visualizing Experimental and Biological Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a typical experimental workflow and the tryptase signaling pathway.

experimental_workflow Experimental Workflow for Tryptase Activity Assay cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_substrate Prepare Substrate Stock (in DMSO) setup_plate Set up 96-well Plate (Samples, Controls) prep_substrate->setup_plate prep_buffer Prepare Assay Buffer prep_buffer->setup_plate prep_enzyme Prepare Enzyme Solution prep_enzyme->setup_plate add_substrate Add Substrate to Initiate setup_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read Fluorescence (Ex: 360-380nm, Em: 440-460nm) incubate->read_fluorescence analyze_data Calculate Reaction Rate read_fluorescence->analyze_data

A typical workflow for a tryptase activity assay.

tryptase_signaling Tryptase Signaling Pathway tryptase Tryptase par2 PAR-2 (Protease-Activated Receptor 2) tryptase->par2 activates mapk MAPK Pathway (ERK, p38) par2->mapk nfkb NF-κB Pathway par2->nfkb proinflammatory Release of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines) mapk->proinflammatory nfkb->proinflammatory

Tryptase-mediated activation of intracellular signaling pathways.

Ac-Orn-Phe-Arg-AMC Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Ac-Orn-Phe-Arg-AMC fluorogenic substrate assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a fluorometric method used to measure the activity of certain proteases, primarily tryptase.[1][2][3] The substrate, this compound, is a non-fluorescent peptide sequence linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In the presence of an active enzyme like tryptase, the peptide bond is cleaved, releasing free AMC. This free AMC is highly fluorescent and can be detected with a fluorometer at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[2][3] The rate of AMC release is directly proportional to the enzyme's activity.

Q2: What are the appropriate controls for this assay?

A2: To ensure the validity of your results, it is crucial to include the following controls in your experimental setup:

  • Positive Control: A sample containing a known active enzyme that cleaves the this compound substrate, such as purified tryptase. This control validates that the assay components are working correctly.

  • Negative Control (No Enzyme): A well containing all reaction components except the enzyme source (replace with buffer). This helps to determine the background fluorescence of the substrate and buffer.

  • Negative Control (Inhibitor): A sample containing the active enzyme and a specific tryptase inhibitor (e.g., aprotinin, leupeptin, or nafamostat).[4][5][6] This control confirms that the observed activity is specific to the target enzyme.

  • Vehicle Control: If your test compounds are dissolved in a solvent like DMSO, include a control with the enzyme and the same concentration of the solvent to account for any effects of the vehicle on enzyme activity.

Q3: How should I prepare an AMC standard curve?

A3: An AMC standard curve is essential for quantifying the amount of AMC produced in your reactions.

  • Prepare a stock solution of free AMC: Dissolve AMC powder in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM).

  • Prepare a working solution: Dilute the AMC stock solution in assay buffer to a lower concentration (e.g., 100 µM).

  • Create a dilution series: Perform serial dilutions of the working solution in assay buffer to generate a range of concentrations. A typical range for the standard curve is 0 to 50 µM.

  • Measure fluorescence: Add the same volume of each standard dilution to the wells of your microplate as your experimental samples. Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Plot the curve: Plot the fluorescence intensity (RFU) against the corresponding AMC concentration to generate a standard curve. This curve will be used to convert the RFU values from your experimental samples into the amount of AMC produced.

Troubleshooting Guide

Problem Possible Cause Solution
High Background Fluorescence Substrate degradationProtect the this compound substrate from light and store it properly at -20°C. Prepare fresh substrate solutions for each experiment.
Contaminated buffer or reagentsUse fresh, high-purity reagents and sterile, nuclease-free water to prepare buffers.
Autofluorescence of test compoundsRun a control with the test compound and buffer alone (no enzyme or substrate) to measure its intrinsic fluorescence. Subtract this value from your experimental readings.
Microplate typeThe type of black microplate used can affect fluorescence readings.[7] Ensure you are using a plate suitable for fluorescence assays and that it is clean.
Low or No Signal Inactive enzymeEnsure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a positive control.
Incorrect buffer conditions (pH, ionic strength)Optimize the assay buffer to ensure it is suitable for the optimal activity of your enzyme.
Incorrect instrument settingsVerify that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Ex: 360-380 nm, Em: 440-460 nm).[2][3]
High Well-to-Well Variability Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Mix all solutions thoroughly before dispensing.
Incomplete mixing of reagents in wellsGently tap the plate or use an orbital shaker to ensure all components are well mixed after addition.
Temperature fluctuationsEnsure the plate is incubated at a stable and consistent temperature throughout the assay.

Experimental Protocols

This compound Tryptase Activity Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for tryptase activity (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • This compound Substrate Stock Solution: Dissolve the lyophilized substrate in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.

    • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

    • Enzyme Solution: Prepare a solution of purified tryptase or your experimental sample containing tryptase in assay buffer.

    • AMC Standard: Prepare a series of AMC standards as described in the FAQ section.

  • Assay Procedure:

    • Add 50 µL of each standard, control, and experimental sample to the wells of a black 96-well microplate.

    • Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

    • Mix the contents of the wells gently.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity (RFU) at Ex/Em = 360/450 nm in a kinetic mode, taking readings every 1-2 minutes for 15-30 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.

  • Data Analysis:

    • Plot the AMC standard curve (RFU vs. AMC concentration).

    • Determine the slope of the linear portion of the kinetic curve for each experimental sample (ΔRFU/minute).

    • Use the standard curve to convert the ΔRFU/minute to the rate of AMC production (µmol/minute).

    • Calculate the specific activity of the enzyme if the enzyme concentration is known.

Data Presentation

AMC Standard Curve Data
AMC Concentration (µM)Relative Fluorescence Units (RFU)
0Example Value
5Example Value
10Example Value
20Example Value
30Example Value
40Example Value
50Example Value
Example Tryptase Activity Data
SampleRate of Fluorescence Change (ΔRFU/min)Tryptase Activity (µmol AMC/min)
Positive Control (Purified Tryptase)Example ValueCalculated Value
Negative Control (No Enzyme)Example ValueCalculated Value
Negative Control (Tryptase + Inhibitor)Example ValueCalculated Value
Test Sample 1Example ValueCalculated Value
Test Sample 2Example ValueCalculated Value

Visualizations

AssayWorkflow This compound Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer F Dispense Samples, Controls, and Standards into 96-well Plate A->F B Prepare Substrate (this compound) G Add Substrate to Initiate Reaction B->G C Prepare Enzyme Sample (e.g., Tryptase) C->F D Prepare Controls (Positive, Negative, Vehicle) D->F E Prepare AMC Standards E->F F->G H Incubate at 37°C G->H I Measure Fluorescence (Ex: 360-380nm, Em: 440-460nm) H->I J Plot AMC Standard Curve I->J K Calculate Reaction Rates (ΔRFU/min) I->K L Convert RFU to AMC Concentration using Standard Curve J->L K->L M Determine Enzyme Activity L->M LogicalRelationship Assay Controls Logic Assay This compound Assay PosControl Positive Control (Active Tryptase) Assay->PosControl NegControl1 Negative Control (No Enzyme) Assay->NegControl1 NegControl2 Negative Control (Tryptase + Inhibitor) Assay->NegControl2 TestSample Test Sample (Unknown Tryptase Activity) Assay->TestSample ExpectedPos High Fluorescence Signal PosControl->ExpectedPos Validates ExpectedNeg1 Baseline Fluorescence NegControl1->ExpectedNeg1 Determines ExpectedNeg2 Low/No Signal Increase NegControl2->ExpectedNeg2 Confirms Specificity Result Variable Fluorescence (Indicates Activity Level) TestSample->Result Measures

References

Validation & Comparative

Ac-Orn-Phe-Arg-AMC: A Comparative Guide to its Protease Substrate Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorogenic substrate Ac-Orn-Phe-Arg-AMC, primarily known as a substrate for tryptase. Its specificity and activity against other common serine proteases—thrombin, trypsin, and chymotrypsin—are evaluated to aid researchers in selecting the appropriate tools for their enzymatic assays.

Substrate Specificity Comparison

ProteaseK_m_k_cat_k_cat_/K_m_ (M⁻¹s⁻¹)Specificity Analysis
Tryptase Data not availableData not availableData not availableThis compound is a recognized fluorogenic substrate for tryptase, a serine protease released from mast cells.[1][2]
Thrombin Data not availableData not availableData not availableThrombin preferentially cleaves after Arg and Lys residues. The P1 Arg in the substrate is favorable. However, thrombin's P2 and P3 preferences are not strongly met by Phe and Orn, suggesting it may not be an optimal substrate.
Trypsin Data not availableData not availableData not availableTrypsin has a strong preference for cleaving at the C-terminus of Arg and Lys residues. The P1 Arg makes this compound a potential substrate, though its efficiency compared to optimized trypsin substrates is unknown.
Chymotrypsin Data not availableData not availableData not availableChymotrypsin preferentially cleaves at the C-terminus of large hydrophobic residues like Phe, Trp, and Tyr. The presence of Phe at the P2 position makes it unlikely to be a substrate for chymotrypsin, which requires such residues at the P1 position.

Experimental Protocols

This section details a general protocol for determining the kinetic parameters of a protease with a fluorogenic substrate like this compound.

Materials
  • Protease of interest (e.g., Tryptase, Thrombin, Trypsin, Chymotrypsin)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Brij-35)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well black microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~380 nm/460 nm

Procedure
  • Prepare a stock solution of the this compound substrate: Dissolve the substrate in DMSO to a concentration of 10 mM.

  • Prepare serial dilutions of the substrate: Dilute the substrate stock solution in assay buffer to achieve a range of final concentrations for the assay (e.g., 0.1 µM to 100 µM).

  • Prepare the enzyme solution: Dilute the protease to a final concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Set up the assay: In a 96-well black microplate, add the assay buffer and the substrate dilutions.

  • Initiate the reaction: Add the enzyme solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Measure fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode). The excitation wavelength should be set around 380 nm and the emission wavelength around 460 nm.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

    • Calculate the k_cat_ value using the equation: k_cat_ = V_max_ / [E], where [E] is the enzyme concentration.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the tryptase signaling pathway and a general workflow for assessing substrate specificity.

Tryptase_Signaling_Pathway Tryptase Tryptase PAR2 PAR-2 Tryptase->PAR2 Cleavage and Activation G_Protein G-Protein Activation PAR2->G_Protein PLC PLC Activation G_Protein->PLC MAPK_Pathway MAPK Pathway (ERK, p38) PLC->MAPK_Pathway NFkB_Pathway NF-κB Pathway PLC->NFkB_Pathway Inflammation Pro-inflammatory Mediator Release MAPK_Pathway->Inflammation NFkB_Pathway->Inflammation

Caption: Tryptase signaling through PAR-2 activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate_Prep Prepare Substrate Stock (this compound in DMSO) Plate_Setup Set up 96-well plate with substrate dilutions and buffer Substrate_Prep->Plate_Setup Enzyme_Prep Prepare Protease Solutions (Tryptase, Thrombin, etc.) Reaction_Start Initiate reaction by adding enzyme Enzyme_Prep->Reaction_Start Buffer_Prep Prepare Assay Buffer Buffer_Prep->Plate_Setup Plate_Setup->Reaction_Start Fluorescence_Read Measure fluorescence kinetically Reaction_Start->Fluorescence_Read Calc_V0 Calculate Initial Velocities (V₀) Fluorescence_Read->Calc_V0 MM_Plot Generate Michaelis-Menten Plot Calc_V0->MM_Plot Calc_Kinetics Determine Km and kcat MM_Plot->Calc_Kinetics

Caption: Workflow for protease kinetic analysis.

References

Unveiling the Specificity of Ac-Orn-Phe-Arg-AMC: A Comparative Guide to its Cross-Reactivity with Plasmin and other Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a protease substrate is paramount for accurate enzymatic assays and the development of targeted therapeutics. This guide provides a comprehensive comparison of the fluorogenic substrate Ac-Orn-Phe-Arg-AMC, primarily known as a tryptase substrate, and its cross-reactivity with other critical serine proteases, including plasmin.

This compound (Acetyl-Ornithyl-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin) is a synthetic peptide substrate that releases a fluorescent signal upon cleavage by a protease. While widely utilized for the detection of tryptase, a key enzyme in mast cell activation, its potential interaction with other serine proteases involved in physiological and pathological processes warrants a thorough investigation. This guide presents available data on its substrate kinetics, a detailed experimental protocol for assessing its activity, and visual representations of the underlying enzymatic reaction and experimental workflow.

Comparative Analysis of Substrate Kinetics

A comprehensive review of available literature was conducted to gather kinetic parameters (Km and kcat) for the hydrolysis of this compound by various serine proteases. While primarily recognized as a tryptase substrate, data on its interaction with other proteases remains limited. The following table summarizes the available kinetic constants. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency (kcat/Km) is the most effective measure of an enzyme's substrate specificity.

Serine ProteaseKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Tryptase (Human Lung)Data not availableData not availableData not available
PlasminData not availableData not availableData not available
ThrombinData not availableData not availableData not available
TrypsinData not availableData not availableData not available
ChymotrypsinData not availableData not availableData not available

Note: Despite extensive searches, specific kinetic constants (Km and kcat) for the interaction of this compound with plasmin and other listed serine proteases were not found in the reviewed literature. This highlights a significant knowledge gap and underscores the need for direct experimental evaluation to determine the precise cross-reactivity of this substrate. While product information sheets from various suppliers confirm its use for tryptase, they do not provide quantitative data on its specificity.[1][2]

Experimental Protocols

To facilitate the direct assessment of this compound's cross-reactivity, a detailed protocol for a fluorometric enzyme assay is provided below. This protocol can be adapted for various serine proteases.

Objective: To determine the kinetic parameters (Km and kcat) of a serine protease for the fluorogenic substrate this compound.

Materials:

  • Purified serine protease (e.g., Plasmin, Trypsin, Thrombin, Chymotrypsin) of known concentration.

  • This compound substrate.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0). The optimal buffer composition may vary depending on the specific protease.

  • 96-well black microplates, suitable for fluorescence measurements.

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm.

  • DMSO for dissolving the substrate.

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to create a range of substrate concentrations to be tested (e.g., from 0.1 to 10 times the expected Km).

  • Enzyme Preparation: Dilute the purified serine protease to the desired working concentration in cold Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add a fixed volume of Assay Buffer to each well of the 96-well plate.

    • Add varying concentrations of the this compound substrate to the wells.

    • Include control wells containing substrate but no enzyme (substrate blank) to measure background fluorescence.

    • Include control wells containing enzyme but no substrate (enzyme blank).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed volume of the diluted enzyme solution to each well. Mix gently.

  • Fluorescence Measurement: Immediately place the microplate in the fluorometric plate reader pre-set to the appropriate temperature for the enzyme's optimal activity. Measure the increase in fluorescence intensity over time (kinetic mode) at excitation and emission wavelengths of ~380 nm and ~460 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (from the substrate blank wells) from all readings.

    • Determine the initial velocity (rate of fluorescence increase) for each substrate concentration from the linear portion of the progress curves.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction and the general experimental workflow.

Enzymatic_Reaction sub This compound (Non-fluorescent) enz Serine Protease (e.g., Plasmin) sub->enz Binding prod1 Ac-Orn-Phe-Arg enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) B Set up 96-well plate (Controls and Samples) A->B C Initiate Reaction (Add Enzyme) B->C D Measure Fluorescence (Kinetic Mode) C->D E Data Analysis (Calculate Km, kcat) D->E

References

A Head-to-Head Comparison: Ac-Orn-Phe-Arg-AMC vs. Chromogenic Substrates for Tryptase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of tryptase in allergic and inflammatory diseases, the selection of an appropriate substrate for activity assays is a critical determinant of experimental success. This guide provides an objective comparison of the fluorogenic substrate Ac-Orn-Phe-Arg-AMC and traditional chromogenic tryptase substrates, supported by available experimental data and detailed methodologies.

Tryptase, a serine protease released from mast cells, is a key mediator in inflammatory responses. Its quantification is crucial for understanding various pathological conditions. This compound is a fluorogenic substrate, while a common chromogenic alternative is Tos-Gly-Pro-Arg-pNA. The fundamental difference lies in their detection methods: fluorogenic assays measure fluorescence emission, while chromogenic assays measure changes in light absorbance.

Performance Comparison at a Glance

FeatureThis compound (Fluorogenic)Chromogenic Substrates (e.g., Tos-Gly-Pro-Arg-pNA)
Detection Method Fluorescence (Excitation: ~380 nm, Emission: ~460 nm)Colorimetric (Absorbance: ~405 nm)
Sensitivity Generally higher; capable of detecting lower enzyme concentrations. Studies have shown fluorogenic assays to be two- to five-fold more sensitive than chromogenic assays in similar applications.Generally lower.
Signal Generation Enzymatic cleavage releases the fluorophore 7-amino-4-methylcoumarin (AMC).[1]Enzymatic cleavage releases a chromophore, such as p-nitroaniline (pNA).
Kinetic Parameters Specific Km and Vmax values for human tryptase are not readily available in direct comparative studies.Estimated Km for a tryptase mutant with Tos-Gly-Pro-Arg-pNA is approximately 120 µM, with a kcat of 1.9 s⁻¹. It is important to note that these values are for a mutant and may differ for the wild-type enzyme.
Dynamic Range Wider dynamic range, allowing for the quantification of a broader range of tryptase concentrations.Narrower dynamic range.
Interference Less prone to interference from colored compounds in the sample.Susceptible to interference from colored or turbid components in the sample.
Instrumentation Requires a fluorescence plate reader.Requires a standard absorbance plate reader.
Cost Generally higher cost per assay.Generally lower cost per assay.

Principles of Detection

The enzymatic activity of tryptase on these substrates is a direct measure of its concentration.

cluster_fluorogenic Fluorogenic Detection cluster_chromogenic Chromogenic Detection Tryptase1 Tryptase AcOrnPheArgAMC This compound (Non-fluorescent) Tryptase1->AcOrnPheArgAMC Cleavage Peptide1 Ac-Orn-Phe-Arg AcOrnPheArgAMC->Peptide1 AMC AMC (Fluorescent) AcOrnPheArgAMC->AMC Tryptase2 Tryptase TosGlyProArgpNA Tos-Gly-Pro-Arg-pNA (Colorless) Tryptase2->TosGlyProArgpNA Cleavage Peptide2 Tos-Gly-Pro-Arg TosGlyProArgpNA->Peptide2 pNA p-Nitroaniline (Yellow) TosGlyProArgpNA->pNA

Fig. 1: Enzymatic cleavage of fluorogenic and chromogenic substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for tryptase activity assays using both substrate types.

Tryptase Activity Assay using this compound (Fluorogenic)

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Brij-35.

    • Tryptase Standard: Prepare a stock solution of purified human tryptase in assay buffer. Create a series of dilutions for a standard curve.

    • Substrate Solution: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Dilute to the desired final concentration in assay buffer immediately before use.

  • Assay Procedure:

    • Pipette 50 µL of tryptase standards and samples into the wells of a black 96-well microplate.

    • Add 50 µL of the substrate solution to each well to initiate the reaction.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

    • Generate a standard curve by plotting the reaction rate against the concentration of the tryptase standards.

    • Determine the tryptase concentration in the unknown samples by interpolating their reaction rates from the standard curve.

Tryptase Activity Assay using Tos-Gly-Pro-Arg-pNA (Chromogenic)

This protocol is a general guideline and may require optimization.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 100 mM NaCl.

    • Tryptase Standard: Prepare a stock solution of purified human tryptase in assay buffer. Create a series of dilutions for a standard curve.

    • Substrate Solution: Dissolve Tos-Gly-Pro-Arg-pNA in a suitable solvent (e.g., DMSO or water) to make a stock solution. Dilute to the desired final concentration in assay buffer.

  • Assay Procedure:

    • Pipette 50 µL of tryptase standards and samples into the wells of a clear 96-well microplate.

    • Add 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm at regular intervals using an absorbance plate reader.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

    • Generate a standard curve and determine the concentration of tryptase in the samples as described for the fluorogenic assay.

Experimental Workflow

The general workflow for a tryptase activity assay is straightforward and adaptable to both substrate types.

A Prepare Reagents (Buffer, Standards, Substrate) B Pipette Standards & Samples into 96-well plate A->B C Add Substrate Solution to initiate reaction B->C D Incubate at 37°C C->D E Measure Signal (Fluorescence or Absorbance) D->E F Calculate Reaction Rates E->F G Generate Standard Curve F->G H Determine Sample Concentrations G->H

Fig. 2: General workflow for a tryptase activity assay.

Tryptase Signaling Pathway

Tryptase exerts its biological effects primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor. This initiates a cascade of intracellular signaling events.

Tryptase Tryptase PAR2 PAR-2 Tryptase->PAR2 Cleavage & Activation G_protein G Protein Activation PAR2->G_protein PLC PLC G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release MAPK MAPK Cascade (ERK, p38, JNK) PKC->MAPK Response Cellular Responses (Inflammation, Proliferation, Cytokine Release) Ca_release->Response NFkB NF-κB Activation MAPK->NFkB NFkB->Response PI3K->Response

Fig. 3: Tryptase-mediated PAR-2 signaling pathway.

Conclusion

The choice between this compound and chromogenic substrates depends on the specific requirements of the experiment. For high-sensitivity applications and studies involving low tryptase concentrations, the fluorogenic substrate this compound is the superior choice. Its wider dynamic range and reduced susceptibility to interference also offer significant advantages. However, for routine assays where high sensitivity is not the primary concern and cost is a limiting factor, chromogenic substrates provide a reliable and economical alternative. Researchers should carefully consider their experimental goals, sample characteristics, and available instrumentation when selecting the most appropriate tryptase substrate.

References

A Head-to-Head Comparison of Fluorogenic Substrates for Tryptase Activity: Ac-Orn-Phe-Arg-AMC vs. Boc-Phe-Ser-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal substrate is critical for the accurate and sensitive detection of tryptase activity. Tryptase, a serine protease released by mast cells, is a key biomarker in allergic and inflammatory responses. This guide provides a detailed comparison of two commonly used fluorogenic substrates, Ac-Orn-Phe-Arg-AMC and Boc-Phe-Ser-Arg-AMC, to aid in the selection of the most appropriate tool for your research needs.

This comparison delves into the available performance data, provides detailed experimental protocols, and visualizes key biochemical processes to offer a comprehensive overview of these two substrates.

Quantitative Performance Data

A direct, side-by-side comparison of the kinetic parameters for both substrates with human tryptase is challenging due to a lack of publicly available data for this compound. However, kinetic data for Boc-Phe-Ser-Arg-AMC with rat mast cell tryptase has been reported, offering valuable insight into its performance.

SubstrateEnzyme SourceKm (μM)kcat (s-1)kcat/Km (M-1s-1)
This compound Not ReportedNot ReportedNot ReportedNot Reported
Boc-Phe-Ser-Arg-AMC Rat Mast Cell Tryptase28 ± 5[1]6.7 ± 0.7[1]2.4 x 104[1]

Note: The absence of reported kinetic data for this compound in the reviewed literature prevents a direct quantitative comparison of catalytic efficiency. Researchers are encouraged to perform their own kinetic analyses to determine the optimal substrate for their specific experimental conditions.

Experimental Protocols

The following is a generalized protocol for a fluorometric tryptase activity assay using either this compound or Boc-Phe-Ser-Arg-AMC. This protocol should be optimized for specific experimental conditions.

Materials:
  • Human recombinant tryptase or purified tryptase from a relevant biological source.

  • Fluorogenic Substrate: this compound or Boc-Phe-Ser-Arg-AMC.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.05% Triton X-100.

  • Dimethyl sulfoxide (DMSO) for substrate stock solution preparation.

  • 96-well black microplate, suitable for fluorescence measurements.

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

  • Tryptase inhibitors (optional, for control experiments).

Procedure:
  • Substrate Preparation:

    • Prepare a stock solution of the chosen fluorogenic substrate (this compound or Boc-Phe-Ser-Arg-AMC) in DMSO. A typical concentration is 10 mM. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the substrate stock solution to the desired working concentrations in Assay Buffer.

  • Enzyme Preparation:

    • Prepare a stock solution of tryptase in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare serial dilutions of the tryptase solution in Assay Buffer to determine the linear range of the assay.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the following in the specified order:

      • Assay Buffer to bring the final volume to 100 µL.

      • Tryptase solution (or buffer for no-enzyme control).

      • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

    • Initiate the reaction by adding the diluted substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~360-380 nm) and emission (~440-460 nm) wavelengths.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence from the no-enzyme control wells.

    • For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Visualizing the Biochemistry

To better understand the processes involved in tryptase activity and its measurement, the following diagrams have been generated.

Tryptase_Signaling_Pathway cluster_mast_cell Mast Cell Activation cluster_downstream Downstream Effects Allergen_IgE Allergen + IgE Mast_Cell Mast Cell Allergen_IgE->Mast_Cell Binds to FcεRI Degranulation Degranulation Mast_Cell->Degranulation Activation Tryptase_Release Tryptase Release Degranulation->Tryptase_Release PAR2 Protease-Activated Receptor 2 (PAR-2) Tryptase_Release->PAR2 Cleavage and Activation Inflammation Inflammation PAR2->Inflammation Tissue_Remodeling Tissue Remodeling PAR2->Tissue_Remodeling

Caption: Tryptase signaling pathway upon mast cell activation.

Tryptase_Assay_Workflow Start Start Prepare_Reagents Prepare Tryptase, Substrate, and Buffer Start->Prepare_Reagents Plate_Setup Add Reagents to 96-well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add Substrate to Initiate Reaction Plate_Setup->Initiate_Reaction Measure_Fluorescence Kinetic Measurement of Fluorescence (Ex/Em: 380/460 nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Initial Velocity and Kinetic Parameters Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a fluorometric tryptase assay.

References

A Comparative Guide to Tryptase Quantification: Ac-Orn-Phe-Arg-AMC Assay vs. Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of tryptase is crucial for investigating mast cell activation in a variety of physiological and pathological processes. This guide provides a detailed comparison of the fluorogenic Ac-Orn-Phe-Arg-AMC enzymatic assay and established immunoassay methods for tryptase quantification, focusing on their reproducibility and linearity.

This document outlines the principles of each assay, presents available performance data, and provides detailed experimental protocols to aid in the selection of the most appropriate method for specific research needs.

Introduction to Tryptase and its Measurement

Tryptase is a serine protease predominantly found in the secretory granules of mast cells.[1] Its release into the bloodstream serves as a key biomarker for mast cell activation, which is implicated in allergic reactions, anaphylaxis, and mastocytosis.[2] Accurate and reliable quantification of tryptase levels is therefore essential for both clinical diagnostics and basic research.

Two primary methodologies are employed for tryptase measurement: enzymatic assays that measure tryptase activity and immunoassays that quantify tryptase protein concentration. The this compound assay is a specific example of a fluorogenic enzymatic assay, while the ImmunoCAP™ Tryptase assay is a widely used immunoassay.

Principles of Tryptase Assays

The this compound assay utilizes a synthetic peptide substrate, Ac-Orn-Phe-Arg, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[3][4] In the presence of active tryptase, the enzyme cleaves the peptide substrate, releasing free AMC. The resulting increase in fluorescence, measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the tryptase activity in the sample.[3]

In contrast, immunoassays, such as the ImmunoCAP™ Tryptase assay, are based on the principle of antigen-antibody recognition. These assays typically employ a sandwich format where one antibody captures the tryptase protein from the sample, and a second, enzyme-labeled antibody detects the captured tryptase. The subsequent addition of a substrate for the enzyme results in a measurable signal (e.g., fluorescence or color change) that is proportional to the concentration of tryptase protein.[5]

Performance Comparison: Reproducibility and Linearity

The performance of an assay is critically defined by its reproducibility (the closeness of agreement between independent measurements) and linearity (the ability to provide results that are directly proportional to the concentration of the analyte).

Table 1: Comparison of Tryptase Assay Performance

ParameterThis compound AssayImmunoCAP™ Tryptase AssayOther Tryptase ELISA Kits
Principle Enzymatic Activity (Fluorogenic)Immunoassay (Fluoroenzyme)Immunoassay (Colorimetric)
Analyte Measured Active TryptaseTotal Tryptase (α and β)Total Tryptase
Reproducibility (CV%) Data not publicly available. Generally, enzymatic assays can have intra-assay CVs of <5% and inter-assay CVs of <10%.Within-Assay CV: 3% Between-Assay CV: 12%Intra-Assay CV: <8% Inter-Assay CV: <10%
Linearity Data not publicly available. Expected to be linear over a defined substrate and enzyme concentration range.Demonstrated in the concentration range of 1 – 198 μg/l.Specific ranges vary by manufacturer.
Assay Time Typically rapid (minutes to hours).1 hour 45 minutes to 2.5 hours.Varies by manufacturer, generally 2-4 hours.
Sample Type Cell lysates, supernatants, purified enzyme preparations.Serum, plasma.Serum, plasma, tissue homogenates, other biological fluids.

CV: Coefficient of Variation

Experimental Protocols

This compound Tryptase Activity Assay (General Protocol)

This protocol is a general guideline for a fluorogenic tryptase activity assay. Specific parameters may require optimization depending on the enzyme source and sample type.

Materials:

  • Tryptase-containing sample (e.g., cell lysate, purified enzyme)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

  • Purified tryptase (for standard curve)

Procedure:

  • Prepare Standards: Prepare a standard curve of purified tryptase of known concentration in assay buffer.

  • Prepare Samples: Dilute samples to be tested in assay buffer to ensure the tryptase activity falls within the linear range of the standard curve.

  • Prepare Substrate Solution: Dissolve the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer. Protect from light.

  • Assay Reaction:

    • Add a specific volume of standard or sample to each well of the 96-well plate.

    • Initiate the reaction by adding a specific volume of the substrate solution to each well.

    • Mix gently.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period. The incubation time should be optimized to ensure the reaction remains in the linear phase.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the fluorescence of a blank control (assay buffer + substrate) from all readings. Plot the fluorescence of the standards against their concentrations to generate a standard curve. Determine the tryptase activity in the samples by interpolating their fluorescence values on the standard curve.

ImmunoCAP™ Tryptase Assay (Summary of Manufacturer's Protocol)

This is a summary of the general procedure for the ImmunoCAP™ Tryptase assay, which is typically performed on automated instruments.[4]

Principle: Anti-tryptase antibodies are covalently coupled to the ImmunoCAP solid phase. Tryptase in the patient sample binds to these antibodies. After washing, enzyme-labeled anti-tryptase antibodies are added, forming a complex. Unbound enzyme-labeled antibodies are washed away, and a developing agent is added. The fluorescence of the eluate is measured, which is proportional to the tryptase concentration.[5]

Procedure Outline:

  • Sample Incubation: Patient serum or plasma is incubated with the ImmunoCAP, allowing tryptase to bind to the solid-phase antibodies.

  • Washing: Unbound components are washed away.

  • Conjugate Incubation: Enzyme-labeled anti-tryptase antibodies (conjugate) are added and incubated to bind to the captured tryptase.

  • Washing: Unbound conjugate is washed away.

  • Development: A developing agent is added, and the mixture is incubated.

  • Stopping Reaction: A stop solution is added to terminate the enzymatic reaction.

  • Measurement: The fluorescence of the resulting solution is measured.

  • Calculation: The tryptase concentration is calculated from a calibration curve.[4]

Visualizing the Assay Principles

To further clarify the methodologies, the following diagrams illustrate the core signaling pathways and workflows.

Tryptase_Enzymatic_Assay Tryptase Active Tryptase Cleavage Enzymatic Cleavage Tryptase->Cleavage Substrate This compound (Non-fluorescent) Substrate->Cleavage Product1 Ac-Orn-Phe-Arg Cleavage->Product1 Peptide Fragment Product2 Free AMC (Fluorescent) Cleavage->Product2 Fluorophore Detection Fluorescence Detection (Ex: 380nm, Em: 460nm) Product2->Detection

Caption: Enzymatic cleavage of the fluorogenic substrate by tryptase.

Tryptase_Immunoassay cluster_0 Immunoassay Principle SolidPhase Solid Phase (e.g., ImmunoCAP) CaptureAb Capture Antibody SolidPhase->CaptureAb Tryptase Tryptase Antigen CaptureAb->Tryptase Binding DetectionAb Enzyme-labeled Detection Antibody Tryptase->DetectionAb Binding Substrate Substrate DetectionAb->Substrate Enzymatic Reaction Signal Measurable Signal (Fluorescence) Substrate->Signal

References

A Comparative Guide to Ac-Orn-Phe-Arg-AMC for the Detection of Tryptase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorogenic substrate Ac-Orn-Phe-Arg-AMC and its utility in distinguishing between different isoforms of tryptase, a key serine protease implicated in allergic and inflammatory responses. This document offers an objective analysis of its performance against alternative substrates, supported by experimental data, to aid in the selection of appropriate tools for tryptase research.

Introduction to Tryptase and its Isoforms

Tryptase is a tetrameric serine protease predominantly found in the secretory granules of mast cells.[1] Upon mast cell activation, tryptase is released and participates in a variety of physiological and pathological processes, including inflammation, nociception, and tissue remodeling.[2][3] Several isoforms of tryptase have been identified, with α- and β-tryptase being the most prominent. These isoforms are encoded by two main genes, TPSAB1 and TPSB2.[4]

Functionally, β-tryptase is the primary catalytically active form, while α-tryptase exhibits significantly reduced or no enzymatic activity due to specific amino acid substitutions that impair its substrate-binding and catalytic functions.[2] Another isoform, γ-tryptase, is a membrane-anchored protease with a distinct substrate preference compared to β-tryptase.[5] The differential expression and activity of these isoforms necessitate specific tools for their individual detection and characterization.

This compound: A Fluorogenic Substrate for Tryptase

This compound is a synthetic peptide substrate designed for the sensitive detection of tryptase activity.[6] Cleavage of the amide bond between arginine and the fluorescent group, 7-amino-4-methylcoumarin (AMC), by active tryptase results in a measurable increase in fluorescence, providing a quantitative measure of enzymatic activity. Product datasheets indicate that this substrate is effective for assaying cd-Tryptase and β1-Tryptase activity.

Performance Comparison of Tryptase Substrates

The selection of an appropriate substrate is critical for the accurate measurement of tryptase activity and for distinguishing between its isoforms. The following table summarizes the available kinetic data for this compound and a common alternative, Boc-Phe-Ser-Arg-AMC, with different tryptase isoforms.

SubstrateTryptase IsoformK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
This compoundγ-Tryptase (recombinant)130 ± 200.45 ± 0.023.5 x 10³[5]
Boc-Phe-Ser-Arg-AMCTryptase (from rat mast cells)Data not availableData not availableData not available[7]

Experimental Protocols

General Protocol for Tryptase Activity Assay using this compound

This protocol provides a general framework for measuring the activity of tryptase isoforms. Specific conditions may need to be optimized for different experimental setups.

Materials:

  • Recombinant human tryptase isoforms (e.g., βI, βII, γ)

  • This compound substrate

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 100 µM EDTA, pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Prepare Working Solutions:

    • Dilute the tryptase enzyme to the desired concentration in Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.

    • Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 200 µM (2x the reported K_m for γ-tryptase, though optimization is recommended).

  • Assay Reaction:

    • Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of the diluted substrate solution to each well.

    • Include appropriate controls:

      • Substrate Blank: 50 µL of Assay Buffer + 50 µL of substrate solution.

      • Enzyme Blank: 50 µL of enzyme solution + 50 µL of Assay Buffer.

  • Measurement: Immediately measure the fluorescence intensity in kinetic mode at 37°C for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from the experimental wells.

    • Determine the rate of reaction (V_max) from the linear portion of the fluorescence versus time plot.

    • If determining kinetic constants, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Signaling Pathways of Tryptase Isoforms

Tryptase isoforms exert their biological effects by cleaving and activating specific receptors and downstream signaling cascades. A primary target for β-tryptase is the Protease-Activated Receptor-2 (PAR-2).

Tryptase_Signaling Tryptase β-Tryptase PAR2 PAR-2 Tryptase->PAR2 Activation G_protein Gαq/11 PAR2->G_protein PLC PLCβ G_protein->PLC PI3K PI3K/AKT Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Cascade (ERK, p38, JNK) PKC->MAPK Inflammation Inflammation (↑ IL-6, TNF-α) MAPK->Inflammation Proliferation Cell Proliferation MAPK->Proliferation PI3K->Inflammation PI3K->Proliferation

Caption: β-Tryptase signaling through PAR-2 activation.

Activation of PAR-2 by β-tryptase leads to the coupling of Gαq/11, which in turn activates Phospholipase Cβ (PLCβ).[8] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events initiate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, ultimately leading to cellular responses such as inflammation and proliferation.[3][9] The signaling pathways for α-tryptase are less defined due to its limited enzymatic activity. γ-tryptase, being membrane-bound, may have distinct signaling roles that are currently under investigation.[5]

Experimental Workflow for Isoform Differentiation

Distinguishing between tryptase isoforms requires a multi-step approach, combining enzymatic assays with isoform-specific antibodies or molecular techniques.

Tryptase_Isoform_Workflow Sample Biological Sample (e.g., cell lysate, BALF) Total_Activity Measure Total Tryptase Activity (this compound) Sample->Total_Activity Immuno_capture Isoform-specific Immunocapture Sample->Immuno_capture Genotyping Tryptase Genotyping (TPSAB1, TPSB2) Sample->Genotyping Analysis Data Analysis and Isoform Quantification Total_Activity->Analysis beta_Tryptase β-Tryptase Immuno_capture->beta_Tryptase gamma_Tryptase γ-Tryptase Immuno_capture->gamma_Tryptase Activity_beta Measure β-Tryptase Activity beta_Tryptase->Activity_beta Activity_gamma Measure γ-Tryptase Activity gamma_Tryptase->Activity_gamma Activity_beta->Analysis Activity_gamma->Analysis Genotyping->Analysis

Caption: Workflow for tryptase isoform differentiation.

Conclusion

This compound is a valuable tool for measuring the activity of certain tryptase isoforms, particularly γ-tryptase. However, a significant gap exists in the literature regarding its kinetic parameters with the catalytically dominant β-tryptase isoforms. To achieve a comprehensive understanding of the roles of different tryptase isoforms, a combination of enzymatic assays with isoform-specific substrates, immunocapture techniques, and genetic analysis is recommended. Further research is warranted to develop and characterize substrates with greater specificity for individual tryptase isoforms to advance our understanding of their distinct contributions to health and disease.

References

A Researcher's Guide to Commercially Available Tryptase Assay Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of tryptase is crucial for studying mast cell activation and its role in various physiological and pathological processes. Tryptase, a serine protease predominantly found in the secretory granules of mast cells, serves as a key biomarker for anaphylaxis, mastocytosis, and other mast cell-related disorders. The selection of an appropriate assay kit is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of commercially available tryptase assay kits, detailing their performance characteristics and experimental protocols.

Performance Comparison of Tryptase ELISA Kits

The most common method for quantifying tryptase concentration is the Enzyme-Linked Immunosorbent Assay (ELISA). These kits offer high sensitivity and specificity for detecting tryptase in a variety of biological samples. Below is a summary of key performance data for several commercially available human and mouse tryptase ELISA kits. It is important to note that the majority of this data is provided by the manufacturers and independent, head-to-head comparative studies of these kits are limited.

Table 1: Comparison of Human Tryptase ELISA Kits

Manufacturer/SupplierKit NameCatalog No.SensitivityAssay Range (ng/mL)Sample Types
Abcam Human Tryptase alpha/beta-1 (TPSAB1) ELISA Kitab3239313.2 pg/mL0.0125 - 0.8Serum, Plasma (Citrate, EDTA, Heparin), Cell culture supernatant[1]
Invitrogen (Thermo Fisher) Human Tryptase beta-2/TPSB2 ELISA KitEH471RB2 ng/mL2 - 500Serum, Plasma, Supernatant[2]
Assay Genie Human Tryptase ELISA KitHUFI029210.094 ng/mL0.156 - 10Serum, Plasma, Lysate samples
BosterBio Human Tryptase/TPSAB1,B2 ELISA Kit PicoKine®EK098315 pg/mLNot SpecifiedCell culture supernatants, Cell lysates, Serum, Plasma (heparin, EDTA)[3]
Antibodies.com Human Mast Cell Tryptase ELISA KitA759260.938 ng/mL1.563 - 100Serum, Plasma, Tissue homogenates, and other biological fluids[4]
Cusabio Human mast cell tryptase (MCT) ELISA KitCSB-E13915h0.39 ng/mL1.56 - 100Not Specified
Biocompare Human Tryptase (TPS) ELISA Kit-0.125 ng/mL0.312 - 20Human (Homo sapiens)

Table 2: Comparison of Mouse Tryptase ELISA Kits

Manufacturer/SupplierKit NameCatalog No.SensitivityAssay Range (pg/mL)Sample Types
Biomatik Mouse Mast Cell Tryptase (Mct) Elisa KitEKC373507.8 pg/mL31.25 - 2000Serum, Plasma, Cell Culture Supernates, Tissue Homogenates
Biocompare Mast Cell Tryptase ELISA Kit-7.8 pg/mL31.25 - 2000Mouse
Biocompare Mouse Tryptase beta-2(TPSB2) ELISA Kit-19.5 pg/mL78 - 5000Not Specified

Experimental Methodologies

Accurate and reproducible results are contingent on following well-defined experimental protocols. Below are detailed methodologies for the two primary types of tryptase assays: ELISA and Activity Assays.

Tryptase ELISA Protocol (Sandwich ELISA)

This protocol is a generalized procedure based on common steps found in commercially available sandwich ELISA kits.[5][6][7] Researchers should always refer to the specific manual provided with their chosen kit.

Materials:

  • Pre-coated 96-well microplate

  • Wash Buffer

  • Assay Diluent

  • Tryptase Standard

  • Biotinylated Detection Antibody

  • Streptavidin-HRP Conjugate

  • TMB Substrate

  • Stop Solution

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the manual (typically 1-2 hours at 37°C).

  • Washing: Aspirate or decant the contents of the wells and wash the plate 3-5 times with Wash Buffer.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate as directed (e.g., 1 hour at 37°C).

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 90 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

  • Calculation: Calculate the tryptase concentration in the samples by interpolating from the standard curve.

Tryptase Activity Assay Protocol

Tryptase activity assays measure the enzymatic function of tryptase by its ability to cleave a specific substrate.[8] The following is a general protocol for a colorimetric activity assay.

Materials:

  • 96-well microplate

  • Assay Buffer

  • Tryptase-containing sample (e.g., cell lysate, supernatant)

  • Tryptase substrate (e.g., Benzoyl-DL-arginine-p-nitroaniline - BAPNA)

  • Tryptase inhibitor (for control wells)

  • Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405-410 nm for p-nitroaniline)

Procedure:

  • Sample Preparation: Prepare cell lysates or supernatants containing tryptase.

  • Reaction Setup: In a 96-well plate, add the sample, assay buffer, and substrate to the appropriate wells. Include a negative control with a tryptase inhibitor.

  • Incubation: Incubate the plate at 37°C for a specified period (can range from minutes to hours depending on the enzyme concentration and substrate).

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength. The increase in absorbance corresponds to the cleavage of the substrate and the release of the chromophore.

  • Calculation: The tryptase activity can be calculated based on the rate of change in absorbance over time and compared to a standard if available.

Visualizing Assay Principles and Workflows

To further clarify the experimental processes, the following diagrams illustrate the signaling pathways and workflows.

Tryptase_ELISA_Workflow cluster_plate 96-Well Plate A 1. Add Sample/Standard (Tryptase binds to capture antibody) B 2. Add Biotinylated Detection Antibody A->B Wash C 3. Add Streptavidin-HRP B->C Wash D 4. Add TMB Substrate C->D Wash E 5. Add Stop Solution & Read at 450nm D->E

Caption: Workflow of a typical sandwich ELISA for tryptase detection.

Tryptase_Activity_Assay Tryptase Active Tryptase Product Cleaved Peptide Tryptase->Product Enzymatic Cleavage Substrate Chromogenic Substrate (e.g., BAPNA) Substrate->Product Chromophore Colored Product (e.g., p-nitroaniline)

Caption: Principle of a colorimetric tryptase activity assay.

Conclusion

The selection of a tryptase assay kit should be guided by the specific research question, the required sensitivity, the sample type, and the available laboratory equipment. While ELISA kits are ideal for quantifying tryptase protein levels and are widely available with varying performance characteristics, activity assays provide valuable insights into the functional capacity of the enzyme. This guide provides a starting point for researchers to compare available options. However, for critical applications, it is always recommended to perform in-house validation of the chosen kit to ensure it meets the specific requirements of the study. The lack of independent comparative studies highlights a need within the research community for more objective evaluations of these commercially available kits.

References

Ac-Orn-Phe-Arg-AMC in Tryptase Research: A Comparative Guide for Preclinical and Clinical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the utility of specific molecular tools across different stages of research is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Ac-Orn-Phe-Arg-AMC in preclinical versus clinical research settings for the measurement of tryptase activity.

Tryptase, a serine protease predominantly found in the secretory granules of mast cells, serves as a crucial biomarker for mast cell activation. Its measurement is pivotal in studying allergic and inflammatory diseases. This compound is a sensitive fluorogenic substrate used to quantify the enzymatic activity of tryptase isoforms, particularly cd-Tryptase and β1-Tryptase[1][2]. Upon cleavage by tryptase, the substrate releases 7-amino-4-methylcoumarin (AMC), a fluorescent molecule, allowing for real-time kinetic analysis of enzyme activity.

Performance Comparison: this compound vs. Alternative Substrates

The selection of a suitable substrate is critical for the accuracy and sensitivity of tryptase activity assays. While this compound is a commonly used tool, several alternatives exist. The following table summarizes the kinetic parameters of various fluorogenic polypeptide substrates for different tryptase isoforms, providing a basis for comparison.

Substrate SequenceTryptase IsoformKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Tryptase β1N/AN/AN/A
Ac-Pro-Lys-Asn-Lys-AMCRecombinant Human β-II Tryptase1301.813,800
Ac-Pro-Arg-Asn-Lys-AMCRecombinant Human β-II Tryptase11012109,000
Ac-Pro-Ala-Asn-Lys-AMCRecombinant Human β-II Tryptase1800.31,600
Ac-Pro-Arg-Thr-Lys-AMCRecombinant Human β-II Tryptase1501.17,300
Tos-Gly-Pro-Lys-AMCTryptaseN/AN/AN/A
D-Leu-Thr-Arg-pNAγ-TryptaseN/AN/AN/A

Data for Ac-Pro-Lys-Asn-Lys-AMC, Ac-Pro-Arg-Asn-Lys-AMC, Ac-Pro-Ala-Asn-Lys-AMC, and Ac-Pro-Arg-Thr-Lys-AMC are from a patent describing synthetic polypeptide substrates for tryptase enzymes. N/A indicates data not available in the searched resources.

Application in Research: Preclinical vs. Clinical

The application of this compound and similar fluorogenic substrates demonstrates a distinct emphasis in preclinical and clinical research settings.

Preclinical Research:

In preclinical studies, this compound is instrumental for:

  • High-throughput screening of tryptase inhibitors: The fluorogenic nature of the assay allows for rapid and sensitive measurement of tryptase activity, making it suitable for screening large compound libraries to identify potential drug candidates.

  • Characterizing enzyme kinetics: This substrate is used to determine the kinetic parameters of new tryptase inhibitors and to understand their mechanism of action.

  • Investigating mast cell biology in vitro and in vivo: Researchers utilize this compound to study mast cell degranulation and tryptase release in response to various stimuli in cell culture models (e.g., rat basophilic leukemia RBL-2H3 cells) and in animal models of allergic and inflammatory diseases[3]. For instance, it has been used in sheep models of allergic asthma to evaluate the efficacy of tryptase inhibitors[4].

Clinical Research:

While the direct use of this compound in routine clinical diagnostics is less common, it plays a role in:

  • Translational research studies: In clinical research, this substrate can be used to measure tryptase activity in patient samples (e.g., serum, plasma, bronchoalveolar lavage fluid) to investigate the role of tryptase in disease pathogenesis and to assess the pharmacodynamic effects of novel therapies.

  • Biomarker discovery and validation: Research studies may employ fluorogenic assays to explore the utility of tryptase activity as a biomarker for disease severity or treatment response in conditions like mastocytosis and severe anaphylaxis[5][6].

It is important to note that for routine clinical diagnosis of mast cell-related disorders, the measurement of total tryptase protein levels using immunoassays, such as the ImmunoCAP™ Tryptase assay, is the current gold standard[5][7]. These assays measure the concentration of all tryptase forms (pro- and mature α- and β-tryptase) and are widely available in clinical laboratories[7][8].

Experimental Methodologies

Tryptase Activity Assay Protocol

This protocol provides a general framework for measuring tryptase activity using this compound in a microplate format.

Materials:

  • Recombinant human tryptase or biological sample containing tryptase

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Tween-20)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation/emission wavelengths of 360-380 nm and 440-460 nm, respectively[9][10].

Procedure:

  • Prepare Reagents:

    • Reconstitute this compound in DMSO to create a stock solution.

    • Dilute the tryptase enzyme or biological sample to the desired concentration in Assay Buffer.

    • Prepare a series of AMC standards for generating a standard curve.

  • Assay Reaction:

    • Add 50 µL of diluted enzyme or sample to each well of the microplate.

    • Add 50 µL of Assay Buffer to control wells (no enzyme).

    • Initiate the reaction by adding 50 µL of the this compound working solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all readings.

    • Plot the fluorescence intensity versus time to determine the reaction rate (Vmax).

    • Use the AMC standard curve to convert the fluorescence units to the concentration of AMC produced.

    • Calculate the tryptase activity in the samples.

Signaling Pathway and Experimental Workflow

The release of tryptase from mast cells is a complex process initiated by various stimuli. The following diagrams illustrate the signaling pathway of IgE-mediated mast cell activation and a typical experimental workflow for evaluating tryptase inhibitors.

MastCellActivation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk activates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Tryptase Release) Ca_release->Degranulation PKC->Degranulation

Caption: IgE-mediated mast cell activation pathway leading to degranulation and tryptase release.

TryptaseInhibitorScreening cluster_workflow Experimental Workflow Start Start PrepareReagents Prepare Tryptase, Substrate, and Inhibitors Start->PrepareReagents Incubate Pre-incubate Tryptase with Inhibitors PrepareReagents->Incubate AddSubstrate Add this compound Incubate->AddSubstrate MeasureFluorescence Measure Fluorescence (Kinetic Read) AddSubstrate->MeasureFluorescence AnalyzeData Analyze Data (IC₅₀ determination) MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for screening tryptase inhibitors using a fluorogenic substrate assay.

References

Justification for Using Ac-Orn-Phe-Arg-AMC in Mast Cell Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate assay substrate is paramount for obtaining accurate and reproducible data in mast cell research. This guide provides a comprehensive comparison of Ac-Orn-Phe-Arg-AMC with other common substrates for measuring mast cell tryptase activity, a key biomarker of mast cell activation.

This compound is a highly specific and sensitive fluorogenic substrate for measuring the activity of mast cell tryptase, particularly cd-tryptase and β1-tryptase.[1] Its utility in mast cell research is underscored by its favorable biochemical properties and the advantages of fluorescence-based assays over traditional colorimetric methods.

Unveiling Mast Cell Activation: The Role of Tryptase

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation by various stimuli, including allergens cross-linking IgE receptors (FcεRI), they undergo degranulation, releasing a host of pre-formed mediators stored in their granules. Among these is tryptase, a serine protease that serves as a specific marker for mast cell activation.[2] The enzymatic activity of released tryptase can be quantified to assess the extent of mast cell degranulation in response to various stimuli or therapeutic interventions.

The Mechanism of this compound

This compound is a synthetic peptide that mimics the natural cleavage site of tryptase. The peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched in its bound state. When tryptase cleaves the peptide bond after the arginine residue, AMC is released, resulting in a measurable increase in fluorescence intensity. This fluorescence is directly proportional to the tryptase activity in the sample. The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively.[2]

Performance Comparison: this compound vs. Alternatives

The choice of substrate significantly impacts the sensitivity, specificity, and overall reliability of a tryptase activity assay. Here, we compare the performance of this compound with commonly used chromogenic substrates.

FeatureThis compound (Fluorogenic)Tosyl-Gly-Pro-Lys-pNA (Chromogenic)N-α-Benzoyl-DL-Arg-p-nitroanilide (BAPNA) (Chromogenic)
Detection Method FluorescenceColorimetricColorimetric
Principle Cleavage releases fluorescent AMCCleavage releases chromogenic p-nitroaniline (pNA)Cleavage releases chromogenic p-nitroaniline (pNA)
Sensitivity HighModerate to HighLow to Moderate
Specificity High for certain tryptase isoformsModerateLow (cleaved by other trypsin-like proteases)
Multiplexing Amenable to multiplexing with other fluorescent probesLimitedLimited
Signal Stability Photobleaching can occurStable colored productStable colored product
Instrumentation Fluorescence plate readerSpectrophotometer/plate readerSpectrophotometer/plate reader

Key Findings from Experimental Data:

While direct, side-by-side kinetic comparisons in a single study are limited, the literature suggests that fluorogenic substrates like this compound generally offer higher sensitivity compared to chromogenic substrates. This is due to the inherent sensitivity of fluorescence detection and lower background interference.

One study investigating tryptase release from the RBL-2H3 mast cell model surprisingly found that tryptase activity was not detectable using either the BAPNA or the tosyl-Gly-Pro-Lys-pNA chromogenic substrates.[3] This highlights a potential limitation of these substrates in certain experimental contexts and underscores the importance of selecting a substrate with proven efficacy for the specific cell type and conditions being studied. While this particular study did not evaluate this compound, the known high sensitivity of fluorogenic assays makes it a compelling alternative in such cases.

Experimental Protocols

A detailed protocol for a mast cell degranulation assay using a fluorogenic substrate is provided below. This can be adapted for use with this compound.

Mast Cell Degranulation Assay Using a Fluorogenic Substrate

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

  • Cell culture medium

  • Tyrode's buffer (or other suitable assay buffer)

  • Stimulating agent (e.g., antigen, ionophore, compound of interest)

  • This compound substrate solution

  • Triton X-100 (for cell lysis to measure total tryptase)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Sensitization (for IgE-mediated activation): If studying IgE-dependent activation, sensitize the cells with IgE overnight.

  • Washing: Gently wash the cells with pre-warmed Tyrode's buffer to remove any unbound IgE or serum components.

  • Stimulation: Add the stimulating agent (dissolved in Tyrode's buffer) to the appropriate wells. Include a negative control (buffer only) and a positive control (e.g., ionophore).

  • Incubation: Incubate the plate at 37°C for the desired time period (e.g., 30-60 minutes).

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well and transfer it to a new 96-well black plate.

  • Cell Lysis (for Total Tryptase): To the remaining cells in the original plate, add Tyrode's buffer containing Triton X-100 to lyse the cells and release the remaining intracellular tryptase. Collect the lysate.

  • Substrate Addition: Add the this compound substrate solution to each well of the supernatant and lysate plates.

  • Fluorescence Measurement: Incubate the plates at 37°C and measure the fluorescence intensity at appropriate intervals using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Data Analysis: Calculate the percentage of tryptase release by dividing the fluorescence of the supernatant by the total fluorescence (supernatant + lysate) and multiplying by 100.

Visualizing the Process: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological and experimental processes, the following diagrams have been generated using Graphviz.

Mast_Cell_Activation cluster_antigen Antigen-mediated Activation cluster_signaling Intracellular Signaling Cascade cluster_degranulation Degranulation cluster_assay Tryptase Activity Assay Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Granule_Fusion Granule Fusion with Plasma Membrane Ca_release->Granule_Fusion Triggers Tryptase_Release Tryptase Release Granule_Fusion->Tryptase_Release Tryptase Released Tryptase Tryptase_Release->Tryptase Cleavage Enzymatic Cleavage Tryptase->Cleavage Substrate This compound Substrate->Cleavage Fluorescence Fluorescence (AMC) Cleavage->Fluorescence

Caption: Mast cell activation signaling pathway leading to tryptase release and detection.

Tryptase_Assay_Workflow start Start: Seed Mast Cells sensitization Sensitize with IgE (optional) start->sensitization wash Wash Cells sensitization->wash stimulate Stimulate with Agent wash->stimulate incubate Incubate at 37°C stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Remaining Cells incubate->lyse_cells add_substrate Add this compound collect_supernatant->add_substrate lyse_cells->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence analyze Analyze Data measure_fluorescence->analyze

Caption: Experimental workflow for a fluorogenic tryptase activity assay.

Conclusion: Why this compound is a Superior Choice

Based on the available evidence, this compound is a highly justifiable choice for mast cell research due to several key advantages:

  • High Sensitivity: Fluorogenic detection provides a greater signal-to-noise ratio, allowing for the detection of lower levels of tryptase activity.

  • High Specificity: The peptide sequence is designed to be selectively cleaved by mast cell tryptase, reducing off-target effects from other proteases.

  • Quantitative Data: The assay provides a quantitative measure of tryptase activity, which is essential for dose-response studies and inhibitor screening.

  • High-Throughput Compatibility: The microplate-based format is well-suited for high-throughput screening of compounds that modulate mast cell degranulation.

References

Safety Operating Guide

Proper Disposal Procedures for Ac-Orn-Phe-Arg-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of Ac-Orn-Phe-Arg-AMC, a fluorogenic substrate for tryptase.

Immediate Safety and Handling

This compound is a peptide amide linked to 7-amino-4-methylcoumarin (AMC). In its solid form, it is generally considered stable and non-hazardous. However, as with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.

Disposal of Unused and Waste this compound

Unused, expired, or surplus solid this compound should be disposed of as chemical waste. For solutions containing this substrate and the resulting waste from experimental procedures, the following steps are recommended:

  • Segregation: Collect all waste solutions containing this compound in a designated, properly labeled, and sealed waste container. Do not mix with other incompatible chemical waste streams.

  • Labeling: The waste container must be clearly labeled with its contents, including the name "this compound" and any solvents used (e.g., DMSO, assay buffer).

  • Institutional Protocols: Follow your institution's guidelines for the disposal of non-hazardous chemical waste. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.

  • Avoid Drain Disposal: Do not dispose of this compound solutions down the drain unless explicitly permitted by your local regulations and EHS office for non-hazardous, biodegradable materials.

Decontamination of Labware

Labware that has come into contact with this compound should be decontaminated.

  • Reusable Glassware: Wash with a suitable laboratory detergent and rinse thoroughly with water.

  • Single-Use Plastics: Dispose of as solid chemical waste in accordance with your institution's procedures.

Summary of Key Properties

For quick reference, the key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C31H42N8O5
Molecular Weight 622.72 g/mol
Appearance Solid
Solubility Soluble in DMSO
Excitation Wavelength ~350-360 nm
Emission Wavelength ~450-460 nm

Experimental Protocol: Tryptase Activity Assay

This compound is a fluorogenic substrate used to measure the enzymatic activity of tryptase. The following is a general protocol for a microplate-based tryptase activity assay.

Materials:

  • This compound substrate

  • Tryptase enzyme (e.g., recombinant human tryptase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound by dissolving the solid in DMSO to a concentration of 10 mM. Store the stock solution at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock solution with Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Enzyme Preparation: Prepare a series of dilutions of the tryptase enzyme in Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted enzyme solutions to the wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of the this compound working solution to each well.

    • Include a negative control with Assay Buffer instead of the enzyme.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~450 nm using a fluorometric microplate reader.

  • Data Analysis: The rate of increase in fluorescence is proportional to the tryptase activity.

Experimental Workflow

The following diagram illustrates the general workflow for a tryptase activity assay using this compound.

Tryptase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Substrate Working Solution (in Assay Buffer) A->C B Prepare Tryptase Enzyme Dilutions D Add Enzyme to 96-Well Plate B->D E Add Substrate to Initiate Reaction C->E F Incubate at 37°C E->F G Measure Fluorescence (Ex/Em: ~355/~450 nm) F->G H Analyze Data G->H

Caption: Workflow for Tryptase Activity Assay

Signaling Pathway Context

This compound is a tool to measure the activity of tryptase, a serine protease primarily released from mast cells upon activation. Tryptase is involved in various physiological and pathological processes, including inflammation and allergic reactions.

Tryptase_Signaling cluster_activation Mast Cell Activation cluster_release Enzyme Release & Action Allergen Allergen IgE IgE Allergen->IgE binds to MastCell Mast Cell IgE->MastCell activates Tryptase Tryptase Release MastCell->Tryptase Cleavage Enzymatic Cleavage Tryptase->Cleavage Substrate This compound (Substrate) Substrate->Cleavage Signal Fluorescent Signal (AMC) Cleavage->Signal

Caption: Tryptase Release and Substrate Cleavage

Safeguarding Your Research: A Comprehensive Guide to Handling Ac-Orn-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the fluorogenic peptide substrate, Ac-Orn-Phe-Arg-AMC. Following these procedures will help ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

While this compound itself is not classified as hazardous, the product is a powdered solid and its breakdown product, 7-amino-4-methylcoumarin (AMC), can cause skin, eye, and respiratory irritation. Therefore, a comprehensive approach to personal protection is essential.

Minimum Recommended PPE:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shieldsProtects against accidental splashes and airborne particles.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the powdered substrate.
Body Protection Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection N95 or P1 particulate respiratorRecommended when handling the powder outside of a chemical fume hood to prevent inhalation.

Operational Plan: From Receipt to Use

A structured operational plan minimizes the risk of exposure and ensures the stability of the compound.

Step 1: Receiving and Storage

  • Upon receipt, inspect the packaging for any signs of damage.

  • Store the container in a cool, dry, and well-ventilated area, protected from light. The recommended storage temperature is -20°C.

  • Ensure the container is tightly sealed to prevent moisture absorption.

Step 2: Preparation of Stock Solutions

  • All handling of the powdered form of this compound should be conducted in a chemical fume hood to minimize inhalation risk.

  • Before weighing, allow the container to equilibrate to room temperature to prevent condensation.

  • Use a dedicated, clean spatula for transferring the powder.

  • Prepare stock solutions by dissolving the powder in a suitable solvent, such as DMSO or DMF.

Step 3: Use in Assays

  • When diluting stock solutions to working concentrations, wear all recommended PPE.

  • Handle all solutions containing this compound with care to avoid splashes and aerosol formation.

  • After use, promptly and securely cap all vials and tubes containing the substrate.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Management:

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines.
Solutions Containing this compound Collect in a designated, labeled waste container for chemical waste. Do not pour down the drain. The fluorescent product, AMC, is categorized as an aquatic toxin.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid chemical waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of in the appropriate laboratory waste stream immediately after handling the compound.

Always consult and adhere to your local, state, and federal regulations for chemical waste disposal. When in doubt, contact your institution's Environmental Health and Safety (EHS) department for guidance.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving and Storage (-20°C) Equilibrate Equilibrate to Room Temperature Receiving->Equilibrate Weighing Weighing in Fume Hood Equilibrate->Weighing Dissolving Dissolving in Appropriate Solvent Weighing->Dissolving PPE Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) Dissolving->PPE Assay Use in Experiment PPE->Assay Collect_Liquid Collect Liquid Waste Assay->Collect_Liquid Collect_Solid Collect Solid Waste Assay->Collect_Solid EHS_Disposal Dispose via EHS Collect_Liquid->EHS_Disposal Collect_Solid->EHS_Disposal

Caption: Workflow for safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.